molecular formula C24H25N5O4 B1248023 CI-936 CAS No. 98383-40-5

CI-936

Cat. No.: B1248023
CAS No.: 98383-40-5
M. Wt: 447.5 g/mol
InChI Key: TUGMXIURLRAWSS-UMCMBGNQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

adenosine receptor agonist;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98383-40-5

Molecular Formula

C24H25N5O4

Molecular Weight

447.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(2,2-diphenylethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C24H25N5O4/c30-12-18-20(31)21(32)24(33-18)29-14-28-19-22(26-13-27-23(19)29)25-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17-18,20-21,24,30-32H,11-12H2,(H,25,26,27)/t18-,20-,21-,24-/m1/s1

InChI Key

TUGMXIURLRAWSS-UMCMBGNQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C5=CC=CC=C5

Synonyms

CI 936
CI-936
N(6)-(2,2-diphenylethyl)adenosine
N-(2,2-diphenylethyl)adenosine

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of IMGC936 in Solid Tumors

Executive Summary

IMGC936 is a first-in-class antibody-drug conjugate (ADC) designed to target ADAM9 (A Disintegrin and Metalloproteinase Domain 9), a transmembrane protein overexpressed in a variety of solid tumors with limited expression in normal tissues.[1][2] Developed collaboratively by ImmunoGen and MacroGenics, IMGC936 comprises a high-affinity humanized anti-ADAM9 antibody, site-specifically conjugated to a next-generation maytansinoid payload, DM21, via a stable, cleavable tripeptide linker.[3][4] The core mechanism of action involves binding to ADAM9 on tumor cells, internalization, and subsequent intracellular release of the potent microtubule-disrupting payload, leading to cell cycle arrest and apoptosis.[1][5] Furthermore, the cell-permeable nature of the payload facilitates a "bystander effect," killing adjacent tumor cells irrespective of their ADAM9 expression status.[1][6] Preclinical studies demonstrated significant anti-tumor activity in various xenograft models.[2][3] However, the clinical development of IMGC936 was discontinued following a Phase 1/2 trial (NCT04622774) as the molecule did not achieve pre-established safety and efficacy benchmarks.[7] This document provides a detailed overview of the molecular composition, mechanism of action, preclinical data, and key experimental protocols related to IMGC936.

Molecular Composition and Design of IMGC936

IMGC936 was engineered as a highly specific and stable ADC. Its key components are:

  • Antibody: A humanized IgG1 monoclonal antibody (MGA021) with high affinity for human and cynomolgus monkey ADAM9.[6] The antibody's Fc region incorporates the YTE mutation (M252Y/S254T/T256E), which is designed to enhance binding to the neonatal Fc receptor (FcRn), thereby increasing its plasma half-life and overall exposure.[1][2][4]

  • Payload: A next-generation maytansinoid derivative, DM21. Upon intracellular release, DM21 is processed into its active metabolites, DM51 and DM50.[1][6] These are highly potent microtubule-disrupting agents that induce cell death.

  • Linker: A stable, tripeptide (l-Ala-d-Ala-l-Ala) linker designed to be cleaved by proteases within the lysosomal compartment of the cell.[1][2] This ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released only after internalization into the target tumor cell.

  • Conjugation: IMGC936 utilizes site-specific conjugation to engineered cysteine residues at position 442 of the antibody's heavy chains.[1][6] This results in a homogenous product with a drug-to-antibody ratio (DAR) of approximately 2.0, providing a consistent and well-defined therapeutic agent.[1][6]

Core Mechanism of Action

The anti-tumor activity of IMGC936 follows a multi-step, targeted process, culminating in direct cytotoxicity to ADAM9-expressing cells and nearby cells through a bystander effect.

Binding, Internalization, and Trafficking

The process begins with the antibody component of IMGC936 binding with high affinity to the ADAM9 protein expressed on the surface of solid tumor cells.[5] Preclinical studies confirmed that anti-ADAM9 antibodies are rapidly internalized following binding.[1][3] The IMGC936-ADAM9 complex is trafficked to the lysosome, the primary site of ADC degradation and payload release.[1][6]

Payload Release and Activation

Within the acidic and protease-rich environment of the lysosome, the tripeptide linker is cleaved.[1][6] This proteolytic cleavage releases the linker-payload, which is further processed to yield the active, cytotoxic metabolites DM51 and its S-methylated form, DM50.[1]

Cytotoxicity via Microtubule Disruption

The active maytansinoid metabolites, DM50 and DM51, exert their cytotoxic effect by binding to tubulin.[1][5] This binding inhibits the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[5][6]

Bystander Killing Effect

A key feature of the DM21 payload and its metabolites is their ability to diffuse across cell membranes.[1] Once released inside the target ADAM9-positive cell, these metabolites can exit the cell and enter adjacent cells in the tumor microenvironment.[1] This "bystander effect" allows IMGC936 to kill neighboring tumor cells that may have low or no ADAM9 expression, thereby overcoming tumor heterogeneity which is a common mechanism of treatment resistance.[1]

Figure 1: Core mechanism of action of IMGC936.

The Target: ADAM9 in Solid Tumors

ADAM9 is a type I transmembrane protein with both proteolytic and cell adhesion functions.[4][8] Its overexpression is noted in a wide range of solid tumors, including non-small cell lung, pancreatic, gastric, breast, and colorectal cancers, and often correlates with poor prognosis and metastasis.[2][9] ADAM9 contributes to cancer progression through several mechanisms:

  • Proteolytic Shedding: The metalloproteinase domain of ADAM9 can cleave and release the ectodomains of various cell surface proteins, such as heparin-binding EGF-like growth factor (HB-EGF), which can activate signaling pathways like the EGFR pathway to promote cell proliferation and migration.[8][9]

  • Non-Proteolytic Functions: The disintegrin domain of ADAM9 can interact with integrins (e.g., β1 integrins) on other cells, facilitating cell-cell and cell-matrix interactions that are crucial for tumor invasion and metastasis.[10]

This dual functionality and its tumor-specific overexpression make ADAM9 an excellent target for an ADC, allowing for selective delivery of a cytotoxic payload.

ADAM9_Signaling cluster_cell Tumor Cell cluster_proteolytic Proteolytic Pathway cluster_nonproteolytic Non-Proteolytic Pathway ADAM9 ADAM9 ShedProtein Soluble Growth Factor ADAM9->ShedProtein Sheds (Cleaves) Adhesion Cell Adhesion, Invasion & Metastasis ADAM9->Adhesion Binds MembraneProtein Membrane-Bound Growth Factors (e.g., HB-EGF) Receptor Growth Factor Receptor (e.g., EGFR) ShedProtein->Receptor Binds & Activates Signaling Pro-Survival & Pro-Proliferation Signaling Receptor->Signaling Integrin Integrins (on adjacent cell)

Figure 2: General role of ADAM9 in tumor progression.

Preclinical Data and Efficacy

The anti-tumor activity of IMGC936 was extensively evaluated in preclinical models, which provided the rationale for its initial clinical development.

In Vitro Cytotoxicity

IMGC936 demonstrated potent and target-dependent cytotoxicity across a broad panel of ADAM9-positive human cancer cell lines.[3] The activity was found to be over 100-fold greater than a non-targeting control ADC, highlighting its specificity.[11] Cytotoxicity was observed even in cell lines with low levels of ADAM9 expression (approx. 5,000 receptors per cell).[11]

Table 1: In Vitro Cytotoxicity of IMGC936 in ADAM9-Positive Cancer Cell Lines

Cell Line Cancer Type IMGC936 IC₅₀ (nmol/L) Non-Targeting ADC IC₅₀ (nmol/L)
NCI-H1703 NSCLC (Squamous) 0.23 >100
NCI-H226 NSCLC (Squamous) 0.41 >100
Calu-3 NSCLC (Adeno) 0.20 >100
SK-MES-1 NSCLC (Squamous) 0.28 >100
NCI-H1975 NSCLC (Adeno) 2.1 >100
DLD-1 Colorectal 0.76 >100
Hs 746T Gastric 0.70 >100

Data compiled from preclinical publications. The specific source for this compiled table is primarily derived from figures and text in the main preclinical evaluation paper by Loo et al. in Molecular Cancer Therapeutics, 2022.[1]

In Vivo Antitumor Activity

IMGC936 showed compelling, dose-dependent anti-tumor activity in both cell line-derived (CDX) and patient-derived xenograft (PDX) models of various cancers.[1][2] In some models, a single intravenous dose resulted in complete and durable tumor remissions.[12]

Table 2: In Vivo Antitumor Activity of IMGC936 in Patient-Derived Xenograft (PDX) Models

PDX Model ID Cancer Type Treatment Outcome Response Rate
CTG-0437 Triple-Negative Breast Cancer (TNBC) IMGC936 Highly Active 6/7 (86%)
CTG-2488 TNBC IMGC936 Highly Active Not Stated
CTG-1883 TNBC IMGC936 Highly Active Not Stated
Multiple Models NSCLC, Gastric, Colorectal IMGC936 Significant Anti-Tumor Activity Not Stated

Data compiled from a 2021 AACR poster presentation abstract.[13]

Clinical Development and Discontinuation

A first-in-human, Phase 1/2 open-label study (NCT04622774) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of IMGC936 in patients with advanced solid tumors, including NSCLC, TNBC, colorectal, and pancreatic cancers.[14][15] The study employed a 3+3 dose-escalation design.[14] However, in March 2024, it was announced that the development of IMGC936 would be discontinued because the molecule did not meet pre-established clinical safety and efficacy benchmarks during the trial.[7]

Key Experimental Protocols

The following sections describe the general methodologies used to characterize the mechanism of action and efficacy of IMGC936.

In Vitro Cytotoxicity Assay (WST-8 Method)

This assay measures cell viability to determine the half-maximal inhibitory concentration (IC₅₀) of the ADC. The WST-8 assay, used in the key preclinical study, is a colorimetric assay based on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[1]

Protocol:

  • Cell Seeding: Plate tumor cells (e.g., NCI-H1703) in a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.[16]

  • ADC Treatment: Prepare serial dilutions of IMGC936 and a non-targeting control ADC in culture medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) to allow the ADC to exert its cytotoxic effect.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[16]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated control wells. Plot viability against ADC concentration (log scale) and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assay (WST-8) cluster_bystander Bystander Assay (Co-Culture) p1 1. Seed Cells in 96-well plate p2 2. Add Serial Dilutions of IMGC936 & Control ADC p1->p2 p3 3. Incubate (e.g., 96 hours) p2->p3 p4 4. Add WST-8 Reagent & Incubate (2h) p3->p4 p5 5. Read Absorbance (450 nm) p4->p5 p6 6. Calculate % Viability & Determine IC50 p5->p6 b1 1. Co-culture ADAM9+ and ADAM9- (RFP+) cells at defined ratios b2 2. Treat with IMGC936 at a fixed concentration b1->b2 b3 3. Incubate (e.g., 96 hours) b2->b3 b4 4. Measure Viability of ADAM9- (RFP+) cells via fluorescence b3->b4 b5 5. Compare viability to ADAM9- monoculture control b4->b5

Figure 3: Experimental workflow for in vitro cytotoxicity and bystander assessment.
Bystander Killing Assay (Co-Culture Method)

This assay quantifies the ability of the ADC's payload to kill neighboring, antigen-negative cells.[1]

Protocol:

  • Cell Preparation: Use an ADAM9-positive cell line (e.g., parental NCI-H1975) and an ADAM9-negative counterpart (e.g., CRISPR-edited NCI-H1975/ADAM9 KO) engineered to express a fluorescent protein like RFP or GFP for easy identification.[1][17]

  • Co-Culture Seeding: Plate the ADAM9-negative/RFP-positive cells at a constant number in a 96-well plate. Add the ADAM9-positive cells at varying ratios (e.g., 1:1, 3:1 ADAM9+ to ADAM9-). Include control wells with only ADAM9-negative cells.

  • ADC Treatment: Treat the co-cultures with a fixed, high concentration of IMGC936 (a concentration that is cytotoxic to ADAM9+ cells but has minimal effect on ADAM9- cells in monoculture).[17]

  • Incubation: Incubate for 96-144 hours.

  • Viability Measurement: Measure the viability of the ADAM9-negative/RFP-positive population by reading the fluorescence intensity on a plate reader.[18]

  • Data Analysis: Compare the viability (fluorescence) of the ADAM9-negative cells in co-culture to their viability in monoculture. A significant decrease in viability in the co-culture indicates a bystander effect.[17]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the phase of cell cycle arrest induced by the ADC. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell via flow cytometry.

Protocol:

  • Cell Treatment: Culture an ADAM9-positive cell line (e.g., NCI-H1703) and treat with IMGC936 (e.g., 10 nmol/L) or a vehicle control for 24-48 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 2 hours on ice.[19]

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Measure the fluorescence intensity of PI on a linear scale.

  • Data Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit LT) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

In Vivo Xenograft Efficacy Study

These studies evaluate the anti-tumor activity of the ADC in a living organism using either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[20][21]

Protocol:

  • Model Establishment: Implant human tumor cells (CDX) or patient tumor fragments (PDX) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID).[20][22]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=5-10 per group) with similar average tumor volumes. Groups typically include a vehicle control, a non-targeting ADC control, and one or more dose levels of IMGC936.[20]

  • Dosing: Administer the ADCs intravenously (IV) according to the planned schedule (e.g., a single dose or repeat doses).

  • Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[20][23]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when pre-defined toxicity endpoints are met.[20]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) or report outcomes like partial or complete responses (tumor regression).[23][24]

In_Vivo_Workflow p1 1. Implant Tumor Cells/Tissue (CDX or PDX) into Immunocompromised Mice p2 2. Monitor Tumor Growth until ~150 mm³ p1->p2 p3 3. Randomize Mice into Treatment Groups (Vehicle, Controls, IMGC936) p2->p3 p4 4. Administer ADC via Intravenous (IV) Injection p3->p4 p5 5. Measure Tumor Volume & Body Weight (2-3 times/week) p4->p5 p6 6. Continue Until Endpoint (e.g., Control Tumor > 2000 mm³) p5->p6 p7 7. Analyze Data: - Plot Tumor Growth Curves - Calculate TGI / Regressions p6->p7

Figure 4: General experimental workflow for in vivo efficacy assessment.

References

Preclinical Evaluation of IMGC936: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase domain 9 (ADAM9). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a detailed resource for professionals in the field of oncology and drug development. While IMGC936 development was discontinued after Phase 1 clinical trials for not meeting safety and efficacy benchmarks, the preclinical data offers valuable insights into the targeting of ADAM9 and the application of ADC technology.[1][2]

Introduction to IMGC936

IMGC936 is an investigational ADC composed of three key components:

  • A high-affinity, humanized monoclonal antibody (MGA021) that specifically targets ADAM9.[3] This antibody was engineered with a YTE mutation (M252Y/S254T/T256E) in the Fc region to extend its plasma half-life and improve exposure.[4][5][6][7]

  • A next-generation maytansinoid payload, DM21-C , which is a potent microtubule-disrupting agent.[4][5][8][9]

  • A stable tripeptide linker that connects the antibody to the payload, designed to be cleaved by lysosomal proteases upon internalization into the target cell.[4][5][8][9]

The drug-to-antibody ratio (DAR) of IMGC936 is approximately 2, achieved through site-specific conjugation to engineered cysteine residues.[4][9] This controlled conjugation results in a more homogeneous drug product.[3]

ADAM9 is a transmembrane protein with roles in cell adhesion and proteolysis, and it is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while showing limited expression in normal tissues.[4][5][8][9] Its dysregulation has been implicated in tumor progression and metastasis, making it an attractive target for ADC therapy.[1][6][7][10]

Mechanism of Action

The proposed mechanism of action for IMGC936 involves a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of the maytansinoid payload.

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Endosome Endosome ADAM9->Endosome 2. Internalization Tumor_Cell Tumor Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (DM51/DM50) Lysosome->Payload_Release 4. Proteolytic Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 5. Tubulin Binding Bystander_Effect Bystander Killing Payload_Release->Bystander_Effect 6. Efflux Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Neighboring_Cell Neighboring Tumor Cell Bystander_Effect->Neighboring_Cell

Figure 1: IMGC936 Proposed Mechanism of Action.

Upon administration, the anti-ADAM9 antibody component of IMGC936 binds to the ADAM9 receptor on the surface of tumor cells.[10] This is followed by internalization of the ADC-receptor complex into the cell.[9][10] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved by proteases, releasing the active maytansinoid catabolites, DM51 and DM50.[1][9] These catabolites can then bind to tubulin, leading to the disruption of microtubule dynamics, which in turn causes cell cycle arrest in the G2/M phase and ultimately leads to apoptotic cell death.[1][9] Furthermore, these cell-permeable catabolites can diffuse out of the target cell and kill neighboring ADAM9-negative tumor cells, a phenomenon known as the bystander effect.[1]

Data Presentation

In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of human cancer cell lines with varying levels of ADAM9 expression. The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[4]

Cell LineCancer TypeADAM9 Expression (H-Score)IMGC936 IC50 (nmol/L)
NCI-H1703Non-Small Cell Lung~70,000 ABC*~1
EBC-1Non-Small Cell Lung130Not explicitly stated, but showed in vivo efficacy
HPAF-IIPancreatic AdenocarcinomaNot specifiedNot specified, but showed in vivo efficacy
MDA-MB-231Triple-Negative Breast CancerNot specifiedNot specified, but showed in vivo efficacy

*Antibody Binding Sites per Cell

In Vivo Efficacy in Xenograft Models

The antitumor activity of IMGC936 was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Model TypeCancer TypeDosingOutcome
CDXNon-Small Cell Lung (EBC-1)Single 8.6 mg/kg IVComplete and durable remissions in 6/6 mice[11]
CDXPancreatic (HPAF-II)Single doseTumor growth inhibition[11]
CDXTriple-Negative Breast (MDA-MB-231)Single doseTumor growth inhibition[11]
PDXVarious Solid TumorsSingle 8.6 mg/kg IVActive or highly active in 69% of models
Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic studies in cynomolgus monkeys demonstrated a favorable profile for IMGC936. The ADC was stable in plasma with a biphasic pharmacokinetic profile.[12] The YTE mutation in the antibody's Fc domain was incorporated to increase the in vivo plasma half-life.[6][7]

ParameterValue
Dosing Schedule Q2Wx3 (every 2 weeks for 3 doses)
PK Profile Biphasic, with detectable intact ADC and total mAb through the dosing intervals
Linearity Trend towards linear PK between 10 and 22.5 mg/kg doses

Experimental Protocols

In Vitro Cytotoxicity Assay (WST-8 Assay)

The cytotoxic activity of IMGC936 was assessed using a WST-8 (Water-Soluble Tetrazolium salt) assay.

Cytotoxicity_Assay_Workflow Cell_Seeding 1. Seed tumor cells in 96-well plates Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Treatment 3. Add serial dilutions of IMGC936 or control ADC Incubation1->Treatment Incubation2 4. Incubate for 48-144 hours Treatment->Incubation2 WST8_Addition 5. Add WST-8 reagent Incubation2->WST8_Addition Incubation3 6. Incubate for 1-4 hours WST8_Addition->Incubation3 Measurement 7. Measure absorbance at 450 nm Incubation3->Measurement Analysis 8. Calculate IC50 values Measurement->Analysis

Figure 2: In Vitro Cytotoxicity Assay Workflow.

Methodology:

  • Tumor cells were seeded in 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well) and allowed to attach overnight.[13]

  • The following day, cells were treated with serial dilutions of IMGC936 or a non-targeting control ADC.

  • After an incubation period of 48 to 144 hours, a WST-8 reagent was added to each well.[13]

  • The plates were incubated for an additional 1-4 hours.

  • The absorbance was measured at 450 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined by non-linear regression analysis.

Bystander Killing Assay

The ability of IMGC936 to induce bystander killing was evaluated in a co-culture system.

Methodology:

  • ADAM9-negative cells (e.g., NCI-H1975/ADAM9 KO) were engineered to express a fluorescent protein (e.g., RFP) for easy identification.

  • A fixed number of these fluorescently labeled ADAM9-negative cells were co-cultured with varying numbers of unlabeled ADAM9-positive parental cells.

  • The co-cultures were treated with a fixed concentration of IMGC936.

  • After a 5-day incubation period, the number of surviving fluorescent ADAM9-negative cells was quantified using an automated imaging system.

In Vivo Xenograft Studies

The in vivo antitumor efficacy of IMGC936 was assessed in immunodeficient mice bearing human tumor xenografts.

Xenograft_Study_Workflow Tumor_Implantation 1. Implant human tumor cells/fragments into immunodeficient mice Tumor_Growth 2. Allow tumors to reach a predetermined size Tumor_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Administration 4. Administer a single IV dose of IMGC936, control ADC, or vehicle Randomization->Treatment_Administration Monitoring 5. Monitor tumor volume and body weight twice weekly Treatment_Administration->Monitoring Endpoint 6. Euthanize mice at study endpoint Monitoring->Endpoint

Figure 3: In Vivo Xenograft Study Workflow.

Methodology:

  • Human tumor cells or patient-derived tumor fragments were implanted subcutaneously into immunodeficient mice.

  • When tumors reached a specified volume, mice were randomized into treatment groups.

  • A single intravenous dose of IMGC936, a non-targeting control ADC, or vehicle was administered.

  • Tumor volumes were measured twice weekly using calipers, and animal body weights were monitored as a measure of toxicity.

  • The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point for long-term efficacy evaluation.

Pharmacokinetic Analysis in Cynomolgus Monkeys

The pharmacokinetic profile of IMGC936 was characterized in cynomolgus monkeys.

Methodology:

  • IMGC936 was administered to cynomolgus monkeys as a single or repeat intravenous dose.

  • Blood samples were collected at various time points post-administration.

  • Plasma concentrations of intact ADC and total antibody were determined using validated analytical methods (e.g., ELISA).

  • Pharmacokinetic parameters, such as clearance, volume of distribution, and half-life, were calculated using non-compartmental analysis.

Conclusion

The preclinical evaluation of IMGC936 demonstrated its potential as a targeted therapy for ADAM9-expressing solid tumors. The ADC exhibited potent in vitro cytotoxicity, bystander killing, and significant antitumor activity in various in vivo models.[4][5][8][9] Furthermore, it displayed a favorable pharmacokinetic and safety profile in non-human primates.[4][5][8][9] Despite the discontinuation of its clinical development, the preclinical data for IMGC936 provide a strong rationale for the continued investigation of ADAM9 as a therapeutic target and contribute valuable knowledge to the field of antibody-drug conjugates.

References

Unraveling the Cytotoxic Power of IMGC936 and its Maytansinoid Payload DM21: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cytotoxic mechanisms of IMGC936, an antibody-drug conjugate (ADC) that targets ADAM9-expressing solid tumors. A key component of IMGC936 is its potent maytansinoid payload, DM21. This document provides a comprehensive overview of the available preclinical data, including detailed experimental protocols and a quantitative summary of its cytotoxic activity. While IMGC936 development was discontinued for not meeting clinical safety and efficacy benchmarks, the insights gained from its preclinical evaluation remain valuable for the broader field of ADC research.[1][2]

Introduction to IMGC936 and the DM21 Payload

IMGC936 is an investigational ADC comprising a humanized monoclonal antibody targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9), a protein overexpressed in various solid tumors, including non-small cell lung, pancreatic, and gastric cancers.[3][4] The antibody is site-specifically conjugated to a next-generation maytansinoid payload, DM21, via a stable tripeptide linker, with a drug-to-antibody ratio (DAR) of approximately 2.0.[3][4] To enhance its in vivo half-life, a YTE mutation (M252Y/S254T/T256E) was engineered into the Fc region of the antibody.[3][4]

The cytotoxic component, DM21, is a highly potent microtubule-disrupting agent.[3] Its inclusion in an ADC framework is designed to selectively deliver this powerful cytotoxin to tumor cells, thereby minimizing systemic exposure and associated toxicities.

Mechanism of Action: From Targeting to Cytotoxicity

The cytotoxic effect of IMGC936 is initiated by the binding of its antibody component to ADAM9 on the surface of tumor cells. This is followed by internalization of the ADC. Inside the cell, the linker is cleaved by proteases, releasing the DM21 payload. DM21 and its active metabolites, DM50 and DM51, then exert their cytotoxic effect by binding to tubulin and disrupting microtubule dynamics.[3][4] This interference with the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][5]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IMGC936 IMGC936 ADAM9 ADAM9 IMGC936->ADAM9 Binding Internalized_IMGC936 Internalized_IMGC936 ADAM9->Internalized_IMGC936 Internalization Lysosome Lysosome Internalized_IMGC936->Lysosome Trafficking DM21_Metabolites DM21/DM50/DM51 Lysosome->DM21_Metabolites Linker Cleavage & Payload Release Tubulin Tubulin DM21_Metabolites->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding ADC_Addition Add serial dilutions of IMGC936/Control Cell_Seeding->ADC_Addition Incubation_1 Incubate for 72-96 hours ADC_Addition->Incubation_1 WST8_Addition Add WST-8 reagent Incubation_1->WST8_Addition Incubation_2 Incubate for 1-4 hours WST8_Addition->Incubation_2 Absorbance_Measurement Measure absorbance at 450 nm Incubation_2->Absorbance_Measurement Data_Analysis Calculate viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End cluster_setup Experimental Setup cluster_workflow Workflow ADAM9_neg_RFP ADAM9-negative cells (RFP-labeled) Co-culture Co-culture ADAM9-neg/RFP and ADAM9-pos cells ADAM9_neg_RFP->Co-culture ADAM9_pos ADAM9-positive cells (unlabeled) ADAM9_pos->Co-culture Treatment Treat with IMGC936 Co-culture->Treatment Incubation Incubate for 5 days Treatment->Incubation Quantification Quantify surviving RFP-positive cells Incubation->Quantification DM21 DM21 Tubulin_Disruption Microtubule Dynamics Disruption DM21->Tubulin_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Tubulin_Disruption->Mitotic_Arrest Bax_Bak_Activation Bax/Bak Activation Mitotic_Arrest->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome Caspase9_Activation Caspase-9 Activation Apoptosome->Caspase9_Activation Caspase3_Activation Executioner Caspase (e.g., Caspase-3) Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

References

Investigational New Drug IMGC936: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: IMGC936 was an investigational antibody-drug conjugate (ADC) that showed initial promise in preclinical cancer research. This document provides a comprehensive technical overview of IMGC936, including its mechanism of action, preclinical data, and detailed experimental protocols. It is important to note that the clinical development of IMGC936 was discontinued after a Phase 1 trial (NCT04622774) as it did not meet the pre-established safety and efficacy benchmarks[1][2]. This whitepaper serves as a scientific record of the compound's preclinical evaluation for informational and research purposes.

IMGC936 was designed to target ADAM9 (A Disintegrin and Metalloproteinase Domain 9), a cell surface protein overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while exhibiting limited expression in normal tissues[1][3][4]. This differential expression profile made ADAM9 an attractive target for ADC-based therapies[3][4][5].

The ADC was composed of three key components: a high-affinity humanized monoclonal antibody targeting ADAM9, a next-generation maytansinoid payload (DM21), and a stable tripeptide cleavable linker[1][4][6]. The antibody component was engineered with a YTE mutation (M252Y/S254T/T256E) in the Fc region to extend its plasma half-life[1][3]. The drug-to-antibody ratio (DAR) was approximately 2.0, achieved through site-specific conjugation[3][5][7].

Mechanism of Action

IMGC936's mechanism of action begins with the binding of its antibody component to the ADAM9 protein on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell. Inside the cell, the ADC is trafficked to the lysosome, where the cleavable linker is proteolytically cleaved, releasing the maytansinoid payload, DM21. The active metabolites of DM21, DM50 and DM51, then bind to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (cell death)[8]. Furthermore, these cytotoxic metabolites are capable of diffusing across the cell membrane to kill neighboring cancer cells that may not express ADAM9, a phenomenon known as the bystander effect[8].

Quantitative Data Summary

In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of ADAM9-positive human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, were determined using the WST-8 cytotoxicity assay[7].

Cell LineCancer TypeIMGC936 IC50 (nM)Non-targeting Control ADC IC50 (nM)
NCI-H1975Non-Small Cell Lung Cancer~1>100
EBC-1Non-Small Cell Lung Cancer~10>100
SNU-5Gastric Carcinoma~1>100
Hs 746TGastric Carcinoma~10>100
SW48Colorectal Carcinoma~10>100
HPAF-IIPancreatic Carcinoma~1>100

Note: The IC50 values are approximated from graphical data presented in preclinical studies. The non-targeting control ADC utilizes the same linker and payload but is attached to an antibody that does not bind to the cancer cells.

In Vivo Antitumor Activity

The antitumor efficacy of IMGC936 was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. A single intravenous administration of IMGC936 demonstrated dose-dependent antitumor activity, leading to tumor growth inhibition and, in some cases, complete tumor regressions at well-tolerated doses[9].

Xenograft ModelCancer TypeDosing Regimen (mg/kg)Outcome
EBC-1Non-Small Cell Lung CancerSingle Dose, IVDose-dependent tumor growth inhibition
NCI-H1975Non-Small Cell Lung CancerSingle Dose, IVTumor partial and complete regressions
SNU-5Gastric CarcinomaSingle Dose, IVTumor partial and complete regressions
Hs 746TGastric CarcinomaSingle Dose, IVDose-dependent tumor growth inhibition
SW48Colorectal CarcinomaSingle Dose, IVDose-dependent tumor growth inhibition
HPAF-IIPancreatic CarcinomaSingle Dose, IVTumor partial and complete regressions
Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic studies were conducted in cynomolgus monkeys to evaluate the safety and toxicokinetic profile of IMGC936. The studies revealed a favorable safety profile and a biphasic pharmacokinetic profile with detectable concentrations of both the intact ADC and the total monoclonal antibody over the dosing intervals. A linear pharmacokinetic trend was observed between doses of 10 and 22.5 mg/kg[9].

Experimental Protocols

In Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol outlines the methodology used to determine the cytotoxic activity of IMGC936 against ADAM9-positive tumor cell lines.

  • Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: IMGC936 and a non-targeting control ADC are serially diluted and added to the wells. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-8 Reagent Addition: Following the incubation period, WST-8 reagent is added to each well. WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product in viable cells.

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Bystander Killing Assay

This assay is designed to evaluate the ability of IMGC936 to kill ADAM9-negative cells when co-cultured with ADAM9-positive cells.

  • Cell Preparation: ADAM9-negative cells are engineered to express a fluorescent protein (e.g., RFP) for easy identification.

  • Co-culture Plating: A fixed number of ADAM9-negative/RFP-positive cells are plated alone or in co-culture with increasing numbers of unlabeled ADAM9-positive parental cells in 96-well plates.

  • Treatment: The co-cultures are treated with a fixed concentration of IMGC936 or left untreated as a control.

  • Time-Lapse Microscopy: The viability of the ADAM9-negative/RFP-positive cells is monitored over time using time-lapse fluorescence microscopy.

  • Data Analysis: The number of viable RFP-positive cells is quantified at different time points to assess the extent of bystander killing.

In Vivo Xenograft Studies

These studies in animal models are crucial for evaluating the antitumor activity of IMGC936 in a living system.

  • Tumor Implantation: Human tumor cells (CDX) or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: IMGC936 is administered intravenously (IV) as a single dose or in multiple doses according to the study design. The control group receives a vehicle control.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length x width²) / 2.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression (partial or complete) and survival.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the antitumor effect compared to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_bystander Neighboring Cell IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalization Receptor-Mediated Endocytosis ADAM9->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (DM50/DM51) Lysosome->Payload_Release Linker Cleavage Tubulin_Binding Tubulin Binding Payload_Release->Tubulin_Binding Bystander_Effect Bystander Killing Payload_Release->Bystander_Effect Diffusion Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of IMGC936.

In_Vitro_Cytotoxicity_Workflow start Start plate_cells Plate Tumor Cells (96-well plate) start->plate_cells add_drug Add Serial Dilutions of IMGC936 plate_cells->add_drug incubate Incubate (72-120 hours) add_drug->incubate add_wst8 Add WST-8 Reagent incubate->add_wst8 measure Measure Absorbance (450 nm) add_wst8->measure analyze Calculate % Viability & Determine IC50 measure->analyze end End analyze->end

Caption: In vitro cytotoxicity experimental workflow.

In_Vivo_Xenograft_Workflow start Start implant Implant Tumor Cells/Fragments (Immunocompromised Mice) start->implant tumor_growth Allow Tumors to Grow (~100-200 mm³) implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize administer_drug Administer IMGC936 (IV) or Vehicle Control randomize->administer_drug monitor Monitor Tumor Volume & Body Weight administer_drug->monitor data_analysis Analyze Tumor Growth Inhibition monitor->data_analysis end End data_analysis->end

Caption: In vivo xenograft study workflow.

References

The Role of ADAM9 in Tumor Progression and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A Disintegrin and Metalloproteinase 9 (ADAM9) is a transmembrane glycoprotein that is increasingly implicated in the progression and metastasis of a wide range of solid tumors. Its multifaceted role, encompassing both proteolytic and non-proteolytic functions, positions it as a critical regulator of the tumor microenvironment, cell migration, invasion, and angiogenesis. Overexpression of ADAM9 is frequently correlated with poor prognosis, making it a compelling target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the core functions of ADAM9 in oncology, detailed experimental protocols for its study, and a summary of quantitative data supporting its role as a driver of malignancy.

Introduction to ADAM9

ADAM9, also known as meltrin-γ or MDC9, is a member of the ADAM family of proteins, which are characterized by the presence of both a disintegrin and a metalloproteinase domain.[1][2] It is a type I transmembrane protein, but a secreted isoform (ADAM9-S) also exists, arising from alternative splicing.[3][4] These two isoforms can have opposing effects on cell migration.[4] The full-length, membrane-bound form (ADAM9-L) can suppress cell migration, while the secreted form (ADAM9-S) promotes it through its metalloprotease activity.[4] ADAM9 is expressed in various tissues and is involved in numerous physiological processes; however, its dysregulation in cancer is a key area of research.[2]

ADAM9's Mechanistic Roles in Cancer Progression

ADAM9 contributes to tumor progression and metastasis through several interconnected mechanisms:

Proteolytic Activity: Ectodomain Shedding

The metalloproteinase domain of ADAM9 is responsible for the ectodomain shedding of a variety of cell surface proteins, leading to the release of soluble factors that can modulate the tumor microenvironment and activate signaling pathways. Key substrates of ADAM9 include:

  • Growth Factors and Receptors: ADAM9 can cleave and release epidermal growth factor (EGF) receptor ligands such as heparin-binding EGF-like growth factor (HB-EGF), leading to the activation of the EGFR/AKT signaling pathway.[3][5]

  • Adhesion Molecules: By shedding cell adhesion molecules, ADAM9 can influence cell-cell and cell-matrix interactions, facilitating tumor cell detachment and invasion.

  • Other substrates: A variety of other molecules are cleaved by ADAM9, playing roles in angiogenesis and tumorigenesis, including FGFR2iiib, Tie-2, Flk-1, EphB4, CD40, VCAM-1, and VE-cadherin.

Non-Proteolytic Functions: Cell Adhesion and Signaling

Independent of its enzymatic activity, the disintegrin domain of ADAM9 can directly interact with integrins on the surface of both tumor and stromal cells.[3][6] This interaction can:

  • Mediate Cell Adhesion and Migration: ADAM9 can interact with various integrins, including α6β4 and α2β1, to promote cell adhesion to the extracellular matrix (ECM) and enhance cell migration.[4][7]

  • Regulate Integrin Trafficking: ADAM9 has been shown to regulate the endocytosis of β1 integrin, which in turn affects the formation of focal adhesions and cell migration.[6][8]

Role in the Tumor Microenvironment

ADAM9 is expressed not only by tumor cells but also by stromal cells within the tumor microenvironment, such as hepatic stellate cells.[7] This stromal-derived ADAM9 can promote carcinoma invasion through tumor-stromal interactions.[7]

Angiogenesis

ADAM9 plays a significant role in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by:

  • Regulating Angiogenic Factors: ADAM9 can modulate the expression and activity of key angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA) and angiopoietin-2.[2][9]

  • Interacting with Endothelial Cells: ADAM9 can directly affect endothelial cell function, for instance, by promoting neuropilin-1 proteolysis.[2]

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. ADAM9 is implicated in promoting EMT, thereby contributing to cancer progression and metastasis.[5][13][14] In hepatocellular carcinoma, interleukin-6 (IL-6) can induce EMT by upregulating ADAM9 expression through the JNK signaling pathway.[13] Knockdown of ADAM9 has been shown to suppress EMT in bladder and prostate cancer cells.[14]

Key Signaling Pathways Involving ADAM9

Several signaling pathways are modulated by ADAM9 to drive tumor progression.

The ADAM9-CDCP1-tPA Axis in Metastasis

A critical pathway in lung cancer metastasis to the brain involves the interplay between ADAM9, CUB domain-containing protein 1 (CDCP1), and tissue-type plasminogen activator (tPA).[4][15][16][17][18]

  • ADAM9 upregulates the expression of both CDCP1 and tPA.[4]

  • tPA, a serine protease, cleaves CDCP1, leading to its activation.[4][15]

  • Activated CDCP1 promotes cell migration, anoikis resistance, and ultimately, metastasis.[4][15]

ADAM9_CDCP1_tPA_Pathway ADAM9 ADAM9 tPA tPA ADAM9->tPA Upregulates PAI1 PAI-1 ADAM9->PAI1 Downregulates CDCP1_full CDCP1 (Full-length) ADAM9->CDCP1_full Upregulates CDCP1_cleaved CDCP1 (Cleaved/Active) tPA->CDCP1_cleaved Cleaves PAI1->tPA Inhibits CDCP1_full->CDCP1_cleaved Metastasis Metastasis (Migration, Anoikis Resistance) CDCP1_cleaved->Metastasis Promotes

ADAM9-Integrin Signaling

ADAM9's interaction with integrins represents a crucial non-proteolytic mechanism in cancer progression.[3][6]

  • The disintegrin domain of ADAM9 binds to various β1 integrins.[3][8]

  • This interaction modulates cell adhesion to ECM components like fibronectin and laminin.[6]

  • ADAM9 is involved in the endocytosis and trafficking of β1 integrins, which is essential for proper focal adhesion dynamics and cell migration.[6][8]

ADAM9_Integrin_Signaling ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Integrin Integrin Integrin->ECM Binds to

ADAM9 in Angiogenesis Signaling

ADAM9 promotes angiogenesis through a dual mechanism involving both its proteolytic activity and its function as a transcriptional regulator.[10][11]

ADAM9_Angiogenesis_Signaling Angiogenesis Angiogenesis tPA_exp tPA_exp tPA_exp->Angiogenesis Promotes VEGFA VEGFA VEGFA->Angiogenesis Promotes PAI1_gene PAI1_gene PAI1_gene->Angiogenesis Inhibits (via PAI-1)

Quantitative Data on ADAM9 Expression in Cancer

Numerous studies have demonstrated the upregulation of ADAM9 in various cancers at both the mRNA and protein levels, often correlating with poor clinical outcomes.

Cancer TypeFindingFold Change/PercentageClinical CorrelationReference(s)
Renal Cell Carcinoma Significantly higher ADAM9 mRNA expression in tumor vs. normal tissue.Mean fold change: 2.7 (range: 0.9–12.6)High protein expression associated with higher tumor grade, positive nodal status, distant metastasis, and shortened patient survival.[19]
Lung Adenocarcinoma Significantly higher ADAM9 mRNA and protein expression in tumor vs. normal tissue.mRNA (TCGA): 1.23-fold; Protein (CPTAC): 3.28-foldElevated levels observed regardless of EGFR mutation status.[20]
Breast Cancer ADAM9 mRNA is more frequently expressed in breast cancer compared to normal tissue.Present in ~66% of primary breast cancers.High levels of the mature 84 kDa form are associated with poor prognosis.[21]
Prostate Cancer Elevated ADAM9 levels in prostate cancer tissues compared to normal tissues.-Genetic variants in ADAM9 are associated with an increased risk of advanced clinical stage.[22]

Experimental Protocols for Studying ADAM9

Investigating the multifaceted roles of ADAM9 requires a range of in vitro and in vivo experimental techniques.

Experimental Workflow for Investigating ADAM9's Role in Metastasis

Experimental_Workflow Start Start: Hypothesis on ADAM9's role in metastasis Knockdown 1. ADAM9 Knockdown/Overexpression in Cancer Cell Line Start->Knockdown MigrationAssay 2a. In Vitro Migration Assay (Wound Healing/Scratch Assay) Knockdown->MigrationAssay InvasionAssay 2b. In Vitro Invasion Assay (Transwell/Matrigel Assay) Knockdown->InvasionAssay AngiogenesisAssay 2c. In Vitro/Ex Ovo Angiogenesis Assay (Tube Formation/CAM Assay) Knockdown->AngiogenesisAssay Zymography 3. Zymography for MMP Activity Knockdown->Zymography InVivoModel 4. In Vivo Metastasis Model (Tail Vein Injection in Mice) MigrationAssay->InVivoModel InvasionAssay->InVivoModel AngiogenesisAssay->InVivoModel Zymography->InVivoModel Analysis 5. Analysis of Metastatic Burden (Bioluminescence Imaging, Histology) InVivoModel->Analysis Conclusion Conclusion: Elucidation of ADAM9's metastatic function Analysis->Conclusion

In Vitro Cell Migration (Wound Healing/Scratch) Assay

This assay measures the rate of collective cell migration.[23][24][25]

  • Cell Seeding: Plate cells in a multi-well plate to create a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

In Vitro Cell Invasion (Transwell/Matrigel) Assay

This assay assesses the ability of cells to invade through an extracellular matrix barrier.[1][26][27][28]

  • Chamber Preparation: Coat the porous membrane of a transwell insert with a layer of Matrigel or another basement membrane extract.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow cells to invade through the Matrigel and the porous membrane.

  • Quantification: Remove non-invading cells from the upper surface of the membrane, and stain and count the invaded cells on the lower surface.

Gelatin Zymography for MMP Activity

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, which can be regulated by ADAM9.[29][30][31][32]

  • Sample Preparation: Collect and concentrate conditioned media from cell cultures.

  • Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Renaturation and Development: Wash the gel to remove SDS and incubate in a developing buffer that allows for enzymatic activity.

  • Staining: Stain the gel with Coomassie Blue.

  • Analysis: Areas of gelatinase activity will appear as clear bands against a blue background, indicating the degradation of the gelatin substrate.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model to study angiogenesis.[33][34][35][36][37]

  • Egg Incubation: Incubate fertilized chicken eggs for 3 days.

  • Ex-ovo Culture: Carefully crack the eggs and transfer the contents into a sterile culture dish or cup, maintaining the viability of the embryo.

  • Application of Test Substance: At day 7 of embryonic development, place a small disc soaked with the test substance (e.g., conditioned media from ADAM9-knockdown cells) onto the CAM.

  • Incubation and Observation: Continue incubation until day 13, observing the formation of new blood vessels around the disc.

  • Quantification: Quantify the angiogenic response by counting the number of blood vessel branches.

In Vivo Mouse Model of Metastasis (Tail Vein Injection)

This is a common experimental metastasis model.[38][39][40][41][42]

  • Cell Preparation: Harvest and resuspend cancer cells (e.g., luciferase-labeled cells) in a sterile saline solution.

  • Tail Vein Injection: Inject a defined number of cells into the lateral tail vein of an immunocompromised mouse.

  • Monitoring Metastasis: Monitor the formation and growth of metastatic tumors in distant organs (commonly the lungs) using techniques such as in vivo bioluminescence imaging.

  • Histological Analysis: At the end of the experiment, harvest organs and perform histological analysis to confirm and quantify metastatic lesions.

ADAM9 as a Therapeutic Target

The consistent overexpression of ADAM9 in various cancers and its multifaceted roles in promoting tumor progression make it an attractive therapeutic target.[2] Strategies to inhibit ADAM9 function could include:

  • Small molecule inhibitors targeting the metalloproteinase active site.

  • Monoclonal antibodies that block the catalytic or disintegrin domains.

  • RNA-based therapies (siRNA, shRNA) to silence ADAM9 expression.[2]

Conclusion

ADAM9 is a key player in the complex process of tumor progression and metastasis. Its ability to modulate the tumor microenvironment, promote cell migration and invasion, and drive angiogenesis through both proteolytic and non-proteolytic mechanisms underscores its importance in cancer biology. The quantitative data consistently show its upregulation in various malignancies and its association with poor patient outcomes. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate functions of ADAM9 and to evaluate the efficacy of ADAM9-targeted therapies. As our understanding of ADAM9's role in cancer deepens, it is poised to become a significant target in the development of novel and more effective cancer treatments.

References

Engineering a Next-Generation Antibody-Drug Conjugate: A Technical Deep Dive into IMGC936

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antibody engineering and design principles behind IMGC936, a now-discontinued investigational antibody-drug conjugate (ADC) that targeted A Disintegrin and Metalloproteinase Domain 9 (ADAM9). Despite its clinical trial outcome, the preclinical development of IMGC936 showcases a sophisticated approach to ADC design, integrating a humanized antibody with a potent maytansinoid payload through a stable, cleavable linker system. This document details the molecular architecture of IMGC936, its mechanism of action, and the experimental methodologies employed in its preclinical evaluation.

Rationale for Targeting ADAM9

ADAM9 is a transmembrane metalloprotease that is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while exhibiting limited expression in normal tissues.[1][2][3][4] Its dysregulation has been implicated in tumor progression, metastasis, and pathological neovascularization.[2][3][5] Anti-ADAM9 antibodies have been shown to be efficiently internalized by tumor cells, making ADAM9 an attractive target for the delivery of cytotoxic payloads via an ADC strategy.[1][4][6]

Molecular Design and Engineering of IMGC936

IMGC936 is a complex molecule comprising three key components: a humanized monoclonal antibody (MGA021), a novel maytansinoid payload (DM21), and a stable tripeptide linker.[5][7][8] The meticulous engineering of each component was central to the preclinical promise of this ADC.

Antibody Engineering: MGA021

The antibody component of IMGC936, MGA021, is a humanized IgG1/kappa monoclonal antibody that binds to ADAM9 with high affinity.[1] Key engineering features of MGA021 include:

  • Humanization and Affinity Maturation: The parental murine antibody, KID24, was humanized to reduce immunogenicity. The resulting antibody, huKID24, underwent affinity maturation to improve its binding to cynomolgus ADAM9, leading to the selection of the AEX6003 clone, which was further engineered to create MGA021.[1]

  • YTE Mutation for Extended Half-Life: To enhance the in vivo plasma half-life and overall exposure of the ADC, the M252Y/S254T/T256E (YTE) triple mutation was introduced into the CH2 domain of the antibody's Fc region.[1][2][7] This mutation increases the binding affinity of the antibody to the neonatal Fc receptor (FcRn), leading to improved recycling and reduced clearance.

  • Site-Specific Conjugation: For a homogenous drug product with a defined drug-to-antibody ratio (DAR), cysteine residues were engineered at position 442 of the heavy chains.[1] This site-specific conjugation strategy ensures a consistent DAR of approximately 2.0, which is considered optimal for balancing potency and toxicity.[1]

Linker-Payload: DM21-C

IMGC936 incorporates a next-generation maytansinoid linker-payload, DM21-C.[1] This system was designed for enhanced stability and potent anti-tumor activity:

  • DM21 Payload: DM21 is a maytansinoid derivative that acts as a potent microtubule-disrupting agent.[5][8] Upon release within the target cell, it binds to tubulin, leading to cell cycle arrest and apoptosis.[7]

  • Stable Tripeptide Linker: The payload is attached to the antibody via a stable, protease-cleavable tripeptide linker (l-Ala-d-Ala-l-Ala).[1] This linker is designed to be stable in circulation, minimizing premature payload release and off-target toxicity, while being efficiently cleaved by lysosomal proteases following internalization into the tumor cell.[1] The maleimide-functionalized version used for conjugation is referred to as DM21-C.[1]

The logical design of IMGC936, from target identification to the final ADC construct, is illustrated in the following diagram.

IMGC936_Design_Logic cluster_Target Target Identification & Validation cluster_Antibody Antibody Engineering cluster_Payload Linker-Payload Design cluster_ADC ADC Construction T ADAM9 T_prop Overexpressed in Solid Tumors Limited Normal Tissue Expression Efficiently Internalized T->T_prop Ab MGA021 (Humanized IgG1) T->Ab High-Affinity Binding Ab_eng YTE Mutation (Extended Half-life) Engineered Cysteines (C442) Ab->Ab_eng ADC IMGC936 Ab->ADC Conjugation P DM21-C P_prop Maytansinoid Payload (Microtubule Inhibitor) Stable Tripeptide Linker (Protease-cleavable) P->P_prop P->ADC Conjugation ADC_prop Site-Specific Conjugation DAR ≈ 2.0 ADC->ADC_prop

Caption: Logical workflow for the design and engineering of IMGC936.

Mechanism of Action

The proposed mechanism of action for IMGC936 begins with the binding of the ADC to ADAM9 on the surface of tumor cells. This is followed by internalization of the ADC-ADAM9 complex.

IMGC936_MoA cluster_Extracellular Extracellular Space cluster_Intracellular Tumor Cell ADC IMGC936 ADAM9 ADAM9 Receptor ADC->ADAM9 Binding Internalization Receptor-Mediated Internalization ADAM9->Internalization Lysosome Lysosome Internalization->Lysosome Proteolysis Proteolytic Cleavage Lysosome->Proteolysis Metabolites Release of DM51 & DM50 Proteolysis->Metabolites Tubulin Tubulin Metabolites->Tubulin Binding Bystander Bystander Killing (Efflux of Metabolites) Metabolites->Bystander Efflux Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Caption: Proposed mechanism of action for IMGC936.

Once inside the cell, the ADC is trafficked to the lysosome, where the tripeptide linker is cleaved by proteases.[1] This releases the active maytansinoid metabolites, DM51 and DM50, into the cytoplasm.[1] These metabolites then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis.[1][7] Furthermore, these potent metabolites can diffuse out of the target cell and kill neighboring, potentially ADAM9-negative, tumor cells in a phenomenon known as bystander killing.[1]

Preclinical Data Summary

IMGC936 demonstrated promising anti-tumor activity in a range of preclinical models.[1][5]

In Vitro Cytotoxicity

IMGC936 exhibited potent and targeted cytotoxicity against a panel of ADAM9-positive human tumor cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[1] It is noteworthy that the sensitivity of cell lines to IMGC936 did not strictly correlate with the level of ADAM9 expression, suggesting that other factors, such as internalization and processing rates, also play a crucial role in determining the ADC's efficacy.[1]

Cell LineTumor TypeIC50 (nmol/L) of IMGC936
NCI-H1703Non-Small Cell Lung0.2 - 2.0 (Range from various reports)
SK-MES-1Non-Small Cell LungData not specified
CaLu-3Non-Small Cell LungData not specified
DLD-1ColorectalData not specified
Additional Cell LinesVarious0.2 - 224
Note: Specific IC50 values for all tested cell lines are often found in supplementary materials of publications and may vary between experiments. The table presents a summary of the reported range.[1]
Bystander Killing

The ability of IMGC936 to induce bystander killing was demonstrated in co-culture experiments. When ADAM9-positive cells were treated with IMGC936 in the presence of ADAM9-negative cells, a significant cytotoxic effect on the ADAM9-negative population was observed, highlighting the cell-permeable nature of the released payload.[1]

In Vivo Anti-Tumor Activity

IMGC936 showed robust anti-tumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of various cancers, including non-small cell lung, gastric, and colorectal cancers.[1][9] In some models, a single intravenous dose resulted in complete and durable tumor remissions.[9]

Pharmacokinetics and Safety

In cynomolgus monkeys, IMGC936 demonstrated a favorable pharmacokinetic profile and was well-tolerated at doses exceeding those required for efficacy in murine models.[1][5][9] The YTE mutation contributed to an extended plasma half-life.[1][9]

Experimental Protocols

The preclinical evaluation of IMGC936 involved a series of established and specialized experimental protocols.

In Vitro Cytotoxicity Assay (WST-8 Assay)

This colorimetric assay measures cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases.

  • Cell Plating: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of IMGC936 or a non-targeting control ADC for a specified period (e.g., 72 hours).

  • WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression model.

Bystander Killing Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Cell Seeding: Co-culture a mixture of ADAM9-positive and fluorescently labeled ADAM9-negative cells at a defined ratio in a 96-well plate.

  • Treatment: Treat the co-culture with IMGC936 or control ADC at a fixed concentration.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 5 days).

  • Analysis: Measure the viability of the fluorescently labeled ADAM9-negative cell population using flow cytometry or high-content imaging.

In Vivo Efficacy in Xenograft Models (CDX and PDX)

These studies assess the anti-tumor activity of IMGC936 in a living organism.

  • Model Establishment: Implant human tumor cells (CDX) or patient-derived tumor fragments (PDX) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Dosing: Administer IMGC936 intravenously at various dose levels and schedules.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.

The general workflow for a cell line-derived xenograft (CDX) study is depicted below.

CDX_Workflow start Start cell_culture In Vitro Culture of Human Cancer Cell Line start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization Tumors reach ~100-200 mm³ treatment Administer IMGC936 or Vehicle randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint Reached? monitoring->endpoint endpoint->monitoring No analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis Yes end End analysis->end

References

The Rise and Fall of IMGC936: A Technical Deep Dive into a First-in-Class ADAM9-Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase 9 (ADAM9), represented a novel approach for the treatment of solid tumors. Co-developed by ImmunoGen and MacroGenics, this agent combined a high-affinity humanized antibody with a next-generation maytansinoid payload, aiming to selectively deliver a potent cytotoxic agent to cancer cells overexpressing ADAM9. Preclinical studies demonstrated promising anti-tumor activity across a range of cancer models, leading to its evaluation in a Phase 1 clinical trial. However, the development of IMGC936 was ultimately discontinued due to disappointing clinical data that did not meet pre-established safety and efficacy benchmarks. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanistic rationale behind IMGC936, offering valuable insights for the scientific community engaged in the development of targeted cancer therapies.

Introduction: The Rationale for Targeting ADAM9

ADAM9 is a transmembrane glycoprotein belonging to the ADAM (a disintegrin and metalloproteinase) family of proteases.[1] Its multifaceted role in cancer progression, including cytokine and growth factor shedding, cell migration, and metastasis, has positioned it as an attractive therapeutic target.[1][2] ADAM9 is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, and colorectal cancers, while exhibiting limited expression in normal tissues.[3][4] This differential expression profile provides a therapeutic window for targeted therapies like ADCs. The dysregulation of ADAM9 has been correlated with poor prognosis in several cancer types.[2]

The anti-ADAM9 antibodies were found to be efficiently internalized and processed by tumor cells, a critical prerequisite for the successful application of ADC technology.[3] These factors provided a strong rationale for the development of an ADAM9-targeting ADC.

IMGC936: Molecular Design and Components

IMGC936 was a meticulously engineered ADC comprising three key components: a humanized monoclonal antibody, a potent cytotoxic payload, and a stable linker system.[1]

  • Antibody: The antibody component, MGA021, is a humanized IgG1/kappa monoclonal antibody designed for high-affinity binding to ADAM9.[5] To enhance its in vivo plasma half-life and exposure, a YTE mutation (M252Y/S254T/T256E) was introduced into the CH2 domain of the antibody's Fc region.[3][6]

  • Payload: The cytotoxic payload was DM21-C, a next-generation maytansinoid.[6] Maytansinoids are potent microtubule-disrupting agents that induce cell cycle arrest and apoptosis.[5] DM21-C was selected for its improved plasma stability and bystander killing activity compared to earlier maytansinoid payloads.[6]

  • Linker: A stable tripeptide linker (l-Ala-d-Ala-l-Ala) connected the antibody to the DM21-C payload.[6] This linker was designed to be stable in circulation and cleaved by proteases within the target tumor cells, ensuring the specific release of the cytotoxic payload.[6]

The final construct of IMGC936 featured a drug-to-antibody ratio (DAR) of approximately 2.0, achieved through site-specific conjugation to engineered cysteine residues at position 442 of the heavy chains.[5][6]

Mechanism of Action

The proposed mechanism of action for IMGC936 followed the classical ADC paradigm of targeted drug delivery.

dot

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell IMGC936 IMGC936 ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Endosome Endosome ADAM9->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release DM51/DM50 (Active Metabolites) Lysosome->Payload_Release 4. Proteolytic Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Bystander_Cell Neighboring Tumor Cell Payload_Release->Bystander_Cell 5. Efflux & Diffusion Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bystander_Killing Bystander Killing Bystander_Cell->Bystander_Killing

Caption: Proposed mechanism of action of IMGC936.

Upon administration, IMGC936 binds to the ADAM9 receptor on the surface of tumor cells.[7] This is followed by receptor-mediated internalization of the ADC-receptor complex.[6] Within the cell, the complex is trafficked to the lysosome, where proteolytic enzymes cleave the linker, releasing the active maytansinoid metabolites, DM51 and its S-methylated form, DM50.[5][6] These metabolites then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Due to the nature of the cleavable linker and the properties of the payload, the active metabolites can also be released from the dying cell and diffuse into the tumor microenvironment, where they can be taken up by neighboring tumor cells, regardless of their ADAM9 expression status, leading to a "bystander killing" effect.[6]

Preclinical Evaluation

IMGC936 underwent extensive preclinical evaluation to assess its in vitro cytotoxicity, in vivo anti-tumor activity, and safety profile.

In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of ADAM9-positive human tumor cell lines.[6] The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[6] Notably, the sensitivity of the cell lines to IMGC936 did not strictly correlate with the level of ADAM9 expression, suggesting that other factors, such as the rate of internalization and intracellular processing, may also play a role in determining the overall sensitivity to the ADC.[6]

Cell LineCancer TypeIC50 (nmol/L)
NCI-H1703Non-Small Cell Lung0.2 - 224 (range)
SK-MES-1Non-Small Cell Lung0.2 - 224 (range)
CaLu-3Non-Small Cell Lung0.2 - 224 (range)
DLD-1Colorectal0.2 - 224 (range)
Table 1: In Vitro Cytotoxicity of IMGC936 in various human tumor cell lines.[6]
In Vivo Anti-Tumor Activity

The anti-tumor activity of IMGC936 was evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of various cancers.[6] In these models, IMGC936 exhibited significant, dose-dependent anti-tumor activity.[8] In a non-small cell lung cancer model with moderate ADAM9 expression, a single intravenous dose of IMGC936 resulted in complete and durable tumor remissions in all treated mice.[8]

Safety and Pharmacokinetics

In preclinical toxicology studies conducted in cynomolgus monkeys, IMGC936 demonstrated a favorable pharmacokinetic profile and an acceptable safety profile.[6] The YTE mutation contributed to an extended plasma half-life and increased exposure.[3]

Clinical Development and Discontinuation

Based on the promising preclinical data, a first-in-human, Phase 1/2 open-label, dose-escalation and expansion study of IMGC936 was initiated in patients with advanced solid tumors (NCT04622774).[6][9] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of IMGC936.[10]

However, in March 2024, it was announced that the development of IMGC936 would be discontinued.[11] The decision was based on disappointing data from the Phase 1 trial, which failed to meet pre-established clinical safety and efficacy benchmarks.[2][12]

ADAM9 Signaling and Experimental Workflows

ADAM9 Signaling Pathway

ADAM9 is involved in the shedding of various cell surface proteins, which can in turn activate downstream signaling pathways that promote tumor growth and invasion.[13] One key pathway involves the shedding of heparin-binding EGF-like growth factor (HB-EGF), which leads to the activation of the epidermal growth factor receptor (EGFR) and its downstream signaling cascades, such as the AKT and ERK pathways.[14][15]

dot

ADAM9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular pro_HB_EGF pro-HB-EGF ADAM9 ADAM9 pro_HB_EGF->ADAM9 HB_EGF HB-EGF EGFR EGFR HB_EGF->EGFR Binds & Activates ADAM9->HB_EGF Sheds AKT AKT EGFR->AKT ERK ERK EGFR->ERK Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: Simplified ADAM9-mediated EGFR signaling pathway.
Preclinical ADC Evaluation Workflow

The preclinical evaluation of an ADC like IMGC936 typically follows a structured workflow to assess its potential as a therapeutic candidate.

dot

Preclinical_ADC_Workflow Target_Selection Target Selection (ADAM9) Antibody_Development Antibody Development (MGA021) Target_Selection->Antibody_Development ADC_Conjugation ADC Conjugation (IMGC936) Antibody_Development->ADC_Conjugation Payload_Linker_Selection Payload & Linker Selection (DM21-C) Payload_Linker_Selection->ADC_Conjugation In_Vitro_Assays In Vitro Assays ADC_Conjugation->In_Vitro_Assays Binding_Affinity Binding Affinity In_Vitro_Assays->Binding_Affinity Internalization Internalization In_Vitro_Assays->Internalization Cytotoxicity Cytotoxicity (IC50) In_Vitro_Assays->Cytotoxicity Bystander_Killing_Assay Bystander Killing In_Vitro_Assays->Bystander_Killing_Assay In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Xenograft_Models Xenograft Models (CDX & PDX) In_Vivo_Studies->Xenograft_Models Pharmacokinetics Pharmacokinetics In_Vivo_Studies->Pharmacokinetics Toxicology Toxicology (Cynomolgus Monkey) In_Vivo_Studies->Toxicology IND_Enabling_Studies IND-Enabling Studies In_Vivo_Studies->IND_Enabling_Studies Clinical_Trial Phase 1 Clinical Trial IND_Enabling_Studies->Clinical_Trial

Caption: General workflow for preclinical evaluation of an ADC.

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Lines and Culture: Human tumor cell lines were obtained from recognized cell banks (e.g., ATCC) and cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • IMGC936 and a non-targeting control ADC were serially diluted and added to the cells.

    • Cells were incubated for a defined period (e.g., 72 hours).

    • Cell viability was assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-scid) were used.

  • Tumor Implantation: Human tumor cells or PDX fragments were implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups. IMGC936 or a vehicle control was administered intravenously at specified doses and schedules.

  • Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.

  • Endpoint: The study was terminated when tumors in the control group reached a specified size or at a predetermined time point. Tumor growth inhibition was calculated.

Bystander Killing Assay
  • Cell Co-culture: ADAM9-positive cells (target cells) and ADAM9-negative cells (bystander cells), each expressing a different fluorescent protein (e.g., GFP and RFP), were co-cultured.

  • Treatment: The co-culture was treated with IMGC936 or a control ADC.

  • Analysis: After a defined incubation period, the viability of both the target and bystander cell populations was assessed using flow cytometry or high-content imaging, distinguishing the two cell types by their fluorescent reporters.

Conclusion

IMGC936 was a promising, first-in-class ADC that targeted ADAM9, a compelling target in a range of solid tumors. Its rational design, incorporating a high-affinity antibody, a potent next-generation payload, and a stable linker system, was supported by robust preclinical data demonstrating significant anti-tumor activity. However, the discontinuation of its clinical development underscores the challenges of translating preclinical success into clinical benefit. The experience with IMGC936 provides valuable lessons for the ADC field, highlighting the importance of a thorough understanding of the target biology, the tumor microenvironment, and the clinical context in which these complex therapeutics are evaluated. Despite its ultimate outcome, the development of IMGC936 has contributed to the collective knowledge base for future ADC development and the ongoing pursuit of more effective targeted cancer therapies.

References

The Role of ADAM9 in Oncology: A Target for IMGC936

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 9 (ADAM9) has emerged as a compelling therapeutic target in oncology due to its overexpression in a multitude of solid tumors and its multifaceted role in cancer progression, including tumor growth, metastasis, and the modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of ADAM9 expression across various cancer types, its intricate signaling pathways, and its targeting by the antibody-drug conjugate (ADC) IMGC936. Detailed experimental protocols for the detection and quantification of ADAM9 are provided, alongside a quantitative summary of its expression in different malignancies. Furthermore, this document elucidates the mechanism of action of IMGC936 and the clinical rationale for its development, despite its eventual discontinuation. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction to ADAM9

ADAM9, also known as MDC9 or meltrin-γ, is a type I transmembrane glycoprotein belonging to the ADAM family of proteases.[1] Its structure comprises multiple domains, including a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[2][3] This complex structure enables ADAM9 to participate in a wide array of cellular processes. The metalloproteinase domain is responsible for the shedding of cell surface proteins, releasing soluble ectodomains that can act as signaling molecules.[2] The disintegrin domain interacts with integrins, mediating cell-cell and cell-matrix interactions.[1]

Dysregulation of ADAM9 expression and activity has been implicated in the pathogenesis of numerous diseases, most notably cancer.[4] In a neoplastic context, ADAM9 contributes to tumor progression through several mechanisms:

  • Promotion of Tumor Growth and Proliferation: ADAM9 can shed the ectodomains of growth factor precursors, such as heparin-binding EGF-like growth factor (HB-EGF), leading to the activation of downstream signaling pathways like the EGFR/AKT pathway, which promotes cell proliferation.[1]

  • Enhancement of Tumor Invasion and Metastasis: By degrading extracellular matrix (ECM) components and modulating cell adhesion through its interaction with integrins, ADAM9 facilitates tumor cell invasion and migration.[1]

  • Modulation of the Tumor Microenvironment: ADAM9 plays a role in angiogenesis and inflammation within the tumor microenvironment, further supporting tumor growth and progression.[4] It has been shown to influence the tumor immune landscape by modulating cytokine signaling.

Given its overexpression in a wide range of solid tumors and its minimal expression in normal tissues, ADAM9 presents an attractive target for cancer therapy.[5]

IMGC936: An ADAM9-Targeting Antibody-Drug Conjugate

IMGC936 is a first-in-class antibody-drug conjugate (ADC) designed to target ADAM9-expressing cancer cells.[5] It is composed of three key components:

  • A high-affinity humanized monoclonal antibody: This antibody specifically recognizes and binds to the ADAM9 protein on the surface of tumor cells.[4] The antibody has been engineered with a YTE mutation in the Fc region to extend its plasma half-life.[4]

  • A potent cytotoxic payload: IMGC936 carries the maytansinoid derivative DM21, a microtubule-disrupting agent.[5]

  • A stable linker: A cleavable peptide linker connects the antibody to the DM21 payload, ensuring stability in circulation and facilitating payload release upon internalization into the target cell.[5]

The development of IMGC936 was discontinued after Phase 1 clinical trials (NCT04622774) due to disappointing safety and efficacy results.[6] Nevertheless, the preclinical data and the scientific rationale behind targeting ADAM9 remain valuable for the oncology research community.

Mechanism of Action

The mechanism of action of IMGC936 is a multi-step process designed to deliver the cytotoxic payload specifically to ADAM9-positive tumor cells.

dot

IMGC936_MoA cluster_bloodstream Bloodstream cluster_cell ADAM9-Expressing Cancer Cell IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Endosome Endosome ADAM9->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload DM21 Payload Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis 6. Cytotoxicity

Caption: Mechanism of Action of IMGC936.

ADAM9 Expression in Solid Tumors

ADAM9 is overexpressed in a wide variety of solid tumors, making it a pan-cancer target of interest. The following tables summarize the quantitative expression of ADAM9 in different cancer types based on immunohistochemistry (IHC) and other methods.

Immunohistochemical Analysis of ADAM9 Expression
Cancer TypeNumber of SamplesPercentage of ADAM9-Positive SamplesH-Score Range (Positive Samples)Reference(s)
Non-Small Cell Lung Carcinoma (NSCLC)-62% (medium to high)101-300[7]
Triple-Negative Breast Cancer (TNBC)-65% (medium to high)101-300[7]
Gastric Cancer-73% (medium to high)101-300[7]
Pancreatic Cancer-85% (medium to high)101-300[7]
Ovarian Cancer9067.8%-[8]
Prostate Cancer198Significantly upregulated vs. normal tissue-

Note: H-score is a semi-quantitative scoring method that takes into account both the intensity of staining and the percentage of stained cells.

ADAM9 mRNA Expression

Studies analyzing ADAM9 mRNA levels have consistently shown its upregulation in tumor tissues compared to adjacent normal tissues in various cancers, including colorectal cancer.

ADAM9 Signaling Pathways

ADAM9's role in cancer progression is mediated through its involvement in several critical signaling pathways. Its metalloproteinase activity allows it to cleave and activate a variety of substrates, initiating downstream signaling cascades.

EGFR/AKT Signaling Pathway

ADAM9 can cleave the precursor of heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface. The released soluble HB-EGF then binds to and activates the epidermal growth factor receptor (EGFR), leading to the activation of the PI3K/AKT signaling pathway, which is a major driver of cell proliferation, survival, and growth.[1]

dot

EGFR_AKT_Pathway ADAM9 ADAM9 proHBEGF pro-HB-EGF ADAM9->proHBEGF Cleavage HBEGF Soluble HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binding & Activation PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: ADAM9-mediated activation of the EGFR/AKT pathway.

mTOR and FOXO Signaling Pathways

Recent studies have revealed that ADAM9 can also influence the mTOR and FOXO signaling pathways, which are critical regulators of cell growth, metabolism, and stress resistance. ADAM9 has been shown to promote mTOR signaling, an oncogenic pathway, while suppressing the tumor-suppressive FOXO pathway.

Interaction with the Tumor Microenvironment: IL-6/STAT3 Signaling

ADAM9 can modulate the tumor microenvironment by influencing cytokine signaling. It has been shown to promote the release of interleukin-6 (IL-6), which in turn activates the STAT3 signaling pathway. This creates an immunosuppressive tumor microenvironment that can promote tumor growth and immune evasion.

dot

TME_Signaling cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., Macrophage) ADAM9 ADAM9 IL6 IL-6 Release ADAM9->IL6 IL6R IL-6 Receptor IL6->IL6R Binding STAT3 STAT3 IL6R->STAT3 Activation Immunosuppression Immunosuppression STAT3->Immunosuppression

Caption: ADAM9's role in modulating the tumor microenvironment.

Experimental Protocols for ADAM9 Detection

Accurate detection and quantification of ADAM9 expression are crucial for both research and clinical applications. The following sections provide detailed protocols for immunohistochemistry, western blotting, and flow cytometry.

Immunohistochemistry (IHC) for ADAM9 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is designed for the chromogenic detection of ADAM9 in FFPE tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanols for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit polyclonal anti-ADAM9 antibody (e.g., Thermo Fisher Scientific Cat# PA5-25959)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated sodium citrate buffer (pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-ADAM9 antibody to the recommended concentration (e.g., 1:50-1:100) in blocking buffer.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with DAB substrate until the desired brown color develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanols and xylene.

    • Mount with a permanent mounting medium.

dot

IHC_Workflow Start FFPE Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-ADAM9) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain End Microscopy Counterstain->End

Caption: Immunohistochemistry workflow for ADAM9 detection.

Western Blotting for ADAM9 in Cell Lysates

This protocol describes the detection of ADAM9 protein in cell lysates by western blotting.

Materials:

  • Cultured cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit polyclonal anti-ADAM9 antibody (e.g., Thermo Fisher Scientific Cat# PA5-17080)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ADAM9 antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Cell Surface ADAM9 Expression

This protocol is for the analysis of cell surface ADAM9 expression on viable, non-fixed cells.

Materials:

  • Single-cell suspension of cancer cells

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Primary antibody: FITC-conjugated anti-ADAM9 antibody or a purified primary antibody followed by a fluorescently-labeled secondary antibody (e.g., Thermo Fisher Scientific Cat# PA5-25959 followed by a fluorescent secondary)

  • Viability dye (e.g., Propidium Iodide or DAPI)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from cultured cells or tumor tissue.

    • Wash cells with flow cytometry staining buffer.

  • Antibody Staining:

    • Resuspend cells in staining buffer containing the anti-ADAM9 antibody at the recommended concentration (e.g., 1:10-1:50).

    • Incubate for 30 minutes on ice, protected from light.

    • (If using an unconjugated primary antibody, wash and then incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice).

  • Washing and Viability Staining:

    • Wash cells twice with staining buffer.

    • Resuspend cells in buffer containing a viability dye.

  • Data Acquisition:

    • Acquire data on a flow cytometer, ensuring to collect a sufficient number of events.

    • Analyze the data using appropriate software, gating on viable, single cells to determine the percentage of ADAM9-positive cells and the mean fluorescence intensity.

Conclusion

ADAM9 remains a scientifically important target in oncology due to its widespread overexpression in solid tumors and its functional involvement in key cancer-promoting pathways. The antibody-drug conjugate IMGC936, despite its clinical discontinuation, has provided a valuable framework for understanding the therapeutic potential of targeting ADAM9. This technical guide offers a comprehensive resource for researchers, providing quantitative data on ADAM9 expression, detailed insights into its signaling networks, and robust protocols for its detection. Further investigation into the biology of ADAM9 and the development of novel therapeutic strategies targeting this metalloprotease are warranted and hold promise for the future of cancer treatment.

References

IMGC936: A Technical Overview of In Vitro and In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGC936 is an antibody-drug conjugate (ADC) that was investigated for the treatment of various solid tumors.[1][2] It comprises a humanized monoclonal antibody targeting A Disintegrin and Metalloproteinase domain 9 (ADAM9), a cell surface protein overexpressed in several cancers, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancer.[3][4] The antibody is site-specifically conjugated to a maytansinoid payload, DM21-C, via a stable tripeptide linker.[5][6] This technical guide provides a comprehensive summary of the preclinical in vitro and in vivo studies of IMGC936, detailing its mechanism of action, efficacy, and the experimental protocols used in its evaluation. Despite promising preclinical data, the clinical development of IMGC936 was discontinued due to not meeting safety and efficacy benchmarks in Phase 1 trials.[1][7]

Molecular Composition and Design

IMGC936 was engineered for enhanced therapeutic potential. The antibody component is a high-affinity humanized mAb that targets ADAM9.[8][9] To improve its plasma half-life and overall exposure, the antibody's Fc domain incorporates the YTE mutation (M252Y/S254T/T256E).[3][5]

The cytotoxic payload, DM21-C, is a next-generation maytansinoid that functions by disrupting microtubules.[7][10] This payload is attached to the antibody via a stable, cleavable tripeptide linker, with a drug-to-antibody ratio (DAR) of approximately 2.0.[5][6] The site-specific conjugation is achieved at engineered cysteine residues at position 442 of the antibody's heavy chains.[6]

Mechanism of Action

The proposed mechanism of action for IMGC936 involves a multi-step process initiated by the binding of the ADC to ADAM9 on the surface of tumor cells.[11]

  • Binding and Internalization: IMGC936 binds to ADAM9-expressing tumor cells and is subsequently internalized through receptor-mediated endocytosis.[3][11]

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. Lysosomal proteases, such as cathepsin B, cleave the tripeptide linker, releasing the payload catabolite, DM21-C-Cys.[6][11]

  • Activation of Cytotoxic Payload: Further proteolysis of DM21-C-Cys releases the active maytansinoid catabolite DM51, which can be further metabolized to DM50 through S-methylation.[6][11]

  • Microtubule Disruption and Cell Death: DM50 and DM51 bind to tubulin, disrupting microtubule dynamics.[6][12] This leads to cell cycle arrest in the G2/M phase and ultimately, apoptotic cell death.[6][11]

  • Bystander Effect: The active catabolites, DM50 and DM51, are cell-permeable and can diffuse out of the target cell to kill neighboring cancer cells, a phenomenon known as the bystander effect.[5][11]

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding IMGC936_bound IMGC936-ADAM9 Complex endosome Endosome IMGC936_bound->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Release of DM21-C-Cys lysosome->payload_release Proteolytic Cleavage active_payload Active Payload (DM51, DM50) payload_release->active_payload tubulin Tubulin active_payload->tubulin Binding bystander_cell Neighboring Cancer Cell active_payload->bystander_cell Diffusion microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption cell_death Apoptotic Cell Death microtubule_disruption->cell_death bystander_death Cell Death bystander_cell->bystander_death

IMGC936 Mechanism of Action

In Vitro Studies

Cytotoxicity Assays

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of ADAM9-positive human tumor cell lines.[5] The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[5] It's noteworthy that the sensitivity of the cell lines to IMGC936 did not strictly correlate with the level of ADAM9 expression, suggesting that other factors like internalization and processing rates may influence its efficacy.[5]

Cell LineCancer TypeADAM9 Expression (ABC)IC50 (nmol/L)
VariousMultiple5,000 - 90,0000.2 - 224
ABC: Antibody Binding Capacity
Bystander Killing Assay

The ability of IMGC936 to induce bystander killing was evaluated in a co-culture experiment. ADAM9-negative NCI-H1975 cells expressing red fluorescent protein (RFP) were cultured with varying numbers of parental ADAM9-positive NCI-H1975 cells.[5] Treatment with IMGC936 resulted in the killing of the ADAM9-negative cells, demonstrating a clear bystander effect.[5]

Cell Cycle and Apoptosis Analysis

Treatment of NCI-H1703 cells with IMGC936 led to cell cycle arrest in the G2-M phase, consistent with the mechanism of action of maytansinoid compounds that interfere with tubulin.[6] Further analysis confirmed that IMGC936 induced apoptosis in these cells.[13]

In Vivo Studies

Xenograft Models

IMGC936 exhibited significant anti-tumor activity in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of human cancers, including non-small cell lung, gastric, and colorectal cancers.[5][14] In some models, a single intravenous dose of IMGC936 led to complete and durable tumor remissions.[14] The anti-tumor activity was observed across a range of doses from 1.25 to 10 mg/kg.[11]

Xenograft ModelCancer TypeIMGC936 DoseOutcome
EBC-1Non-small cell lung8.6 mg/kg (single dose)Complete and durable remissions in 6/6 mice
Various CDX & PDXBreast, Lung, Gastric, Colorectal, Pancreatic1.25 - 10 mg/kg (single dose)Significant antitumor activity
Pharmacokinetics and Safety

Pharmacokinetic studies in cynomolgus monkeys demonstrated a favorable profile for IMGC936 with good conjugate stability.[15] The YTE mutation in the antibody's Fc region contributed to an extended plasma half-life.[3][16] Toxicology studies in cynomolgus monkeys indicated an acceptable safety profile, with no target-related toxicities identified at doses exceeding those required for anti-tumor activity in murine models.

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Seeding: Tumor cells (200 to 4,000 cells per well) were seeded in 100 µL of complete culture medium in 96-well plates.[5]

  • Treatment: IMGC936 or a non-targeting control ADC was added to the wells.

  • Incubation: Plates were incubated for a specified period (e.g., 5 days) at 37°C.[5]

  • Viability Assessment: Cell viability was measured using a WST-8 cytotoxicity assay.[5]

  • Data Analysis: Dose-response curves and IC50 values were generated using non-linear regression.[17]

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Tumor Cells in 96-well Plates start->seed_cells add_adc Add IMGC936 or Control ADC seed_cells->add_adc incubate Incubate at 37°C add_adc->incubate measure_viability Measure Cell Viability (WST-8 Assay) incubate->measure_viability analyze_data Analyze Data & Calculate IC50 measure_viability->analyze_data end End analyze_data->end

In Vitro Cytotoxicity Assay Workflow
Bystander Killing Co-culture Assay

  • Cell Seeding: ADAM9-negative cells expressing a fluorescent marker (e.g., RFP) were cultured alone or with increasing numbers of unlabeled ADAM9-positive parental cells.[5]

  • Treatment: The co-cultures were treated with IMGC936 (e.g., 67 nmol/L).[5]

  • Incubation: The cultures were incubated for 5 days.[5]

  • Viability Assessment: The number of viable fluorescently labeled ADAM9-negative cells was monitored using a live-cell analysis system.[5]

In Vivo Xenograft Studies
  • Tumor Implantation: Human tumor cells or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reached a specified size, mice were treated with a single intravenous dose of IMGC936 or a vehicle control.

  • Monitoring: Tumor growth was monitored over time by measuring tumor volume.

  • Efficacy Evaluation: The anti-tumor activity was evaluated based on tumor growth inhibition or regression.

Conclusion

The preclinical data for IMGC936 demonstrated a promising anti-tumor profile. Its targeted delivery of a potent maytansinoid payload to ADAM9-expressing cancer cells, coupled with a bystander effect, resulted in significant cytotoxicity and in vivo efficacy across a range of tumor models. The ADC also exhibited a favorable pharmacokinetic and safety profile in non-human primates. However, these encouraging preclinical findings did not translate into the desired clinical outcomes, leading to the discontinuation of its development. This underscores the challenges in translating preclinical success to clinical efficacy and safety in oncology drug development. The detailed study of IMGC936, however, provides valuable insights for the future design and development of antibody-drug conjugates.

References

Methodological & Application

IMGC936 In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental protocols for evaluating the preclinical efficacy of IMGC936, an antibody-drug conjugate (ADC) targeting ADAM9-expressing tumors.

Introduction

IMGC936 is an investigational ADC composed of a humanized monoclonal antibody targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9), site-specifically conjugated to the maytansinoid payload DM21-C via a stable tripeptide linker.[1][2] ADAM9 is overexpressed in various solid tumors with limited expression in normal tissues, making it an attractive target for ADC-based therapies.[2][3] The mechanism of action involves the binding of IMGC936 to ADAM9 on the tumor cell surface, followed by internalization of the ADC-antigen complex.[3][4] Inside the cell, the linker is cleaved by lysosomal proteases, releasing the active maytansinoid catabolites, which then disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4][5]

Data Presentation

In Vitro Cytotoxicity of IMGC936

The cytotoxic activity of IMGC936 was assessed across a panel of human tumor cell lines with varying levels of ADAM9 expression. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of IMGC936 in ADAM9-positive cells.

Cell LineCancer TypeADAM9 Antigen Density (Antibody Binding Capacity)IMGC936 IC50 (nmol/L)
Various Human Tumor Cell LinesMultiple Cancer Types5,000 - 90,0000.2 - 224

Table 1: Summary of in vitro cytotoxicity of IMGC936 in ADAM9-positive human tumor cell lines. Data compiled from preclinical evaluations.[1][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol outlines the methodology to determine the cytotoxic effect of IMGC936 on ADAM9-expressing tumor cells.

Materials:

  • ADAM9-positive human tumor cell lines (e.g., NCI-H1975)

  • Non-targeting control ADC (e.g., huKTI-DM21-C)

  • Complete cell culture medium

  • IMGC936

  • WST-8 reagent

  • 96-well flat-bottom plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count tumor cells.

    • Seed 200 to 4,000 cells in 100 µL of complete culture medium per well in a 96-well plate.[1]

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of IMGC936 and the non-targeting control ADC in complete culture medium.

    • Add the diluted compounds to the respective wells.

    • Include wells with untreated cells as a control.

  • Incubation:

    • Incubate the plate for 5 days at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • Add WST-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for a specified period (typically 1-4 hours) until a color change is observed.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Bystander Killing Assay

This protocol is designed to evaluate the ability of IMGC936 to kill neighboring ADAM9-negative cells.

Materials:

  • ADAM9-positive parental cell line (e.g., NCI-H1975)

  • ADAM9-negative cell line expressing a fluorescent protein (e.g., NCI-H1975/ADAM9 KO/RFP)[1]

  • IMGC936

  • Complete cell culture medium

  • Flat-bottom plates

  • Live-cell imaging system (e.g., IncuCyte Live-Cell Analysis System)

Procedure:

  • Cell Co-culture:

    • Seed a fixed number of ADAM9-negative/RFP-positive cells (e.g., 5,000 cells/well) into wells of a flat-bottom plate.[1]

    • In separate wells, co-culture the ADAM9-negative/RFP-positive cells with an increasing number of ADAM9-positive parental cells.[1]

  • Treatment:

    • Treat the co-cultures with a fixed concentration of IMGC936 (e.g., 67 nmol/L).[1]

    • Include untreated co-cultures as a control.

  • Live-Cell Imaging:

    • Place the plate in a live-cell imaging system and incubate at 37°C.

    • Acquire images of the red fluorescent cells at regular intervals over 5 days.[1]

  • Data Analysis:

    • Quantify the number of viable ADAM9-negative/RFP-positive cells over time in both treated and untreated wells.

    • A reduction in the number of fluorescent cells in the presence of ADAM9-positive cells and IMGC936 indicates bystander killing.

Cell Cycle Analysis

This protocol details the procedure to assess the effect of IMGC936 on cell cycle progression.

Materials:

  • ADAM9-positive human tumor cell line (e.g., NCI-H1703)

  • IMGC936

  • Non-targeting control ADC

  • Unconjugated antibody (MGA021)

  • Complete cell culture medium

  • Ethanol

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat the cells with IMGC936 (e.g., 10 nmol/L), the non-targeting control ADC, or the unconjugated antibody for 24 hours.[7]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold ethanol while vortexing to prevent clumping.

  • Staining:

    • Permeabilize the fixed cells and stain the cellular DNA with a propidium iodide solution.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The amount of PI bound is proportional to the amount of DNA in the cells.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase is indicative of the mechanism of action of maytansinoid compounds.[4]

Visualizations

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Endosome Endosome ADAM9->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released DM21-C Metabolites (DM51/DM50) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: IMGC936 Mechanism of Action.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed ADAM9-positive tumor cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add serial dilutions of IMGC936 and controls incubate_overnight->add_compounds incubate_5_days Incubate for 5 days add_compounds->incubate_5_days add_wst8 Add WST-8 reagent incubate_5_days->add_wst8 measure_absorbance Measure absorbance add_wst8->measure_absorbance analyze_data Calculate % viability and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: In Vitro Cytotoxicity Assay Workflow.

Bystander_Killing_Workflow start Start coculture_cells Co-culture ADAM9-positive and ADAM9-negative/RFP cells start->coculture_cells add_imgc936 Treat with IMGC936 coculture_cells->add_imgc936 live_cell_imaging Monitor RFP cells for 5 days using live-cell imaging add_imgc936->live_cell_imaging quantify_cells Quantify viable RFP-positive cells live_cell_imaging->quantify_cells analyze_bystander_effect Compare treated vs. untreated to determine bystander killing quantify_cells->analyze_bystander_effect end End analyze_bystander_effect->end

Caption: Bystander Killing Assay Workflow.

References

Application Notes and Protocols for Cell Line Selection in IMGC936 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGC936 is a first-in-class antibody-drug conjugate (ADC) that targets A Disintegrin and Metalloproteinase 9 (ADAM9), a cell surface protein overexpressed in a variety of solid tumors.[1][2][3] This ADC is composed of a humanized anti-ADAM9 monoclonal antibody, site-specifically conjugated to the maytansinoid microtubule-disrupting payload DM21 via a cleavable linker.[2][4] The therapeutic strategy of IMGC936 is based on the targeted delivery of the cytotoxic agent to tumor cells expressing ADAM9, leading to cell death.[3]

ADAM9 is implicated in tumor progression, metastasis, and pathological neovascularization.[2] Its expression is elevated in numerous cancer types, including non-small cell lung cancer, gastric cancer, pancreatic cancer, triple-negative breast cancer, and colorectal cancer, while its presence in normal tissues is minimal.[1][5] This differential expression pattern makes ADAM9 an attractive target for ADC-based therapies. Preclinical studies have demonstrated that IMGC936 exhibits potent cytotoxic activity against a range of ADAM9-positive tumor cell lines.[2][6]

These application notes provide a comprehensive guide for the selection of appropriate cell lines for in vitro cytotoxicity assays of IMGC936. The protocols detailed below will enable researchers to reliably assess the potency and specificity of this ADC, thereby facilitating its preclinical evaluation.

Data Presentation: Cell Line Selection for IMGC936 Cytotoxicity Assays

The selection of a suitable panel of cell lines is critical for evaluating the on-target cytotoxicity of IMGC936. An ideal panel should include cell lines with varying levels of ADAM9 expression (high, medium, low, and negative) to establish a clear correlation between target expression and drug-induced cytotoxicity.

Table 1: Recommended Human Cancer Cell Lines for IMGC936 Cytotoxicity Assays Based on ADAM9 Expression

Cell LineCancer TypeADAM9 mRNA Expression (TPM)ADAM9 Protein Expression (Immunohistochemistry)Recommended Use
High ADAM9 Expressers
NCI-H1703Non-Small Cell Lung CancerHighHighPositive Control, Potency Assays
SK-MES-1Non-Small Cell Lung CancerHighHighPositive Control, Potency Assays
Medium ADAM9 Expressers
CaLu-3Non-Small Cell Lung CancerMediumMediumInvestigating dose-response relationships
DLD-1Colorectal CancerMediumMediumInvestigating dose-response relationships
Low ADAM9 Expressers
MDA-MB-231Triple-Negative Breast CancerLowLowNegative Control, Specificity Assays
Hs 578TTriple-Negative Breast CancerLowLowNegative Control, Specificity Assays
ADAM9 Negative Control
Cell Line with confirmed lack of ADAM9 expression (e.g., via CRISPR/Cas9 knockout)VariesNot DetectedNot DetectedSpecificity and bystander effect assays

TPM (Transcripts Per Million) values can be obtained from publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE). Immunohistochemistry data can be referenced from the Human Protein Atlas. It is highly recommended to verify ADAM9 expression levels in-house using the protocols outlined below.

Experimental Protocols

Protocol 1: Quantification of Cell Surface ADAM9 Expression by Flow Cytometry

This protocol describes the method for quantifying the relative levels of ADAM9 on the surface of live, non-permeabilized cells.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper or trypsin-EDTA

  • Primary antibody: Anti-ADAM9 antibody (human-specific, validated for flow cytometry)

  • Isotype control antibody (matching the host and isotype of the primary antibody)

  • Secondary antibody: Fluorochrome-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the selected cell lines to 70-80% confluency.

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using a cell scraper or a brief treatment with trypsin-EDTA. If using trypsin, neutralize it with complete medium and wash the cells once with PBS.

    • For suspension cells, collect the cells by centrifugation.

  • Cell Staining:

    • Resuspend the cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add the primary anti-ADAM9 antibody at the manufacturer's recommended concentration to the sample tubes.

    • Add the isotype control antibody at the same concentration to the control tubes.

    • Incubate on ice for 30-60 minutes in the dark.

    • Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

    • Resuspend the cell pellets in 100 µL of cold FACS buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with 1 mL of cold FACS buffer.

  • Viability Staining and Data Acquisition:

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

    • Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live single cells).

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the median fluorescence intensity (MFI) for both the isotype control and the anti-ADAM9 stained samples.

    • The relative level of ADAM9 expression can be expressed as the MFI of the ADAM9-stained cells minus the MFI of the isotype control.

Protocol 2: In Vitro Cytotoxicity Assay using a Tetrazolium-Based Method (e.g., MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of IMGC936 on selected cancer cell lines.

Materials:

  • Selected cancer cell lines (ADAM9-positive and -negative)

  • Complete cell culture medium

  • IMGC936 ADC

  • Non-targeting control ADC (with the same payload and linker)

  • Vehicle control (formulation buffer)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of IMGC936 and the non-targeting control ADC in complete medium. A typical concentration range would be from 0.01 pM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells in triplicate.

    • Include wells with vehicle control (medium only) and a non-targeting control ADC.

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance (from wells with medium and MTT only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Mandatory Visualization

IMGC936_Mechanism_of_Action IMGC936 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Endosome Endosome ADAM9->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM21 DM21 Payload Lysosome->DM21 4. Payload Release Microtubules Microtubules DM21->Microtubules 5. Microtubule Disruption CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest 6. Apoptosis Apoptosis CellCycleArrest->Apoptosis 7. Cell Death

Caption: IMGC936 binds to ADAM9, is internalized, and releases its cytotoxic payload, leading to cell death.

Experimental_Workflow Experimental Workflow for IMGC936 Cytotoxicity Testing CellLineSelection 1. Select Cell Lines (High, Medium, Low, Negative ADAM9) ADAM9Quantification 2. Quantify ADAM9 Expression (Flow Cytometry) CellLineSelection->ADAM9Quantification CytotoxicityAssay 3. Perform Cytotoxicity Assay (e.g., MTT Assay) ADAM9Quantification->CytotoxicityAssay DataAnalysis 4. Analyze Data (Calculate IC50) CytotoxicityAssay->DataAnalysis Correlation 5. Correlate IC50 with ADAM9 Expression DataAnalysis->Correlation ADAM9_Signaling_Overview Simplified Overview of ADAM9 Pro-tumorigenic Signaling ADAM9 ADAM9 EGFR_Ligands Pro-HB-EGF Pro-Amphiregulin ADAM9->EGFR_Ligands Shedding Integrins Integrins ADAM9->Integrins Interaction ECM Extracellular Matrix Components ADAM9->ECM Proteolysis EGFR EGFR EGFR_Ligands->EGFR Activation PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Migration_Invasion Cell Migration & Invasion Integrins->Migration_Invasion ECM_Degradation ECM Degradation ECM->ECM_Degradation ECM_Degradation->Migration_Invasion

References

Application Notes and Protocols for IMGC936 Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and evaluation of IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9), in preclinical xenograft mouse models. The information compiled is based on publicly available preclinical data.

Introduction to IMGC936

IMGC936 is an investigational ADC composed of a humanized monoclonal antibody targeting ADAM9, site-specifically conjugated to the maytansinoid payload DM21 via a stable cleavable linker.[1][2] ADAM9 is a transmembrane protein overexpressed in various solid tumors with limited expression in normal tissues, making it an attractive target for ADC therapy.[2][3] IMGC936 has demonstrated potent antitumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[4][5] The antibody component of IMGC936 has been engineered with a YTE mutation to extend its plasma half-life.[3][5]

Mechanism of Action

Upon intravenous administration, the antibody component of IMGC936 binds to ADAM9 on the surface of tumor cells.[1] Following binding, the ADC-ADAM9 complex is internalized, and the maytansinoid payload is released within the cell.[1] The released payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[1] IMGC936 has also been shown to induce bystander killing, where the released payload can diffuse into neighboring antigen-negative tumor cells and induce their death.[4][5]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of IMGC936 in various xenograft models based on preclinical studies.

Table 1: Antitumor Activity of Single-Dose IMGC936 in Cell Line-Derived Xenograft (CDX) Models

Xenograft ModelCancer TypeIMGC936 Dose (mg/kg)Tumor Growth Inhibition (%)Observations
HPAF-IIPancreatic Adenocarcinoma1092Significant tumor growth inhibition.
EBC-1Non-Small Cell Lung Squamous Carcinoma10Not explicitly statedComplete and durable remissions observed.
MDA-MB-231Triple-Negative Breast CancerNot specifiedNot explicitly statedData not available
SNU-5Gastric CarcinomaNot specifiedNot explicitly statedData not available
SW48Colorectal AdenocarcinomaNot specifiedNot explicitly statedData not available
NCI-H1975Non-Small Cell Lung AdenocarcinomaNot specifiedNot explicitly statedData not available

Data compiled from publicly available preclinical study results.[4]

Table 2: Antitumor Activity of IMGC936 in Patient-Derived Xenograft (PDX) Models

Cancer TypeNumber of Models TestedIMGC936 DoseResponse Rate
Non-Small Cell Lung Cancer (Adeno)86Not specifiedNot available
Non-Small Cell Lung Cancer (Squamous)18Not specifiedNot available
Gastric Cancer15Not specifiedNot available
Pancreatic Cancer20Not specifiedNot available
Colorectal Cancer15Not specifiedNot available
Ovarian Cancer18Not specifiedNot available
Triple-Negative Breast Cancer20Not specifiedNot available

Data on specific response rates in PDX models are not detailed in the provided search results. The table reflects the number of models evaluated in preclinical studies.[6]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Cell Line-Derived Xenograft (CDX) Models

This protocol outlines the general procedure for establishing subcutaneous CDX models. Specific cell numbers and mouse strains may need to be optimized for different cell lines.

Materials:

  • Human cancer cell line expressing ADAM9

  • Immunocompromised mice (e.g., CD-1 Nude, Athymic Nude, or SCID mice)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes and needles (e.g., 27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.

  • Cell Preparation: a. Harvest cells using standard trypsinization methods. b. Wash the cells with sterile PBS. c. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection). Keep cells on ice.

  • Cell Implantation: a. Anesthetize the mouse using an approved method. b. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.

  • Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[7] d. Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Administration of IMGC936 in Xenograft Models

This protocol describes the preparation and intravenous administration of IMGC936.

Materials:

  • IMGC936

  • Vehicle control: 10 mmol/L sodium succinate, 9% (w/v) sucrose, 0.01% polysorbate-20, pH 4.7.[4][8]

  • Non-targeting control ADC (optional, e.g., an ADC with the same linker-payload but an antibody that does not bind to targets in the mouse).[4]

  • Sterile syringes and needles for intravenous injection.

Procedure:

  • IMGC936 Preparation: a. Reconstitute or dilute IMGC936 to the desired concentration using the vehicle. b. Prepare the vehicle control and non-targeting control ADC in the same manner.

  • Administration: a. For single-dose studies, administer a single intravenous (IV) injection of IMGC936 via the tail vein. Doses in preclinical studies have ranged from 1.25 to 10 mg/kg.[4] b. For multi-dose studies, a repeated dosing schedule (e.g., once weekly or every two weeks) may be employed, though specific preclinical multi-dose schedules for IMGC936 are not detailed in the provided results. Clinical trial protocols have explored dosing every 3 weeks (Schedule A) or a more frequent initial dosing followed by a less frequent schedule (Schedule B).[7][9] c. Administer the vehicle control and non-targeting control ADC to the respective control groups using the same volume and route of administration.

  • Monitoring: a. Monitor tumor growth as described in Protocol 1. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. c. Observe the general health of the animals daily.

  • Data Analysis: a. Plot the mean tumor volume ± SEM for each treatment group over time. b. Calculate the percentage of tumor growth inhibition (TGI) at the end of the study. c. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the differences between treatment groups.

Protocol 3: In Vivo Bystander Effect Assessment (Conceptual Protocol)

While a specific in vivo bystander effect protocol for IMGC936 is not available, this conceptual protocol is based on general methods used for other ADCs.

Materials:

  • Two cancer cell lines: one ADAM9-positive and one ADAM9-negative. The ADAM9-negative cell line should be engineered to express a reporter gene (e.g., luciferase or a fluorescent protein) for easy tracking.

  • Immunocompromised mice.

  • IMGC936 and control articles.

  • In vivo imaging system (for luciferase or fluorescent protein detection).

Procedure:

  • Cell Preparation and Implantation: a. Prepare a mixed cell suspension containing a defined ratio of ADAM9-positive and ADAM9-negative (reporter-expressing) cells. b. Co-implant the cell mixture subcutaneously into mice as described in Protocol 1.

  • Treatment: a. Once tumors are established, treat the mice with IMGC936 or a control (e.g., vehicle or a non-targeting ADC that does not induce bystander killing).

  • Monitoring and Analysis: a. Monitor the growth of the ADAM9-negative tumor cell population using the in vivo imaging system. A reduction in the signal from the reporter-expressing cells in the IMGC936-treated group compared to the control group would indicate a bystander effect. b. Monitor the total tumor volume using calipers.

Visualizations

Signaling Pathway and Mechanism of Action

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space IMGC936 IMGC936 ADAM9_Membrane ADAM9 IMGC936->ADAM9_Membrane 1. Binding ADAM9 ADAM9 Endosome Endosome ADAM9_Membrane->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload DM21 (Maytansinoid Payload) Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Bystander_Cell Neighboring (ADAM9-negative) Cell Payload->Bystander_Cell 7. Bystander Effect (Payload Diffusion) Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death Bystander_Apoptosis Apoptosis Bystander_Cell->Bystander_Apoptosis

Caption: IMGC936 mechanism of action from cell surface binding to apoptosis.

ADAM9_Signaling_Pathway ADAM9 ADAM9 pro_HB_EGF pro-HB-EGF ADAM9->pro_HB_EGF Cleavage Integrins Integrins ADAM9->Integrins Interaction HB_EGF Soluble HB-EGF pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR Activation AKT_pathway AKT Pathway EGFR->AKT_pathway Proliferation Cell Proliferation & Survival AKT_pathway->Proliferation Cell_Adhesion Cell Adhesion, Migration & Invasion Integrins->Cell_Adhesion

Caption: Simplified ADAM9 signaling pathway in cancer.

Experimental Workflow

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_implantation 2. Subcutaneous Cell Implantation cell_culture->cell_implantation tumor_growth 3. Tumor Growth Monitoring cell_implantation->tumor_growth randomization 4. Randomization of Mice tumor_growth->randomization treatment 5. IMGC936 Administration (IV) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring data_analysis 7. Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: Workflow for IMGC936 administration in xenograft mouse models.

References

Application Notes and Protocols for Immunohistochemical Staining of ADAM9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADAM9 (A Disintegrin and Metalloprotease 9), also known as meltrin gamma or MDC9, is a transmembrane glycoprotein involved in a variety of cellular processes including cell adhesion, migration, and signaling through its metalloprotease and disintegrin domains.[1][2] Dysregulation of ADAM9 expression has been implicated in numerous pathological conditions, most notably in cancer, where it is often overexpressed and correlates with tumor progression and poor prognosis.[1][3] Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of ADAM9 in tissue samples, providing valuable insights into its role in disease. This document provides a detailed protocol for the immunohistochemical detection of ADAM9 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Signaling Pathway Involving ADAM9

ADAM9 plays a crucial role in signal transduction by mediating the shedding of various cell surface proteins, including growth factor ligands.[4] For instance, ADAM9 can cleave heparin-binding EGF-like growth factor (HB-EGF), which in turn activates the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways like the MAPK/ERK pathway.[4][5] This activation can promote cell proliferation, migration, and survival.

ADAM9_Signaling_Pathway ADAM9-Mediated EGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-HB-EGF Pro-HB-EGF sHB-EGF sHB-EGF Pro-HB-EGF->sHB-EGF ADAM9 Cleavage EGFR EGFR sHB-EGF->EGFR Binds & Activates ADAM9 ADAM9 ADAM9->Pro-HB-EGF ERK ERK EGFR->ERK Phosphorylation Cascade Cellular Response Cellular Response ERK->Cellular Response Promotes

Caption: ADAM9-mediated cleavage of pro-HB-EGF and subsequent EGFR activation.

Experimental Protocol for ADAM9 Immunohistochemistry

This protocol provides a general guideline for the immunohistochemical staining of ADAM9 in FFPE tissues. Optimization may be required for specific antibodies and tissue types.

Experimental Workflow

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval (HIER) A->B C Peroxidase Blocking B->C D Blocking (Non-specific Binding) C->D E Primary Antibody Incubation (anti-ADAM9) D->E F Secondary Antibody Incubation E->F G Detection (e.g., DAB) F->G H Counterstaining (e.g., Hematoxylin) G->H I Dehydration & Mounting H->I J Microscopy I->J

Caption: General workflow for immunohistochemical staining of ADAM9.

Reagents and Materials
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 85%, 75%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Phosphate Buffered Saline (PBS)

  • Primary antibody against ADAM9 (see Table 1)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin

  • Mounting medium

Procedure
  • Deparaffinization and Rehydration:

    • Incubate slides in an oven at 60°C for 5-10 minutes.[6]

    • Immerse slides in xylene (or substitute) three times for 10 minutes each.[6]

    • Rehydrate sections by sequential immersion in 100%, 95%, 85%, and 75% ethanol for 1 minute each.[6]

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval (HIER) is commonly used.[7][8]

    • Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0) at 95°C.[9]

    • Incubate for 10-30 minutes.[9]

    • Allow slides to cool to room temperature in the buffer.[9]

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 5-10 minutes to block endogenous peroxidase activity.[10]

    • Rinse with PBS.

  • Blocking:

    • Apply blocking buffer and incubate for at least 30 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary ADAM9 antibody to its optimal concentration in antibody diluent.

    • Apply the diluted antibody to the sections and incubate for 90 minutes at room temperature or overnight at 4°C.[6]

  • Secondary Antibody Incubation:

    • Wash slides with PBS.

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 20-30 minutes at room temperature.[10]

  • Detection:

    • Wash slides with PBS.

    • Apply freshly prepared DAB substrate and incubate until the desired brown staining intensity develops (typically 5-10 minutes).[6][11]

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin to stain the cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Microscopy:

    • Examine the slides under a light microscope. ADAM9 expression is typically observed in the cytoplasm and on the cell membrane.[4]

Data Presentation

The following tables summarize key information for the successful application of ADAM9 immunohistochemistry.

Table 1: Validated Antibodies for ADAM9 Immunohistochemistry
Antibody NameHost/ClonalityCatalog NumberRecommended Dilution (IHC-P)
ADAM9 AntibodyRabbit PolyclonalABIN73074661:50-1:200 (for IF/IC)
Human/Mouse ADAM9 Ectodomain AntibodyGoat PolyclonalAF9495-15 µg/mL
ADAM9 Polyclonal AntibodyRabbit PolyclonalPA5-259591:50-1:100[11]
Anti-ADAM9 antibody [EPR21924-164]Rabbit Monoclonalab218242Not specified for IHC
ADAM9 AntibodyRabbit PolyclonalNBP1-59010Not specified

Note: It is crucial to validate each antibody in-house for the specific application and tissue type.

Table 2: ADAM9 Expression in Human Cancers (IHC Data)
Cancer TypeADAM9 Expression LevelCorrelation with Prognosis
Pancreatic Ductal AdenocarcinomaProminently expressed in tumor cellsCorrelates with poor tumor grading and vascular invasion[10]
Lung CancerHigh protein expressionCorrelates with a poor 5-year survival rate[3]
Prostate CancerOverexpressed at mRNA and protein levelsCorrelates with poor relapse-free survival[3]
Gastric CancerVaried expression in cell linesCorrelates with mature, active form of the protein[4]
Renal Cell CarcinomaHighly expressedAssociated with malignancy[12]

Troubleshooting

  • Weak or No Staining:

    • Inadequate antigen retrieval: Optimize the HIER method (buffer, pH, time, temperature).[13][14]

    • Low primary antibody concentration: Increase the antibody concentration or incubation time.

    • Inactive reagents: Use fresh solutions.

  • High Background Staining:

    • Incomplete blocking: Increase the blocking time or use a different blocking agent.

    • Excessive primary antibody concentration: Titrate the antibody to the optimal dilution.

    • Inadequate washing: Ensure thorough washing between steps.

  • Tissue Damage:

    • Over-digestion during enzymatic antigen retrieval (if used).[13]

    • Excessive heating during HIER can cause tissue to lift off the slide.[13]

By following this detailed protocol and considering the provided data, researchers can effectively utilize immunohistochemistry to investigate the role of ADAM9 in their specific areas of interest.

References

Application Notes and Protocols: Flow Cytometry Analysis of IMGC936 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGC936 is a first-in-class antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9), a cell surface protein overexpressed in various solid tumors with limited expression in normal tissues.[1][2][3][4] Dysregulation of ADAM9 is implicated in tumor progression, metastasis, and pathological neovascularization.[2][5][6] IMGC936 is composed of a high-affinity humanized monoclonal antibody site-specifically conjugated to the maytansinoid payload DM21 via a stable tripeptide cleavable linker.[1][5] The antibody component is engineered with a YTE mutation to extend its plasma half-life.[1][5] Upon binding to ADAM9 on tumor cells, IMGC936 is internalized, leading to the release of the microtubule-disrupting payload and subsequent cell death.[1][3]

Flow cytometry is a critical tool in the preclinical evaluation of ADCs like IMGC936, enabling the quantitative analysis of binding to target-expressing cells. This document provides detailed protocols for assessing the binding of IMGC936 to ADAM9-positive cancer cell lines using flow cytometry.

Data Presentation

IMGC936 Binding Affinity

Preclinical studies have demonstrated the high-affinity binding of the antibody component of IMGC936 to its target, ADAM9. While specific dissociation constants (Kd) from flow cytometry are not publicly detailed, they are noted to be consistent with Surface Plasmon Resonance (SPR) data. The following table summarizes representative binding affinity data for the naked antibody component of IMGC936.

Cell LineCancer TypeADAM9 ExpressionMethodDissociation Constant (Kd)Reference
NCI-H1703Non-Small Cell LungHighSPR~1.5 nM[1]
SK-MES-1Non-Small Cell LungModerateSPR~1.5 nM[1]
CaLu-3Non-Small Cell LungHighSPR~1.6 nM[1]
DLD-1ColorectalModerateSPR~1.4 nM[1]

Experimental Protocols

Protocol 1: Qualitative and Quantitative Binding Analysis of IMGC936 to ADAM9-Positive Cells by Flow Cytometry

This protocol details the procedure for determining the binding of IMGC936 to ADAM9-expressing cancer cell lines.

Materials:

  • ADAM9-positive cancer cell lines (e.g., NCI-H1703, SK-MES-1)

  • ADAM9-negative control cell line

  • IMGC936

  • Non-targeting control ADC with the same payload and linker

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 conjugated anti-human IgG)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)

  • Fixable Viability Dye (e.g., Zombie NIR™)

  • 96-well U-bottom plates or FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture ADAM9-positive and ADAM9-negative cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface epitopes.

    • Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cells in staining buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Staining:

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate or FACS tube.

    • To assess cell viability, stain the cells with a fixable viability dye according to the manufacturer's instructions.

    • Wash the cells once with staining buffer.

    • Prepare serial dilutions of IMGC936 and the non-targeting control ADC in staining buffer. A suggested starting concentration range is from 0.1 nM to 100 nM.

    • Add 50 µL of the diluted IMGC936 or control ADC to the respective wells. For the unstained control, add 50 µL of staining buffer.

    • Incubate for 1-2 hours at 4°C, protected from light.

    • Wash the cells three times with 200 µL of ice-cold staining buffer per well.

  • Secondary Antibody Staining:

    • Prepare the fluorescently labeled secondary antibody at the manufacturer's recommended dilution in staining buffer.

    • Resuspend the cell pellets in 100 µL of the secondary antibody solution.

    • Incubate for 30-45 minutes at 4°C, protected from light.

    • Wash the cells three times with 200 µL of ice-cold staining buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in 200-400 µL of staining buffer.

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000 events from the live, single-cell gate).

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Analyze the geometric mean fluorescence intensity (gMFI) of the fluorescent signal for each concentration of IMGC936 and the control ADC.

    • For quantitative analysis, plot the gMFI against the concentration of IMGC936 and fit the data to a one-site binding (hyperbola) equation to determine the dissociation constant (Kd).

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis Harvest Harvest & Wash Cells Count Count & Adjust Concentration Harvest->Count Viability Viability Staining Count->Viability Wash1 Wash Viability->Wash1 Primary_Incubation Incubate with IMGC936 (or control ADC) Wash2 Wash Primary_Incubation->Wash2 Secondary_Incubation Incubate with Secondary Ab Acquire Acquire on Flow Cytometer Secondary_Incubation->Acquire Wash1->Primary_Incubation Wash2->Secondary_Incubation Analyze Analyze gMFI vs. Concentration Acquire->Analyze Kd Calculate Kd Analyze->Kd

Caption: Flow cytometry workflow for IMGC936 binding analysis.

ADAM9 Signaling Interactions

ADAM9 is a multi-domain protein that influences tumor progression through both its proteolytic and non-proteolytic functions. Its metalloproteinase domain is responsible for the shedding of various cell surface proteins, including growth factors and their receptors, which can activate downstream signaling pathways. The disintegrin domain of ADAM9 can interact with integrins, mediating cell-cell and cell-matrix interactions.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM9 ADAM9 Integrin Integrins (e.g., α6β1, αvβ5) ADAM9->Integrin Interaction (Non-proteolytic) EGFR_precursor pro-HB-EGF ADAM9->EGFR_precursor Shedding (Proteolytic) HB_EGF HB-EGF ADAM9->HB_EGF Internalization Internalization & Payload Release ADAM9->Internalization Receptor-mediated Migration Cell Migration & Invasion Integrin->Migration EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation IMGC936 IMGC936 IMGC936->ADAM9 Binding HB_EGF->EGFR Activation

Caption: Simplified diagram of ADAM9 signaling interactions.

References

IMGC936 Dose-Response Curve Generation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for generating a dose-response curve for IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase domain-containing protein 9 (ADAM9). IMGC936 is comprised of a humanized anti-ADAM9 monoclonal antibody site-specifically conjugated to the maytansinoid microtubule-disrupting payload DM21, via a stable cleavable linker.[1][2] Understanding the dose-dependent cytotoxic effects of IMGC936 is crucial for preclinical evaluation and clinical development. These protocols are intended to guide researchers in assessing the in vitro potency of IMGC936 in relevant cancer cell lines.

Introduction

IMGC936 is an investigational ADC designed to target and eliminate cancer cells overexpressing ADAM9, a transmembrane protein implicated in tumor progression and metastasis.[1][2] The mechanism of action involves the binding of the antibody component to ADAM9 on the tumor cell surface, followed by internalization of the ADC-ADAM9 complex.[1] Once inside the cell, the maytansinoid payload, DM21, is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] Preclinical studies have demonstrated that IMGC936 exhibits potent and targeted cytotoxicity against a range of ADAM9-positive tumor cell lines.[2][4] The generation of accurate and reproducible dose-response curves is a critical step in quantifying the cytotoxic activity of IMGC936 and determining key parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation

The cytotoxic activity of IMGC936 has been evaluated across a panel of human tumor cell lines, with IC50 values reported to be in the range of 0.2 to 224 nmol/L.[3] The following table provides a representative example of data that would be generated from a cytotoxicity assay to determine the dose-response relationship of IMGC936 in an ADAM9-positive cancer cell line.

Table 1: Representative Dose-Response Data for IMGC936 in an ADAM9-Positive Cancer Cell Line

IMGC936 Concentration (nmol/L)Percent Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195.3 ± 4.8
0.582.1 ± 6.1
165.7 ± 5.5
548.9 ± 4.2
1030.2 ± 3.9
5015.8 ± 2.5
1008.1 ± 1.9
2004.5 ± 1.2

Experimental Protocols

In Vitro Cytotoxicity Assay for IMGC936

This protocol describes a method for determining the in vitro cytotoxic potency of IMGC936 against ADAM9-expressing cancer cell lines using a WST-8 (Water Soluble Tetrazolium salt) assay.[5]

Materials:

  • ADAM9-positive cancer cell line (e.g., NCI-H1703)[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • IMGC936

  • Vehicle control (formulation buffer)

  • 96-well clear-bottom cell culture plates

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed 2,000 to 4,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[6]

    • Incubate the plate for 24 hours to allow cells to attach.

  • IMGC936 Treatment:

    • Prepare a serial dilution of IMGC936 in complete culture medium. A suggested starting range is 0.1 to 200 nmol/L.

    • Include a vehicle-only control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared IMGC936 dilutions or vehicle control to the respective wells.

    • Perform each treatment in triplicate.[6]

  • Incubation:

    • Incubate the plate for a period of 72 to 120 hours in a humidified incubator.

  • WST-8 Assay:

    • Following the incubation period, add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for an additional 1-4 hours, or as recommended by the manufacturer.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the IMGC936 concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Visualizations

IMGC936_Mechanism_of_Action IMGC936 Mechanism of Action cluster_cell IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 Internalization Receptor-Mediated Internalization ADAM9->Internalization Complex Formation TumorCell Tumor Cell Membrane Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Payload Release (DM21) Lysosome->PayloadRelease Proteolytic Cleavage Microtubule Microtubule Disruption PayloadRelease->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of IMGC936.

Dose_Response_Workflow Dose-Response Curve Generation Workflow start Start seed_cells Seed ADAM9-Positive Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 prepare_drug Prepare Serial Dilutions of IMGC936 incubate1->prepare_drug treat_cells Treat Cells with IMGC936 (and Vehicle Control) incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 72-120h treat_cells->incubate2 add_wst8 Add WST-8 Reagent incubate2->add_wst8 incubate3 Incubate for 1-4h add_wst8->incubate3 read_plate Measure Absorbance at 450 nm incubate3->read_plate analyze_data Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for generating an IMGC936 dose-response curve.

References

Monitoring the Efficacy of IMGC936 in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGC936 is a first-in-class antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase domain-containing protein 9 (ADAM9), a cell surface protein overexpressed in various solid tumors with limited expression in normal tissues.[1][2][3] This makes ADAM9 an attractive target for ADC-based therapies. IMGC936 comprises a high-affinity humanized anti-ADAM9 antibody, site-specifically conjugated to the maytansinoid payload DM21 via a stable tripeptide linker.[1][4][5] The antibody component is engineered with a YTE mutation to extend its plasma half-life and enhance exposure.[1][3][6] This document provides detailed application notes and protocols for monitoring the preclinical efficacy of IMGC936, focusing on in vitro and in vivo methodologies.

Mechanism of Action

IMGC936 exerts its anti-tumor activity through a targeted delivery of the cytotoxic payload, DM21, to ADAM9-expressing cancer cells. Upon binding to ADAM9 on the tumor cell surface, IMGC936 is internalized.[1][5] Inside the cell, the linker is cleaved, releasing the DM21 payload. DM21 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4] Furthermore, the released payload can diffuse into neighboring antigen-negative tumor cells, inducing a "bystander effect" that enhances the overall anti-tumor activity.[3][6]

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalization Internalization ADAM9->Internalization Receptor-Mediated TumorCell Tumor Cell Membrane Lysosome Lysosome Internalization->Lysosome Payload DM21 Payload Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Binding Payload_Bystander DM21 Payload Payload->Payload_Bystander Diffusion Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis BystanderCell Neighboring Tumor Cell Bystander_Apoptosis Apoptosis Payload_Bystander->Bystander_Apoptosis

Caption: Mechanism of action of IMGC936.

Data Presentation: In Vitro Cytotoxicity of IMGC936

The following table summarizes the in vitro cytotoxic activity of IMGC936 against a panel of human cancer cell lines with varying ADAM9 expression levels.

Cell LineCancer TypeADAM9 Expression (H-Score)IMGC936 IC50 (nmol/L)
NCI-H1703Non-Small Cell LungHigh0.2 - 10
EBC-1Non-Small Cell LungModerate (130)Not explicitly stated, but showed significant in vivo response
Gastric Cancer Cell LinesGastricMedium to High (73% with H-score > 100)Potent activity reported
Pancreatic Cancer Cell LinesPancreaticHigh (85% with H-score > 100)Potent activity reported
Triple-Negative Breast Cancer (TNBC) Cell LinesBreastMedium to High (65% with H-score > 100)Potent activity reported
Colorectal Cancer Cell LinesColorectalNot specifiedPotent activity reported

Note: IC50 values can vary between experiments. The sensitivity to IMGC936 is not solely dependent on ADAM9 expression levels; other factors like internalization and processing rates may also play a role.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol outlines the measurement of IMGC936-mediated cytotoxicity in ADAM9-positive tumor cell lines using a WST-8 based cell viability assay.

Materials:

  • ADAM9-positive tumor cell lines

  • Complete cell culture medium

  • IMGC936 and a non-targeting control ADC

  • 96-well cell culture plates

  • WST-8 reagent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the desired tumor cells.

    • Seed the cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of IMGC936 and the non-targeting control ADC in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

    • Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • WST-8 Assay:

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression sigmoidal curve fit.

In Vivo Tumor Growth Inhibition in Xenograft Models

This protocol describes the evaluation of IMGC936 anti-tumor efficacy in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Tumor_Cells Tumor Cells / Fragments Implantation Subcutaneous Implantation Tumor_Cells->Implantation Mice Immunocompromised Mice (e.g., NSG) Mice->Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment IMGC936 or Control ADC Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume Limit) Monitoring->Endpoint Data_Analysis Tumor Growth Inhibition (TGI) Calculation & Statistical Analysis Endpoint->Data_Analysis Results Efficacy Assessment Data_Analysis->Results

Caption: Experimental workflow for in vivo xenograft studies.

Materials:

  • ADAM9-positive human tumor cell lines or PDX tissue

  • Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice)

  • Matrigel (for CDX models)

  • IMGC936 and a non-targeting control ADC

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • CDX Models: Harvest tumor cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

    • PDX Models: Surgically implant small tumor fragments (2-3 mm³) subcutaneously into the flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, IMGC936 at various doses).

  • Treatment Administration:

    • Administer IMGC936 and control ADCs intravenously (IV) at the desired dose and schedule. A single dose of 8.6 mg/kg has shown significant anti-tumor activity in some preclinical models.[8]

  • Efficacy Monitoring:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity are observed.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Bystander Killing Assay

This protocol is designed to evaluate the ability of IMGC936 to kill neighboring antigen-negative cells.

Materials:

  • ADAM9-positive tumor cell line

  • ADAM9-negative tumor cell line (can be generated by CRISPR/Cas9 knockout) fluorescently labeled (e.g., with RFP or GFP)

  • IMGC936

  • 96-well plates

  • Live-cell imaging system or flow cytometer

Protocol:

  • Co-culture Seeding:

    • Seed a fixed number of fluorescently labeled ADAM9-negative cells (e.g., 5,000 cells/well) in a 96-well plate.

    • In the same wells, seed varying numbers of unlabeled ADAM9-positive cells to create different ratios of positive to negative cells.

  • Treatment:

    • Treat the co-cultures with a concentration of IMGC936 that is cytotoxic to the ADAM9-positive cells but has minimal direct effect on the ADAM9-negative cells.

    • Include untreated co-cultures as a control.

  • Monitoring and Analysis:

    • Incubate the plates for 5 days.

    • Monitor the viability of the fluorescently labeled ADAM9-negative cells using a live-cell imaging system or by flow cytometry.

    • A decrease in the number of viable ADAM9-negative cells in the presence of ADAM9-positive cells and IMGC936 indicates a bystander effect.[9][10]

Conclusion

The protocols and data presented in these application notes provide a framework for the preclinical evaluation of IMGC936 efficacy. The in vitro cytotoxicity and bystander killing assays are crucial for determining the direct and indirect anti-tumor activity of the ADC, while the in vivo xenograft models provide essential information on its efficacy in a more complex biological system. Consistent and rigorous application of these methodologies will enable researchers to accurately assess the therapeutic potential of IMGC936 and guide its further development.

References

IMGC936 for Non-Small Cell Lung Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGC936 is an investigational antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors, including non-small cell lung cancer (NSCLC), expressing A Disintegrin and Metalloproteinase domain 9 (ADAM9). ADAM9 is a transmembrane protein overexpressed in various cancers, including NSCLC, while showing limited expression in normal tissues, making it an attractive therapeutic target.[1][2] Dysregulation of ADAM9 has been implicated in tumor progression, migration, and metastasis.[3][4]

IMGC936 is composed of a humanized monoclonal antibody targeting ADAM9, site-specifically conjugated to the maytansinoid payload DM21 via a stable tripeptide linker.[3][4] The antibody component is engineered with a YTE mutation to extend its plasma half-life.[1][5] The drug-to-antibody ratio (DAR) is approximately 2.[1] Preclinical studies demonstrated potent anti-tumor activity in various cancer models.[5][6] However, the clinical development of IMGC936 was discontinued in March 2024 as it did not meet the pre-established safety and efficacy benchmarks in a Phase 1 clinical trial (NCT04622774).[7][8]

These application notes provide a summary of the preclinical data and methodologies for utilizing IMGC936 in a research setting to further investigate ADAM9 as a therapeutic target in NSCLC.

Mechanism of Action

IMGC936 is designed to target and kill ADAM9-expressing cancer cells. Upon administration, the antibody component of IMGC936 binds to ADAM9 on the surface of tumor cells.[3] Following binding, the ADC-ADAM9 complex is internalized by the cell.[1][6] Inside the cell, the linker is cleaved by proteases, releasing the cytotoxic maytansinoid payload, DM21.[1][6] The released payload then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3][6]

cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalization Internalization ADAM9->Internalization Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome Payload DM21 Payload (Maytansinoid) Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Binding Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Caption: IMGC936 Mechanism of Action.

Data Presentation

In Vitro Cytotoxicity of IMGC936 in ADAM9-Positive Cancer Cell Lines

IMGC936 demonstrated cytotoxic activity against a panel of ADAM9-positive human tumor cell lines.[6] The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[6]

Cell LineCancer TypeIC50 (nmol/L) of IMGC936
NCI-H1703Non-Small Cell Lung CancerData not specified in abstracts
SK-MES-1Non-Small Cell Lung CancerData not specified in abstracts
CaLu-3Non-Small Cell Lung CancerData not specified in abstracts
DLD-1Colorectal CancerData not specified in abstracts
VariousMultiple Tumor Types0.2 - 224

Note: Specific IC50 values for each cell line were not available in the provided search results, but the range was reported.[6]

In Vivo Anti-Tumor Activity of IMGC936 in Patient-Derived Xenograft (PDX) Models

A single intravenous dose of IMGC936 resulted in significant anti-tumor activity in various PDX models.[5][9] In a notable NSCLC model with moderate ADAM9 expression, a single dose led to complete and durable remissions in all treated mice.[5]

PDX ModelCancer TypeIMGC936 DoseOutcome
Multiple ModelsNSCLC, TNBC, Pancreatic, Gastric8.6 mg/kg (single dose)Active or highly active in 24 out of 35 models (69%)
4 NSCLC ModelsNon-Small Cell Lung Cancer8.6 mg/kg (single dose)Complete regressions
NSCLC ModelNon-Small Cell Lung CancerNot specifiedComplete and durable remissions

Activity was defined by NCI standards: median tumor volume of treated mice over control mice (%) > 42% (inactive), ≤ 42% (active), and <10% (highly active).[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol is based on the methodology described for evaluating the in vitro cytotoxicity of IMGC936.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of IMGC936 in ADAM9-expressing cancer cell lines.

Materials:

  • ADAM9-positive cancer cell lines (e.g., NCI-H1975) and a negative control cell line.

  • IMGC936 and a non-targeting control ADC.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • WST-8 reagent (e.g., CCK-8).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of IMGC936 and the non-targeting control ADC in complete cell culture medium.

  • Remove the medium from the wells and add the different concentrations of the ADCs. Include untreated control wells.

  • Incubate the plates for a period determined by the cell doubling time (e.g., 72-120 hours).

  • Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Bystander Killing Assay

This protocol is designed to assess the ability of IMGC936 to kill neighboring ADAM9-negative cells.[6]

Objective: To evaluate the bystander effect of IMGC936.

Materials:

  • ADAM9-positive parental cell line (e.g., NCI-H1975).

  • ADAM9-knockout cell line derived from the parental line, engineered to express a fluorescent protein (e.g., RFP).

  • IMGC936.

  • Complete cell culture medium.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Co-culture a fixed number of ADAM9-negative/RFP-positive cells with varying numbers of ADAM9-positive parental cells in culture plates.

  • Treat the co-cultures with a fixed concentration of IMGC936 (e.g., 67 nmol/L) or leave untreated as a control.[6]

  • Incubate the cells for an appropriate duration.

  • Assess the viability of the ADAM9-negative/RFP-positive cells using fluorescence microscopy or flow cytometry to quantify the reduction in the fluorescent cell population.

In Vivo Antitumor Activity in Xenograft Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of IMGC936 in mouse xenograft models.[5][9]

Objective: To determine the anti-tumor activity of IMGC936 in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • ADAM9-positive tumor cells or patient-derived tumor fragments.

  • IMGC936.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice. For PDX models, implant tumor fragments.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer a single intravenous dose of IMGC936 (e.g., 8.6 mg/kg) or vehicle control.[9]

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity.

  • At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Calculate tumor growth inhibition and assess for tumor regressions.

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Lines ADAM9+ Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (WST-8) Cell_Lines->Cytotoxicity Bystander Bystander Killing Assay Cell_Lines->Bystander IC50 Determine IC50 Cytotoxicity->IC50 Bystander_Effect Assess Bystander Effect Bystander->Bystander_Effect Xenograft Establish Xenograft/ PDX Models Treatment IMGC936 Treatment Xenograft->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Efficacy Evaluate Anti-Tumor Efficacy Monitoring->Efficacy

Caption: Preclinical Experimental Workflow for IMGC936.

Summary and Future Directions

IMGC936 is a well-characterized ADC targeting ADAM9 that has undergone extensive preclinical evaluation. While its clinical development has been halted, the available data and the compound itself represent valuable tools for researchers. Future research could focus on:

  • Identifying predictive biomarkers for sensitivity to IMGC936 beyond just ADAM9 expression levels, as preclinical data suggest other factors are involved.[6][9]

  • Investigating mechanisms of resistance to IMGC936.

  • Exploring the potential of the anti-ADAM9 antibody component for other therapeutic applications.

  • Utilizing IMGC936 as a tool to further understand the role of ADAM9 in NSCLC and other cancers.

The provided protocols and data serve as a starting point for the continued investigation of ADAM9 as a therapeutic target in oncology.

References

Application Notes and Protocols for IMGC936 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGC936 is an investigational antibody-drug conjugate (ADC) that targets A Disintegrin and Metalloproteinase domain-containing protein 9 (ADAM9), a cell surface protein overexpressed in various solid tumors, including pancreatic cancer, while showing limited expression in normal tissues.[1][2][3][4][5] The ADC is composed of a humanized anti-ADAM9 monoclonal antibody site-specifically conjugated to the maytansinoid microtubule-disrupting payload, DM21, via a stable tripeptide linker.[2][3] Preclinical studies have demonstrated the potential of IMGC936 to induce cytotoxicity in ADAM9-positive cancer cell lines and inhibit tumor growth in xenograft models.[2][6] However, it is important to note that the clinical development of IMGC936 was discontinued as it did not meet the pre-established clinical safety and efficacy benchmarks in a Phase 1 trial.[7]

These application notes provide a summary of the preclinical data and detailed protocols for utilizing IMGC936 in pancreatic cancer cell line research.

Mechanism of Action

IMGC936 exerts its anti-cancer effects through a targeted mechanism. Upon administration, the anti-ADAM9 antibody component of IMGC936 binds to the ADAM9 protein on the surface of pancreatic cancer cells.[3] This binding triggers the internalization of the ADC into the cell.[2] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, DM21.[3] DM21 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis (cell death).[3]

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Pancreatic Cancer Cell IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalization Internalization ADAM9->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release DM21 Release Lysosome->Payload_Release Linker Cleavage Tubulin_Disruption Microtubule Disruption Payload_Release->Tubulin_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of IMGC936 in pancreatic cancer cells.

Data Presentation

Cell LineCancer TypeADAM9 ExpressionIllustrative IC50 (pM) of IMGC936
HPAF-IIPancreatic AdenocarcinomaHigh10 - 100
AsPC-1Pancreatic AdenocarcinomaModerate100 - 500
BxPC-3Pancreatic AdenocarcinomaModerate to High50 - 250
PANC-1Pancreatic AdenocarcinomaLow to Moderate500 - 2000
MIA PaCa-2Pancreatic CarcinomaLow>2000

Note: These values are for illustrative purposes only and are not based on direct experimental data from a single source. Actual IC50 values should be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of IMGC936 in pancreatic cancer cell lines.

Cell Viability Assay (WST-8/MTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of IMGC936.

Materials:

  • Pancreatic cancer cell lines (e.g., HPAF-II, AsPC-1, BxPC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • IMGC936

  • Non-targeting control ADC (optional)

  • 96-well cell culture plates

  • WST-8 or MTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the pancreatic cancer cells.

    • Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of IMGC936 in complete culture medium. A typical concentration range to start with would be from 1 pM to 100 nM.

    • Include wells with untreated cells (vehicle control) and cells treated with a non-targeting control ADC.

    • Carefully remove the medium from the wells and add 100 µL of the prepared IMGC936 dilutions or controls.

    • Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • For WST-8: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for WST-8, 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the log concentration of IMGC936 to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by IMGC936.

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • IMGC936

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of analysis.

    • The following day, treat the cells with IMGC936 at concentrations around the predetermined IC50 value and a higher concentration (e.g., 1x and 10x IC50). Include an untreated control.

    • Incubate for 48-72 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the cell population to exclude debris.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Bystander Killing Assay

This assay determines the ability of IMGC936 to kill neighboring ADAM9-negative cells.

Materials:

  • ADAM9-positive pancreatic cancer cell line (e.g., HPAF-II)

  • ADAM9-negative cell line (can be generated using CRISPR/Cas9) labeled with a fluorescent protein (e.g., GFP or RFP).

  • Complete culture medium

  • IMGC936

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Co-culture:

    • Seed a constant number of fluorescently labeled ADAM9-negative cells (e.g., 5,000 cells/well) in a 96-well plate.

    • In the same wells, seed varying numbers of unlabeled ADAM9-positive cells to create different ratios of positive to negative cells (e.g., 1:1, 1:3, 1:9). Include a control with only ADAM9-negative cells.

  • Treatment:

    • Treat the co-cultures with a high concentration of IMGC936 (e.g., 50-100 nM). Include an untreated control for each co-culture condition.

    • Incubate for 72-96 hours.

  • Analysis:

    • At the end of the incubation, count the number of viable fluorescently labeled ADAM9-negative cells using a fluorescence microscope or a high-content imaging system.

    • Compare the number of viable ADAM9-negative cells in the treated wells to the untreated controls to determine the extent of bystander killing.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Pancreatic Cancer Cell Line Culture Viability_Assay Cell Viability Assay (WST-8 / MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Bystander_Assay Bystander Killing Assay Cell_Culture->Bystander_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Bystander_Effect Assess Bystander Effect Bystander_Assay->Bystander_Effect

References

Application Notes and Protocols: IMGC936 in Colorectal Cancer Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase 9 (ADAM9), in colorectal cancer xenograft models. The provided data and protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of IMGC936.

Introduction

IMGC936 is a novel ADC composed of a humanized anti-ADAM9 antibody, a stable cleavable linker, and a potent maytansinoid payload, DM21.[1][2][3] ADAM9 is a transmembrane protein that is overexpressed in a variety of solid tumors, including colorectal cancer, while showing limited expression in normal tissues, making it an attractive target for ADC therapy.[1][2][3] Preclinical studies have demonstrated the potent anti-tumor activity of IMGC936 in various cancer models, including colorectal cancer xenografts.[1][4] These notes will detail the available quantitative data, experimental protocols, and the underlying signaling pathways relevant to the application of IMGC936 in colorectal cancer research.

Data Presentation

The following tables summarize the quantitative data on the anti-tumor activity of an anti-ADAM9-DM21 conjugate, a component of IMGC936, in a colorectal cancer cell line-derived xenograft (CDX) model.

Table 1: Anti-Tumor Activity of Anti-ADAM9-DM21 Conjugate in SW48 Colorectal Carcinoma Xenograft Model

Treatment GroupDosing ScheduleMedian Tumor Volume (mm³) at Day 20Tumor Growth Inhibition (%)
Vehicle ControlQ7D x 1~700-
Anti-ADAM9-DM218.6 mg/kg, Single Dose~200~71%

Data extrapolated from graphical representation in a 2019 AACR Annual Meeting poster.[5]

Experimental Protocols

This section provides detailed protocols for establishing and utilizing colorectal cancer xenograft models to evaluate the efficacy of IMGC936.

Protocol 1: Establishment of a Colorectal Cancer Cell Line-Derived Xenograft (CDX) Model

Objective: To establish a subcutaneous tumor model using a human colorectal cancer cell line to assess the efficacy of IMGC936.

Materials:

  • Human colorectal cancer cell line (e.g., SW48)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture SW48 cells in RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Efficacy Study of IMGC936 in a Colorectal Cancer CDX Model

Objective: To evaluate the anti-tumor activity of IMGC936 in an established colorectal cancer CDX model.

Materials:

  • Established colorectal cancer CDX mice (from Protocol 1)

  • IMGC936 (formulated in a suitable vehicle)

  • Vehicle control (e.g., sterile PBS)

  • Dosing syringes and needles

Procedure:

  • Animal Grouping: Randomize mice with established tumors into the following groups (n=8-10 mice/group):

    • Group 1: Vehicle control (e.g., administered intravenously once a week)

    • Group 2: IMGC936 (e.g., 8.6 mg/kg, single intravenous dose)

  • Drug Administration: Administer IMGC936 or vehicle control to the respective groups via the tail vein.

  • Tumor Measurement and Body Weight: Measure tumor volumes and body weights of the mice 2-3 times per week.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Ethical Considerations: Monitor mice for any signs of toxicity (e.g., weight loss, changes in behavior). Euthanize mice if tumor volume exceeds a predetermined size or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of ADAM9 in colorectal cancer and a general workflow for evaluating IMGC936 in xenograft models.

ADAM9_Signaling_Pathway ADAM9 Signaling Pathway in Colorectal Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADAM9 ADAM9 ephrinB ephrin-B Ligands ADAM9->ephrinB cleaves Akt Akt Kinase ephrinB->Akt inhibits Wnt Wnt Signaling Akt->Wnt activates mTOR mTOR Signaling Akt->mTOR activates Migration Cell Migration & Invasion Wnt->Migration mTOR->Migration

Caption: Proposed ADAM9 signaling pathway in colorectal cancer.

IMGC936_Workflow Experimental Workflow for IMGC936 Efficacy Testing start Start cell_culture Colorectal Cancer Cell Culture (e.g., SW48) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with IMGC936 or Vehicle Control randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection analysis Data Analysis (TGI) data_collection->analysis end End analysis->end

Caption: General workflow for evaluating IMGC936 in a CDX model.

IMGC936_MOA IMGC936 Mechanism of Action IMGC936 IMGC936 (ADC) ADAM9 ADAM9 on CRC Cell IMGC936->ADAM9 binds Internalization Internalization ADAM9->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release DM21 Payload Release Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action of IMGC936 in ADAM9-positive cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: IMGC936 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to IMGC936 therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IMGC936?

A1: IMGC936 is an antibody-drug conjugate (ADC) that targets ADAM9 (A Disintegrin and Metalloproteinase Domain 9), a protein overexpressed on the surface of various solid tumor cells.[1][2][3] The ADC consists of a humanized anti-ADAM9 monoclonal antibody site-specifically conjugated to the maytansinoid payload DM21 via a cleavable linker.[2][4][5] Upon binding to ADAM9, IMGC936 is internalized by the tumor cell.[3][5] Inside the cell, the linker is cleaved by proteases, releasing the DM21 payload.[4][6] DM21 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptotic cell death.[3][6]

Q2: My IMGC936-sensitive cell line is showing reduced response after several treatment cycles. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to ADCs like IMGC936 is a multifaceted issue.[7][8] The primary mechanisms can be broadly categorized as follows:

  • Target-Related Resistance:

    • Antigen Loss/Downregulation: The most common mechanism is the reduction or complete loss of ADAM9 expression on the cell surface. This prevents the ADC from binding to the tumor cells.[9][10]

    • Altered Target Processing: Mutations in ADAM9 could affect antibody binding or the internalization process.

  • Payload-Related Resistance:

    • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump the DM21 payload out of the cell before it can reach its target, tubulin.

    • Alterations in Payload Target: Mutations in tubulin subunits could prevent DM21 from binding effectively.

    • Upregulation of Anti-Apoptotic Pathways: Activation of survival signaling pathways, such as STAT3 or upregulation of Bcl-2 family proteins, can counteract the cytotoxic effects of the payload.[9]

  • Intracellular Trafficking Defects:

    • Impaired Internalization/Recycling: Changes in endocytic pathways can lead to less efficient internalization of the ADC or faster recycling of the ADC back to the cell surface before payload release.[9]

    • Lysosomal Dysfunction: Impaired lysosomal function or acidification can prevent the efficient cleavage of the linker and release of DM21.[9]

Q3: What is "bystander killing" and how does it relate to IMGC936?

A3: Bystander killing is a phenomenon where an ADC kills not only the antigen-positive target cell but also adjacent antigen-negative cells.[4] This occurs when the cytotoxic payload is released from the target cell and diffuses into neighboring cells. The DM21 payload of IMGC936 was designed to have greater bystander killing activity.[1][4] This is a crucial feature for treating heterogeneous tumors where not all cells express the target antigen.

Troubleshooting Guide: Loss of IMGC936 Efficacy

This guide addresses common issues encountered during in vitro and in vivo experiments.

Observed Issue Potential Cause Recommended Troubleshooting Steps
In Vitro: Gradual increase in IC50 value in cell viability assays.1. Downregulation of ADAM9 surface expression. 2. Upregulation of drug efflux pumps (e.g., MDR1). 3. Emergence of a resistant sub-population.1. Protocol: Quantify ADAM9 expression via Flow Cytometry or Western Blot. 2. Protocol: Perform an efflux pump activity assay. Consider co-treatment with an efflux pump inhibitor. 3. Perform single-cell cloning to isolate and characterize resistant colonies.
In Vitro: High variability in cytotoxicity results between experiments.1. Inconsistent cell health or passage number. 2. Instability of the ADC under experimental conditions.1. Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination. 2. Ensure proper storage and handling of IMGC936. Use fresh dilutions for each experiment.
In Vivo: Tumor xenograft model, initially responsive, shows regrowth despite continued treatment.1. Antigen loss in the tumor tissue. 2. Poor drug penetration into the tumor microenvironment (TME). 3. Development of payload-specific resistance.1. Excise tumors and perform immunohistochemistry (IHC) or flow cytometry on dissociated cells to assess ADAM9 expression. 2. Analyze tumor vasculature and stromal components. 3. Evaluate expression of efflux pumps and anti-apoptotic proteins in resistant tumors via IHC or Western Blot.
In Vivo: High toxicity observed in animal models at doses that were previously well-tolerated.1. Formation of anti-drug antibodies (ADAs).[4][6]1. Collect serum samples and perform an ELISA to detect the presence of ADAs against IMGC936.

Experimental Protocols

Protocol 1: Quantification of ADAM9 Surface Expression by Flow Cytometry

Objective: To quantify the percentage of ADAM9-positive cells and the mean fluorescence intensity (MFI) as a measure of antigen density in sensitive vs. resistant cell lines.

Methodology:

  • Cell Preparation: Harvest 1 x 10^6 cells (both sensitive and suspected resistant lines) by gentle dissociation. Wash twice with ice-cold FACS buffer (PBS + 2% FBS).

  • Antibody Staining: Resuspend cells in 100 µL of FACS buffer. Add a primary anti-ADAM9 antibody (the one used in IMGC936 or a validated commercial equivalent). Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with 1 mL of ice-cold FACS buffer to remove unbound primary antibody.

  • Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG). Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash cells twice with 1 mL of ice-cold FACS buffer.

  • Data Acquisition: Resuspend cells in 500 µL of FACS buffer and acquire data on a flow cytometer. Include an unstained control and an isotype control to set gates properly.

  • Analysis: Compare the MFI and percentage of positive cells between the sensitive and resistant populations.

Protocol 2: Efflux Pump Activity Assay (Rhodamine 123 Assay)

Objective: To assess the functional activity of MDR1/P-glycoprotein efflux pumps.

Methodology:

  • Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate and culture overnight.

  • Inhibitor Pre-treatment (Optional): Treat a subset of wells with a known efflux pump inhibitor (e.g., Verapamil) for 1 hour.

  • Dye Loading: Add Rhodamine 123 (a substrate for MDR1) to all wells at a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash cells twice with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/520 nm).

  • Analysis: Compare the fluorescence intensity between sensitive and resistant cells. Lower fluorescence in resistant cells indicates higher efflux activity. The inhibitor-treated wells should show restored fluorescence, confirming pump-mediated efflux.

Visualizations

Signaling & Mechanistic Pathways

IMGC936_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Internalization 2. Internalization (Endocytosis) ADAM9->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload 3. Payload Release (DM21) Lysosome->Payload Tubulin Tubulin Payload->Tubulin Microtubule 4. Microtubule Disruption Tubulin->Microtubule Apoptosis 5. Apoptosis Microtubule->Apoptosis

Caption: Mechanism of Action for the ADC IMGC936.

Resistance_Workflow Start Observed Resistance to IMGC936 (Increased IC50) CheckTarget Step 1: Quantify ADAM9 Expression (Flow Cytometry / IHC) Start->CheckTarget TargetResult ADAM9 Downregulated? CheckTarget->TargetResult EffluxAssay Step 2: Assess Efflux Pump Activity (Rhodamine Assay) TargetResult->EffluxAssay No Strategy1 Hypothesis: Target Loss. Consider alternative therapies. TargetResult->Strategy1 Yes EffluxResult Pump Activity Increased? EffluxAssay->EffluxResult PayloadTarget Step 3: Investigate Payload Resistance (Tubulin Sequencing / Apoptosis Assays) EffluxResult->PayloadTarget No Strategy2 Hypothesis: Efflux-Mediated Resistance. Test combination with pump inhibitors. EffluxResult->Strategy2 Yes Strategy3 Hypothesis: Payload/Apoptotic Resistance. Investigate downstream pathways. PayloadTarget->Strategy3

Caption: Troubleshooting workflow for IMGC936 resistance.

Signaling_Resistance cluster_resistance Potential Resistance Pathways IMGC936 IMGC936 Payload (DM21) Tubulin Tubulin Disruption IMGC936->Tubulin Efflux Efflux Pump (e.g., MDR1) IMGC936->Efflux Pumps out Apoptosis Apoptosis Tubulin->Apoptosis Induces STAT3 STAT3 Pathway Bcl2 Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) STAT3->Bcl2 Upregulates Bcl2->Apoptosis Inhibits

Caption: Signaling pathways in payload resistance.

References

Technical Support Center: IMGC936 Maytansinoid Payload Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the antibody-drug conjugate (ADC) IMGC936. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of its maytansinoid payload, DM21.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the IMGC936 maytansinoid payload?

A1: The payload of IMGC936 is DM21, a potent microtubule-disrupting maytansinoid.[1][2][3] Upon internalization of the ADC by ADAM9-expressing tumor cells, the DM21 payload is released.[4][5] It then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[3][6]

Q2: What are the known off-target effects of maytansinoid payloads like DM21?

A2: The primary off-target effect of maytansinoid payloads, particularly those with cleavable linkers like DM21, is the "bystander effect".[][8] This occurs when the cytotoxic payload, after being released from the target cell, diffuses across cell membranes and kills neighboring antigen-negative cells.[8][9] While this can enhance anti-tumor activity in heterogeneous tumors, it can also contribute to toxicity in healthy tissues.[9] General maytansinoid-related toxicities can include hepatotoxicity and hematological side effects.[9][10]

Q3: How does the design of the DM21 payload in IMGC936 influence its off-target effects?

A3: DM21 is a next-generation maytansinoid specifically designed to have greater bystander killing activity compared to earlier maytansinoids like DM4.[1][11] This is achieved through the properties of its metabolites, which are more hydrophobic and membrane-permeable, allowing for efficient diffusion into adjacent cells.[4][12]

Q4: Is there quantitative data available on the off-target protein binding of the DM21 payload?

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in co-culture experiments.

  • Possible Cause: This is likely due to the bystander effect of the DM21 payload. The released and processed payload (DM50/DM51) is cell-permeable and can kill adjacent antigen-negative cells.[4]

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the antigen-negative status of your control cell line using flow cytometry or western blotting.

    • Titrate ADC Concentration: Perform a dose-response experiment to determine the concentration at which the bystander effect becomes prominent.

    • Utilize a Conditioned Media Assay: To confirm the role of released payload, perform a conditioned media transfer experiment as detailed in the "Experimental Protocols" section.

    • Consider a Non-cleavable Linker Control: If available, an ADC with a non-cleavable linker and the same payload can serve as a negative control for the bystander effect, as the payload is less likely to be released and diffuse out of the target cell.

Issue 2: Inconsistent results in in vitro cytotoxicity assays.

  • Possible Cause: Variability in cell health, seeding density, or assay timing can lead to inconsistent results. The stability of the ADC and its payload in the culture medium can also be a factor.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, viability, and seeding density for all experiments.

    • Optimize Incubation Time: The cytotoxic effects of maytansinoids are cell-cycle dependent. Optimize the incubation time to allow for the full manifestation of cytotoxic effects.

    • Fresh Reagent Preparation: Prepare fresh dilutions of the ADC for each experiment.

    • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the ADC is consistent across all wells and is not contributing to cytotoxicity.

Issue 3: Discrepancy between in vitro and in vivo results.

  • Possible Cause: The tumor microenvironment, ADC pharmacokinetics, and metabolism in an in vivo setting are significantly more complex than in vitro models. The bystander effect can also be more pronounced and have different consequences in a three-dimensional tumor.

  • Troubleshooting Steps:

    • Evaluate ADC Stability: Assess the stability of the ADC in plasma.

    • Analyze Payload Metabolism: Investigate the metabolic profile of the DM21 payload in vivo to identify active metabolites.

    • Immunohistochemistry of Tumor Tissue: Analyze tumor sections to assess ADC penetration and the spatial distribution of target-positive and negative cells.

Quantitative Data

Currently, specific public data on the off-target kinase or protein binding profile of the DM21 maytansinoid payload is limited. The following table is a template for researchers to summarize their own experimental findings from off-target screening assays.

Kinase/Protein TargetIC50 / Kd (nM)Assay TypeNotes
Example: Kinase A[Insert Value]e.g., KinomeScan[e.g., Relevant pathway]
Example: Protein B[Insert Value]e.g., SPR[e.g., Potential for off-target toxicity]
............

Researchers are encouraged to perform comprehensive off-target profiling to better understand the selectivity of the DM21 payload.

Experimental Protocols

1. In Vitro Bystander Cytotoxicity Assay (Co-culture Method)

  • Objective: To quantify the off-target killing of antigen-negative cells by the IMGC936 ADC in the presence of antigen-positive cells.

  • Methodology:

    • Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

    • Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at various ratios (e.g., 1:1, 1:5, 1:10).

    • Treat the co-cultures with a serial dilution of IMGC936. Include monocultures of each cell line as controls.

    • After a predetermined incubation period (e.g., 72-96 hours), assess the viability of the antigen-negative cells using flow cytometry or high-content imaging by gating on the fluorescent signal.

    • Calculate the IC50 value for the bystander killing effect.

2. Conditioned Media Transfer Assay

  • Objective: To determine if the cytotoxic bystander effect is mediated by a secreted, stable metabolite of the DM21 payload.

  • Methodology:

    • Culture the antigen-positive cells and treat them with a cytotoxic concentration of IMGC936 for a set period (e.g., 48 hours).

    • Collect the conditioned media from the treated antigen-positive cells.

    • Centrifuge and filter the conditioned media to remove any cells or debris.

    • Apply the conditioned media to a culture of antigen-negative cells.

    • Assess the viability of the antigen-negative cells after a suitable incubation period (e.g., 48-72 hours) using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).

Visualizations

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_bystander Bystander Cell (Antigen-Negative) IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalization Receptor-Mediated Internalization ADAM9->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Proteolytic Cleavage & Payload Release (DM21) Lysosome->Payload_Release Metabolism Metabolism to DM50/DM51 Payload_Release->Metabolism Tubulin Tubulin Metabolism->Tubulin Binding Bystander_Tubulin Tubulin Metabolism->Bystander_Tubulin Diffusion of Metabolites Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bystander_Disruption Microtubule Disruption Bystander_Tubulin->Bystander_Disruption Bystander_Apoptosis Apoptosis Bystander_Disruption->Bystander_Apoptosis Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Setup Verify Experimental Setup (Concentration, Cell Health, Solvent) Start->Check_Setup Repeat_Exp Repeat Experiment with Fresh Reagents Check_Setup->Repeat_Exp Persistent Cytotoxicity Persists? Repeat_Exp->Persistent Bystander Is it an off-target bystander effect? Persistent->Bystander Yes Resolved Issue Resolved Persistent->Resolved No Bystander_Assay Perform Bystander Assay (Co-culture or Conditioned Media) Bystander->Bystander_Assay Yes Artifact Could it be an assay artifact? Bystander->Artifact No Further_Investigate Further Investigation Needed (e.g., Off-target screening) Bystander_Assay->Further_Investigate Alternate_Assay Use an Orthogonal Cytotoxicity Assay Artifact->Alternate_Assay Yes Artifact->Further_Investigate No Alternate_Assay->Further_Investigate

References

Troubleshooting IMGC936 in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing variability in in vitro assays involving IMGC936, an antibody-drug conjugate (ADC) targeting ADAM9.[1][2][3]

Understanding IMGC936

IMGC936 is an investigational ADC composed of a humanized anti-ADAM9 antibody site-specifically conjugated to the maytansinoid payload DM21 via a stable tripeptide linker.[1][4][5][6] The target, ADAM9 (A Disintegrin and Metalloprotease 9), is a transmembrane protein overexpressed in various solid tumors with limited expression in normal tissues, making it an attractive target for ADC development.[1][4][7][8] The mechanism of action involves the antibody binding to ADAM9 on the tumor cell surface, followed by internalization.[1][4] Inside the cell, proteases cleave the linker, releasing the maytansinoid payload which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][5]

Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action for IMGC936.

IMGC936_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Endosome Endosome ADAM9->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Maytansinoid Payload (DM21 Metabolites) Lysosome->Payload 4. Linker Cleavage Tubulin Microtubule Disruption Payload->Tubulin 5. Target Engagement Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis 6. Cytotoxicity

Figure 1. IMGC936 Mechanism of Action (MoA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your IMGC936 in vitro experiments.

Issue 1: High Variability or Inconsistent IC50 Values in Cytotoxicity Assays

Question: We are observing significant variability in our IC50 values for IMGC936 between experiments, even when using the same cell line. What are the potential causes and solutions?

Answer: Inconsistent IC50 values are a common challenge in ADC potency assays.[9] Variability can stem from several factors related to cell culture conditions, assay protocol, and reagent handling.[10][11][12]

Potential CauseRecommended Troubleshooting Actions
Cell Culture Conditions - Cell Line Integrity: Authenticate cell lines (e.g., via STR profiling) and use cells with a low, consistent passage number to prevent phenotypic drift.[11] - Cell Health: Ensure cells are in the exponential growth phase and avoid using cultures that are over-confluent.[9] - Seeding Density: Optimize and maintain a consistent cell seeding density for every experiment. Inconsistent cell numbers can significantly alter the dose-response curve.[11][12] - Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may impact cell proliferation and drug sensitivity. Test and qualify new serum lots before use in critical experiments.[12]
Assay Protocol - Incubation Time: The cytotoxic effect of maytansinoids is cell-cycle dependent.[9] A consistent and optimized incubation time is critical. Ensure the duration is sufficient for ADC internalization, payload release, and cell cycle progression into the M-phase. - Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of variability.[10] Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Minimize "edge effects" on microplates by not using outer wells or by filling them with sterile media/PBS. - Reagent Preparation: Prepare fresh dilutions of IMGC936 from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the ADC stock by preparing single-use aliquots.[9]
Target Expression - ADAM9 Expression Levels: The cytotoxic potency of IMGC936 is dependent on ADAM9 expression.[4] Periodically verify ADAM9 expression levels on your target cell line using flow cytometry or western blot, as expression can change with passage number.
Issue 2: Low Potency or No Cytotoxic Effect Observed

Question: Our assay shows a much lower potency (high IC50 value) for IMGC936 than expected, or no effect at all. What could be the problem?

Answer: A lack of cytotoxic effect can be due to issues with the ADC, the target cells, or the assay methodology.[9]

Potential CauseRecommended Troubleshooting Actions
ADC Integrity & Activity - ADC Storage & Handling: Ensure IMGC936 is stored at the recommended temperature and protected from light. Improper storage or multiple freeze-thaw cycles can lead to aggregation or degradation.[9] - ADC Aggregation: Aggregated ADCs can have reduced binding affinity and potency.[9] Visually inspect the solution for precipitates. Consider characterizing the ADC preparation using size-exclusion chromatography (SEC).
Cell Line Characteristics - Low/No ADAM9 Expression: Confirm that the cell line expresses sufficient levels of the ADAM9 target on the cell surface.[6] Compare with a positive control cell line known to be sensitive to IMGC936. - Inefficient Internalization: The anti-ADAM9 antibody must be efficiently internalized for the payload to be released.[1][2] If ADAM9 expression is confirmed, investigate the internalization capacity of the target in your specific cell line. - Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters (e.g., P-glycoprotein) can actively pump the maytansinoid payload out of the cell, conferring resistance.
Assay Readout - Incorrect Assay Timing: The selected endpoint measurement (e.g., 72, 96, or 120 hours) must be appropriate for the cell line's doubling time and the ADC's mechanism of action. - Assay Interference: Ensure that components of the cell culture medium or the ADC formulation do not interfere with the viability reagent (e.g., MTS, WST-8, CellTiter-Glo).[13]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues with IMGC936 in vitro cytotoxicity assays.

Troubleshooting_Workflow Start Inconsistent or Poor IMGC936 Assay Results CheckCells Step 1: Verify Cell Culture - Authenticity (STR) - Passage Number - Health & Confluency Start->CheckCells CheckTarget Step 2: Confirm Target Expression - ADAM9 levels (Flow Cytometry) - Use Positive/Negative Controls CheckCells->CheckTarget CheckReagent Step 3: Assess ADC Reagent - Aliquoting & Storage - Avoid Freeze-Thaw - Check for Aggregation CheckTarget->CheckReagent CheckProtocol Step 4: Review Assay Protocol - Seeding Density - Incubation Time - Pipetting Technique CheckReagent->CheckProtocol AnalyzeData Step 5: Re-analyze Data - Check Curve Fits - Evaluate Controls - Normalize Data Correctly CheckProtocol->AnalyzeData ResultOK Results Improved AnalyzeData->ResultOK

Figure 2. Logical workflow for troubleshooting assay variability.

Standard Protocol: In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the in vitro potency of IMGC936. Optimization of cell number, drug concentration range, and incubation time is required for each specific cell line.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of IMGC936 in an ADAM9-positive cancer cell line.

Materials:

  • Target cancer cell line (e.g., NCI-H1703)[5]

  • Complete cell culture medium (as recommended for the cell line)

  • IMGC936 (properly stored and aliquoted)

  • Non-targeting control ADC (e.g., an IgG1 with the same linker-payload)[13]

  • Sterile 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., WST-8, CellTiter-Glo)

  • Plate reader (absorbance or luminescence)

Workflow Diagram:

Assay_Workflow cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_readout Day 6: Readout cluster_analysis Analysis Harvest Harvest & Count Cells (Exponential Phase) Seed Seed Cells in 96-Well Plate (e.g., 200-4,000 cells/well) Harvest->Seed Incubate1 Incubate Overnight (Allow cells to attach) Seed->Incubate1 PrepareADC Prepare Serial Dilutions of IMGC936 & Control ADC AddADC Add ADC Dilutions to Cells PrepareADC->AddADC Incubate2 Incubate for 5 Days AddADC->Incubate2 AddReagent Add Cell Viability Reagent (e.g., WST-8) Incubate3 Incubate per Mfr. Protocol (e.g., 1-4 hours) AddReagent->Incubate3 ReadPlate Read Plate (Absorbance/Luminescence) Incubate3->ReadPlate Calc Calculate % Viability vs. Untreated Controls Plot Plot Dose-Response Curve (4-parameter logistic fit) Calc->Plot IC50 Determine IC50 Value Plot->IC50

Figure 3. General workflow for an IMGC936 cytotoxicity assay.

Procedure:

  • Cell Seeding (Day 0):

    • Harvest cells that are in a healthy, exponential growth phase.

    • Perform an accurate cell count.

    • Seed the cells into a 96-well plate at the pre-determined optimal density (e.g., 200-4,000 cells per well in 100 µL of medium).[5]

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment (Day 1):

    • Prepare a series of IMGC936 and control ADC dilutions in complete culture medium. A 10-point, 3-fold serial dilution is a common starting point.

    • Carefully remove the medium from the wells and add the ADC dilutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.

    • Return the plate to the incubator.

  • Incubation:

    • Incubate the cells for a period appropriate for the cell line's doubling time, typically 4-5 days.[13]

  • Viability Assessment (Day 5 or 6):

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Read the plate on a compatible plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average reading from the "medium only" blank wells from all other readings.

    • Calculate the percent viability for each concentration relative to the untreated control wells (% Viability = (Treated Reading / Untreated Reading) * 100).

    • Plot the percent viability against the log of the ADC concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

References

Navigating IMGC936 Administration in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of IMGC936 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation, with a focus on providing practical solutions and detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IMGC936?

IMGC936 is an antibody-drug conjugate (ADC) that targets ADAM9, a cell surface protein overexpressed in various solid tumors.[1][2][3] The ADC consists of a humanized anti-ADAM9 antibody, site-specifically conjugated to the maytansinoid payload DM21-C via a stable tripeptide linker.[4][5] The antibody component is engineered with a YTE mutation to extend its plasma half-life.[4][5] Upon binding to ADAM9 on tumor cells, IMGC936 is internalized.[6] Inside the cell, the linker is cleaved, releasing the DM21-C payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[6]

Q2: What are the key characteristics of the IMGC936 antibody-drug conjugate?

ComponentDescription
Target ADAM9 (A Disintegrin and Metalloproteinase Domain 9)[1][2]
Antibody Humanized IgG1 with YTE mutation for extended half-life[4][5]
Payload DM21-C (a maytansinoid microtubule-disrupting agent)[4][5]
Linker Stable tripeptide cleavable linker[4][5]
Drug-to-Antibody Ratio (DAR) Approximately 2.0[4][5]

Q3: What is a recommended starting dose for IMGC936 in mouse xenograft models?

Based on preclinical studies, a single intravenous (IV) dose of 8.6 mg/kg has been shown to be well-tolerated and effective in patient-derived xenograft (PDX) models of various cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), gastric cancer, and pancreatic cancer.[7] This dosage resulted in anti-tumor activity in 24 out of 35 models tested, with complete tumor regressions observed in six of these models.[7]

Q4: Has IMGC936 been evaluated in repeat-dose animal studies?

Yes, a repeat-dose toxicology study was conducted in cynomolgus monkeys. In this study, IMGC936 was administered intravenously every two weeks for a total of three doses (Q2Wx3) at dose levels of 3, 10, and 22.5 mg/kg. The observed toxicities were consistent with the maytansinoid payload and were found to be reversible.

Troubleshooting Guide

Problem: Sub-optimal anti-tumor efficacy is observed in our mouse model.

Possible Causes & Solutions:

  • Low ADAM9 Expression: The expression level of ADAM9 on the tumor cells can significantly impact efficacy.

    • Recommendation: Before initiating in vivo studies, characterize ADAM9 expression levels in your tumor model using immunohistochemistry (IHC) or flow cytometry. Preclinical studies have shown that IMGC936 is effective in models with moderate to high ADAM9 expression (H-scores ranging from 65 to 224).[7]

  • Insufficient Drug Exposure: The dosing regimen may not be providing adequate exposure of the tumor to IMGC936.

    • Recommendation: Consider a dose-escalation study in a small cohort of animals to determine the optimal dose for your specific tumor model. While a single 8.6 mg/kg dose has proven effective in several models, your model might require a different dose level.[7] Alternatively, a repeat-dosing schedule, guided by the cynomolgus monkey study (e.g., weekly or bi-weekly administration), could be explored to increase total exposure.

  • Tumor Model Resistance: The tumor model itself may possess intrinsic or acquired resistance mechanisms to maytansinoid payloads.

    • Recommendation: If possible, evaluate the expression of drug efflux pumps (e.g., P-glycoprotein) in your tumor model.

Problem: Significant toxicity (e.g., weight loss, signs of distress) is observed in treated animals.

Possible Causes & Solutions:

  • Dose is too high for the specific animal strain or tumor model: Sensitivity to ADCs can vary between different mouse strains.

    • Recommendation: Reduce the dose. If you are using a repeat-dosing schedule, consider decreasing the dose of each administration or increasing the interval between doses. A maximum tolerated dose (MTD) study should be performed to identify the highest dose that does not cause unacceptable toxicity.

  • "On-target, off-tumor" toxicity: While ADAM9 expression is limited in normal tissues, some level of expression might exist, leading to toxicity.

    • Recommendation: In toxicology studies, ensure comprehensive histopathological analysis of major organs to identify any potential off-tumor toxicity. The toxicology study in cynomolgus monkeys indicated that the observed toxicities were related to the DM payload platform.

Experimental Protocols

In Vivo Xenograft Efficacy Study Protocol (Example)

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 to 1 x 10^7 viable tumor cells (e.g., NCI-H1975 for NSCLC) in the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=6-8 animals per group).

  • Dosing:

    • Treatment Group: Administer a single intravenous (IV) injection of IMGC936 at 8.6 mg/kg.

    • Control Group: Administer a corresponding volume of vehicle control (e.g., phosphate-buffered saline).

  • Efficacy Assessment: Continue to measure tumor volume twice weekly for the duration of the study.

  • Toxicity Monitoring: Monitor animal body weight twice weekly and observe for any clinical signs of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or as defined by the institutional animal care and use committee (IACUC) protocol.

Visualizations

IMGC936_Mechanism_of_Action IMGC936 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalization Internalization ADAM9->Internalization Receptor-Mediated Lysosome Lysosome Internalization->Lysosome Payload_Release DM21-C Payload Release Lysosome->Payload_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Death Apoptosis Microtubule_Disruption->Cell_Death

Caption: Mechanism of action of IMGC936 from binding to apoptosis.

Experimental_Workflow Xenograft Study Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (IMGC936) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group data_collection Tumor Volume & Body Weight Measurement treatment_group->data_collection control_group->data_collection data_collection->data_collection endpoint Study Endpoint data_collection->endpoint

Caption: Typical workflow for an in vivo xenograft study.

References

Navigating the Challenges of Antibody-Drug Conjugate Clinical Trials: A Technical Support Center for IMGC936

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex world of antibody-drug conjugates (ADCs), the journey from preclinical promise to clinical success is fraught with challenges. The case of IMGC936, an ADC targeting ADAM9, offers valuable lessons despite its discontinuation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the experimental and clinical development phases of similar ADCs, with a focus on the known challenges of the IMGC936 trial.

Frequently Asked Questions (FAQs)

Q1: What was the rationale for targeting ADAM9 with an ADC like IMGC936?

A disintegrin and metalloproteinase 9 (ADAM9) is a compelling target for an ADC for several reasons. It is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while exhibiting limited expression in normal tissues.[1][2] This differential expression is a key characteristic for a good ADC target, as it allows for the specific delivery of a cytotoxic payload to cancer cells, theoretically minimizing off-target toxicity.[3] Furthermore, ADAM9 is involved in tumor progression, metastasis, and angiogenesis, making it a functionally relevant target.[4][5][6] Preclinical studies showed that anti-ADAM9 antibodies are efficiently internalized by tumor cells, a prerequisite for the intracellular release of the ADC's payload.[1][2]

Q2: What was the composition of IMGC936 and its mechanism of action?

IMGC936 was an antibody-drug conjugate composed of three main components:

  • A humanized monoclonal antibody: This antibody was designed to specifically target and bind to the ADAM9 protein on the surface of cancer cells.[7] It also included a YTE mutation in the Fc region to extend its plasma half-life.[1]

  • A cytotoxic payload (DM21): IMGC936 carried a maytansinoid payload, DM21. Maytansinoids are potent microtubule inhibitors.[8] Upon internalization into the cancer cell, the payload is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (cell death).[1]

  • A stable tripeptide linker: This linker connected the antibody to the DM21 payload. It was designed to be stable in circulation but cleavable by intracellular proteases within the tumor cell, ensuring the payload was released at the target site.[1][7]

The drug-to-antibody ratio (DAR) for IMGC936 was approximately 2, meaning each antibody molecule was attached to an average of two payload molecules.[1][7]

Q3: Why was the IMGC936 clinical trial discontinued?

The development of IMGC936 was halted because the Phase 1/2 clinical trial (NCT04622774) did not meet its pre-established safety and efficacy benchmarks.[7] While specific details of the adverse events and efficacy data are not fully public, this outcome suggests that a therapeutic window—a dose that is effective against the tumor without causing unacceptable toxicity to the patient—could not be established. This is a common challenge in ADC development, particularly with highly potent maytansinoid payloads.[3]

Q4: What are the known toxicities associated with maytansinoid-based ADCs?

Maytansinoid payloads, like the DM21 used in IMGC936, are known to have a distinct toxicity profile. The most common toxicities are related to their potent anti-mitotic activity, which can affect rapidly dividing healthy cells. These can include:

  • Hepatotoxicity: Liver toxicity is a known class-effect of maytansinoid-based ADCs.[9][10]

  • Ocular toxicity: This is another recognized side effect of some maytansinoid ADCs. The IMGC936 clinical trial protocol included provisions for exploring ocular primary prophylaxis regimens.[11]

  • Hematologic toxicity: Effects on blood cells, such as neutropenia and thrombocytopenia, can occur.[11]

  • Gastrointestinal toxicity: Nausea, vomiting, and diarrhea are also potential side effects.[8]

Troubleshooting Guides

Addressing a Narrow Therapeutic Window in Preclinical Models

Problem: In vivo xenograft studies show a very narrow margin between the efficacious dose and the dose causing significant toxicity (e.g., weight loss, signs of distress).

Potential Cause Troubleshooting Strategy
High Drug-to-Antibody Ratio (DAR) A higher DAR can increase potency but also toxicity. Consider synthesizing ADCs with a lower DAR (e.g., 2 vs. 4) and compare their efficacy and tolerability in vivo. Studies have shown that a lower DAR may be advantageous for targets with target-mediated drug disposition (TMDD).[12]
Payload Potency The maytansinoid payload may be too potent for the target's expression profile. If possible, explore alternative payloads with different mechanisms of action or lower intrinsic potency.
Linker Instability Premature cleavage of the linker in circulation can lead to systemic toxicity. Evaluate the stability of the linker-payload combination in plasma from different species. Consider linkers with different cleavage mechanisms.
On-Target, Off-Tumor Toxicity The target antigen (e.g., ADAM9) may be expressed at low levels on vital organs. Conduct thorough immunohistochemistry (IHC) on a panel of normal tissues to assess potential for on-target toxicity.
Dosing Schedule A single high dose may be more toxic than a fractionated dosing schedule. In preclinical models, evaluate different dosing regimens (e.g., weekly vs. every three weeks) to see if the therapeutic index can be improved. The IMGC936 trial explored different schedules for this reason.[11]
Investigating Sub-Optimal Efficacy in In Vivo Models

Problem: The ADC shows potent in vitro cytotoxicity but fails to produce significant tumor growth inhibition in xenograft models.

Potential Cause Troubleshooting Strategy
Poor Tumor Penetration The ADC may not be effectively reaching all cancer cells within the tumor. Evaluate tumor penetration using fluorescently labeled ADCs and imaging techniques. Consider strategies to enhance tumor permeability.
Heterogeneous Target Expression The target antigen may be expressed heterogeneously within the tumor. Assess target expression levels in the xenograft model using IHC. If the payload is not membrane-permeable, a strong bystander effect is needed to kill antigen-negative cells.
Inefficient Internalization or Payload Release The ADC may bind to the target but not be efficiently internalized or the payload may not be effectively released. Conduct in vitro assays to measure ADC internalization and payload release in relevant cell lines.
Drug Resistance Tumor cells may develop resistance to the maytansinoid payload, for instance, through the upregulation of drug efflux pumps. Evaluate the expression of resistance-associated proteins in the tumor models.
Sub-optimal Pharmacokinetics (PK) The ADC may be clearing from circulation too quickly. Analyze the PK profile of the ADC in the preclinical model. The YTE mutation in IMGC936 was intended to improve its PK properties.[1]

Experimental Protocols

Key Experiment: In Vitro Bystander Effect Assay

Objective: To determine if the ADC's payload can kill neighboring antigen-negative cells after being released from antigen-positive cells.

Methodology:

  • Cell Line Preparation:

    • Select an antigen-positive cell line (e.g., expressing ADAM9) and an antigen-negative cell line.

    • Engineer one cell line to express a fluorescent protein (e.g., GFP) for easy identification in co-culture.

  • Co-culture Setup:

    • Seed the antigen-positive and antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment:

    • Treat the co-cultures with a serial dilution of the ADC and a non-targeting control ADC.

  • Data Acquisition:

    • Monitor cell viability over time using live-cell imaging. The fluorescent protein allows for the specific quantification of the viability of the antigen-negative cell population.

  • Analysis:

    • Compare the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC to their viability when treated with the ADC alone. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Visualizations

IMGC936 Mechanism of Action

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Endosome Endosome ADAM9->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload DM21 Payload Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: The proposed mechanism of action for the IMGC936 antibody-drug conjugate.

Troubleshooting Logic for Sub-Optimal In Vivo Efficacy

Caption: A logical workflow for troubleshooting poor in vivo efficacy of an ADC.

References

ADAM9-Targeted ADC Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of ADAM9 as a target for Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: Why is ADAM9 considered a promising target for ADC therapy?

A1: ADAM9 (A Disintegrin and Metalloproteinase 9) is an attractive target for ADC therapy due to its significant overexpression in a variety of solid tumors compared to normal tissues, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers.[1][2] This differential expression suggests a therapeutic window for selectively delivering cytotoxic payloads to cancer cells. Furthermore, preclinical studies have shown that anti-ADAM9 antibodies are efficiently internalized by tumor cells, a critical step for the intracellular release of the ADC's cytotoxic payload.[1][2] ADAM9 is implicated in tumor progression, metastasis, and pathological neovascularization, making it a functionally relevant target.[3]

Q2: What were the outcomes of the clinical trial for the first ADAM9-targeted ADC, IMGC936?

A2: The Phase 1/2 clinical trial (NCT04622774) for IMGC936, an ADAM9-targeted ADC, was terminated because the trial results did not meet the expected safety and efficacy targets.[4] While specific details of the adverse events have not been fully published, the discontinuation suggests that the therapeutic window was not optimal.[4]

Q3: Are there next-generation ADAM9-targeted ADCs in development?

A3: Yes, a second-generation ADAM9-targeted ADC, MGC-028, is currently in preclinical development. This ADC utilizes a different linker and payload system compared to IMGC936, which may help to overcome the limitations observed in the first-in-human study.[3]

Q4: What are the main biological functions of ADAM9 that could impact ADC efficacy?

A4: ADAM9 has two primary functions that can influence ADC efficacy:

  • Proteolytic Activity (Shedding): ADAM9 can cleave and release the extracellular domains of various cell surface proteins, a process known as ectodomain shedding.[5][6] This can potentially include the shedding of the ADAM9 ectodomain itself, which could lead to the ADC binding to the shed antigen in the tumor microenvironment instead of the cell surface, thereby reducing internalization and efficacy.

  • Non-Proteolytic Activity: ADAM9 interacts with integrins, particularly β1 integrins, to mediate cell-cell and cell-matrix interactions, which plays a role in cell migration and invasion.[3][5] This function is independent of its catalytic activity.

Q5: Do different isoforms of ADAM9 exist, and how might they affect ADC targeting?

A5: Yes, two alternatively spliced isoforms of ADAM9 have been identified: a transmembrane form (ADAM9-L) and a secreted form (ADAM9-S).[7][8] These isoforms can have opposing effects on cell migration.[7][9] The presence of a secreted isoform (ADAM9-S) could act as a "sink" for the ADC, binding to it in the extracellular space and preventing it from reaching the tumor cells. The relative expression of these isoforms in different tumor types is an important consideration for ADC development.[7]

Troubleshooting Guides

Problem 1: Low in vivo efficacy of an ADAM9-targeted ADC despite high in vitro cytotoxicity.
Potential Cause Troubleshooting Steps
High levels of shed ADAM9 in the tumor microenvironment 1. Quantify shed ADAM9: Measure the concentration of soluble ADAM9 in the tumor microenvironment and patient plasma using ELISA. 2. Correlate with ADC efficacy: Analyze the correlation between shed ADAM9 levels and ADC efficacy in preclinical models. 3. Consider alternative targeting strategies: Explore ADCs targeting epitopes less prone to shedding or bispecific antibodies that can bind to both shed and membrane-bound ADAM9.
Predominance of the secreted ADAM9-S isoform 1. Determine the ADAM9-L to ADAM9-S ratio: Use isoform-specific antibodies in western blotting or mass spectrometry to quantify the relative abundance of each isoform in tumor samples. 2. Evaluate isoform-specific binding: Assess the binding affinity of the ADC to both ADAM9-L and ADAM9-S.
Poor ADC internalization 1. Perform an internalization assay: Use flow cytometry or confocal microscopy with a pH-sensitive dye-labeled ADC to quantify the rate and extent of internalization in target cells (see Experimental Protocol 1). 2. Investigate the role of ADAM9's cytoplasmic domain: The cytoplasmic tail of ADAM9 interacts with proteins that regulate its trafficking. Investigate if mutations or alterations in this domain in your model system affect internalization.[5]
Development of resistance 1. Analyze ADAM9 expression post-treatment: Evaluate ADAM9 expression levels in tumors that have developed resistance to the ADC. 2. Investigate downstream signaling pathways: ADAM9 is known to be involved in resistance to chemotherapy.[10][11] Analyze key signaling pathways (e.g., ATM-CHK2) for alterations in resistant tumors.[11]
Problem 2: Unexpected off-target toxicity in preclinical models.
Potential Cause Troubleshooting Steps
On-target, off-tumor toxicity due to ADAM9 expression in normal tissues 1. Comprehensive ADAM9 expression profiling: Perform immunohistochemistry (IHC) on a wide range of normal tissues to identify potential sites of off-target binding (see Data Presentation). 2. Dose-escalation studies: Carefully design dose-escalation studies in relevant animal models to determine the maximum tolerated dose (MTD).
Premature release of the cytotoxic payload 1. Assess linker stability: Evaluate the stability of the linker in plasma from different species. 2. Optimize linker chemistry: Consider using more stable linkers to minimize premature payload release.
"Bystander effect" affecting healthy cells 1. Perform a bystander killing assay: Co-culture target cells with non-target cells to assess the extent of killing of neighboring healthy cells (see Experimental Protocol 2). 2. Select payloads with limited cell permeability: If the bystander effect is a concern, consider using payloads that are less likely to diffuse out of the target cell.

Data Presentation

Table 1: Summary of ADAM9 Expression in Selected Human Cancers and Normal Tissues

TissueCancer TypeADAM9 Expression Level in CancerADAM9 Expression in Normal TissueReference(s)
LungNon-Small Cell Lung CancerHighLow[9]
BreastInvasive Ductal CarcinomaHighLow[9]
PancreasPancreatic Ductal AdenocarcinomaHighLow[9][12]
ProstateProstate AdenocarcinomaHighLow[13][14]
KidneyRenal Cell CarcinomaHighLow[15]
StomachGastric AdenocarcinomaHighLow[16]

Table 2: Investigational ADAM9-Targeted ADCs

ADC NameAntibodyLinkerPayloadDevelopment StageKey FindingsReference(s)
IMGC936Humanized anti-ADAM9Cleavable peptideMaytansinoid (DM21-C)Phase 1/2 (Terminated)Did not meet safety and efficacy benchmarks.[1][4]
MGC-028Humanized anti-ADAM9Not disclosedNot disclosedPreclinicalIn development as a second-generation ADC.[3]
AEX6003(S442C)-DGN549Anti-ADAM9Cleavable peptideIndolinobenzodiazepine (DGN549)PreclinicalPotent preclinical activity.[17]

Experimental Protocols

Experimental Protocol 1: ADC Internalization Assay using Flow Cytometry

Objective: To quantify the rate and extent of internalization of an ADAM9-targeted ADC into cancer cells.

Materials:

  • ADAM9-positive cancer cell line (e.g., NCI-H292)

  • ADAM9-targeted ADC labeled with a pH-sensitive dye (e.g., pHrodo)

  • Isotype control ADC labeled with the same dye

  • Cell culture medium and supplements

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed ADAM9-positive cells in a 96-well plate and allow them to adhere overnight.

  • ADC Labeling: Label the ADAM9-targeted ADC and the isotype control ADC with a pH-sensitive dye according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but becomes fluorescent in the acidic environment of endosomes and lysosomes.[18]

  • Incubation: Add the labeled ADCs to the cells at various concentrations and incubate at 37°C for different time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to measure surface binding without internalization.

  • Cell Harvesting: Wash the cells with cold PBS to remove unbound ADC. Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates internalization.[19][20]

Experimental Protocol 2: Bystander Killing Assay

Objective: To assess the ability of an ADAM9-targeted ADC to kill neighboring antigen-negative cells.

Materials:

  • ADAM9-positive cancer cell line ("target cells")

  • ADAM9-negative cell line ("bystander cells") labeled with a fluorescent protein (e.g., GFP)

  • ADAM9-targeted ADC

  • Cell culture medium and supplements

  • A real-time cell analyzer or fluorescence microscope

Procedure:

  • Co-culture Setup: Seed a mixture of target and bystander cells at a defined ratio (e.g., 1:1, 1:5) in a 96-well plate.[21]

  • ADC Treatment: Add the ADAM9-targeted ADC at various concentrations to the co-culture.

  • Monitoring Cell Viability: Monitor the viability of both cell populations over time (e.g., 72-96 hours) using a real-time cell analyzer that can distinguish between the two cell types based on the fluorescent label of the bystander cells.[22]

  • Data Analysis: Quantify the reduction in the number of bystander cells in the presence of target cells and the ADC. This will determine the extent of the bystander effect.[21][23]

Visualizations

ADAM9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular ADAM9_ADC ADAM9 ADC Shed_ADAM9 Shed ADAM9 ADAM9_ADC->Shed_ADAM9 Binding (Ineffective) ADAM9_L ADAM9-L ADAM9_ADC->ADAM9_L Binding & Internalization HB_EGF_ligand HB-EGF EGFR EGFR HB_EGF_ligand->EGFR Activation Integrin Integrin ADAM9_L->Integrin Interaction pro_HB_EGF pro-HB-EGF ADAM9_L->pro_HB_EGF Shedding Internalized_ADC Internalized ADC (Endosome/Lysosome) PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT ERK ERK Pathway EGFR->ERK Migration_Invasion Migration & Invasion Integrin->Migration_Invasion pro_HB_EGF->HB_EGF_ligand Cleavage Payload_Release Payload Release Internalized_ADC->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Proliferation_Survival Proliferation & Survival PI3K_AKT->Proliferation_Survival ERK->Proliferation_Survival

Caption: ADAM9 signaling pathways and ADC mechanism of action.

ADC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_outcome Potential Outcomes & Solutions Start Low in vivo ADC Efficacy Check_Shedding Quantify Shed ADAM9 (ELISA) Start->Check_Shedding Check_Isoforms Determine ADAM9-L/S Ratio (Western Blot/MS) Start->Check_Isoforms Check_Internalization Assess ADC Internalization (Flow Cytometry) Start->Check_Internalization Check_Resistance Analyze Resistant Tumors (IHC, Sequencing) Start->Check_Resistance High_Shedding High Shed Antigen Check_Shedding->High_Shedding High_S_Isoform High ADAM9-S Isoform Check_Isoforms->High_S_Isoform Poor_Internalization Poor Internalization Check_Internalization->Poor_Internalization Resistance_Dev Resistance Development Check_Resistance->Resistance_Dev Solution Re-engineer ADC or Targeting Strategy High_Shedding->Solution High_S_Isoform->Solution Poor_Internalization->Solution Resistance_Dev->Solution

Caption: Troubleshooting workflow for low in vivo efficacy of ADAM9 ADCs.

References

IMGC936 Bystander Effect Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IMGC936, an antibody-drug conjugate (ADC) targeting ADAM9-expressing tumors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting experiments related to the bystander effect of IMGC936.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of IMGC936 and how does it induce a bystander effect?

A1: IMGC936 is an ADC composed of a humanized anti-ADAM9 antibody, a stable tripeptide cleavable linker, and the maytansinoid payload DM21.[1][2][3] Upon binding to the ADAM9 protein on the surface of tumor cells, IMGC936 is internalized.[3] Inside the cell, the linker is cleaved, releasing the DM21 payload. DM21 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[3] The bystander effect occurs because the released DM21 payload is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they do not express ADAM9.[4][5]

Q2: What are the key factors that influence the bystander effect of an ADC like IMGC936?

A2: Several factors can influence the efficiency of the bystander effect:

  • Linker Stability and Cleavage: The linker must be stable in circulation but efficiently cleaved within the tumor microenvironment or inside the target cell to release the payload.[4][6]

  • Payload Properties: The physicochemical properties of the payload, such as its polarity and membrane permeability, are critical for its ability to diffuse across cell membranes and affect neighboring cells.[4][7] Non-polar, membrane-permeable payloads generally exhibit a stronger bystander effect.[4]

  • Antigen Expression Heterogeneity: The ratio of antigen-positive to antigen-negative cells within the tumor can significantly impact the overall efficacy of the bystander effect. A higher density of antigen-positive cells can lead to a greater concentration of released payload in the tumor microenvironment, enhancing the killing of adjacent antigen-negative cells.[7][8]

  • Drug-to-Antibody Ratio (DAR): The number of payload molecules conjugated to each antibody can influence the potency and potential for bystander killing.[7] IMGC936 has a DAR of approximately 2.0.[2][5]

Q3: Which in vitro assays are recommended for studying the bystander effect of IMGC936?

A3: Two common and effective in vitro methods for evaluating the bystander effect are:

  • Co-culture Bystander Assay: This assay involves co-seeding antigen-positive (ADAM9+) and antigen-negative (ADAM9-) cells. The co-culture is then treated with IMGC936, and the viability of the antigen-negative cells is measured to quantify the bystander killing.[9][10]

  • Conditioned Medium Transfer Assay: In this method, ADAM9-positive cells are treated with IMGC936. After a specific incubation period, the culture medium, which now contains the released payload, is collected and transferred to a culture of ADAM9-negative cells. The viability of the ADAM9-negative cells is then assessed.[9][10]

Troubleshooting Guides

Co-culture Bystander Effect Assays
Problem Possible Cause Solution
High variability in bystander cell killing between replicate wells. 1. Inconsistent cell seeding.- Ensure a homogenous single-cell suspension before seeding. - Calibrate pipettes regularly and use a consistent pipetting technique. - Consider using an automated cell counter for accurate cell density determination.[11]
2. Uneven distribution of target and bystander cells.- After seeding, gently swirl the plate in a figure-eight motion to ensure even cell distribution. - Avoid letting the plate sit on the bench for an extended period before placing it in the incubator.[11]
3. Edge effects in the microplate.- Avoid using the outermost wells of the plate. - Fill the outer wells with sterile PBS or media to create a humidity barrier.[11]
No significant bystander killing is observed. 1. Inefficient payload release.- Ensure the IMGC936 concentration is sufficient to kill the ADAM9-positive cells effectively. Perform a dose-response curve on the target cells alone to determine the optimal concentration.[11]
2. Bystander cells are resistant to the DM21 payload.- Confirm the sensitivity of the ADAM9-negative cells to free DM21 in a separate experiment.
3. Insufficient co-culture time.- Extend the incubation time to allow for sufficient payload release and diffusion. A time-course experiment is recommended.
4. Ratio of ADAM9+ to ADAM9- cells is too low.- Increase the proportion of ADAM9-positive cells in the co-culture to enhance the concentration of released payload.[8]
Conditioned Medium Transfer Assays
Problem Possible Cause Solution
Inconsistent results between experiments. 1. Variability in the production of bystander factors.- Standardize the conditions for generating the conditioned medium, including initial cell seeding density, treatment concentration and duration, and the volume of medium used.[11]
2. Degradation of the DM21 payload.- Use the conditioned medium immediately after harvesting. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles, although fresh preparation is preferable.[11]
3. Dilution of the active payload.- Ensure that the volume of conditioned medium transferred to the bystander cells is sufficient to elicit a response.

Experimental Protocols & Data Presentation

In Vitro Co-culture Bystander Effect Assay Protocol

This protocol provides a general framework for assessing the bystander effect of IMGC936. Optimization of cell ratios, drug concentrations, and incubation times is recommended for specific cell lines.

1. Cell Preparation:

  • Culture ADAM9-positive (e.g., NCI-H1703) and ADAM9-negative (e.g., MCF7, labeled with GFP for easy identification) cell lines separately.
  • Harvest and count cells, ensuring high viability (>95%).
  • Prepare a mixed-cell suspension with the desired ratio of ADAM9-positive to ADAM9-negative cells (e.g., 1:1, 1:3, 3:1).

2. Cell Seeding:

  • Seed the mixed-cell suspension into 96-well plates at a predetermined density.
  • Incubate for 24 hours to allow for cell attachment.

3. IMGC936 Treatment:

  • Prepare serial dilutions of IMGC936 in culture medium.
  • Add the IMGC936 dilutions to the appropriate wells. Include a vehicle control (medium without ADC).
  • Incubate for 72-96 hours.

4. Viability Assessment:

  • Quantify the viability of the ADAM9-negative (GFP-positive) cell population using methods such as flow cytometry or fluorescence microscopy.
  • Alternatively, use a cell viability reagent (e.g., CellTiter-Glo®) to measure the overall viability of the co-culture.

Quantitative Data Summary (Illustrative)

The following table provides an example of how to present quantitative data from a co-culture bystander effect experiment. Note: This data is illustrative and not specific to IMGC936.

Ratio of ADAM9+ to ADAM9- CellsIMGC936 Concentration (nM)Percentage of ADAM9- Cell Death (%)
1:31015
1:11045
3:11075
1:1120
1:110085

Visualizations

IMGC936 Mechanism of Action and Bystander Effect

IMGC936_Mechanism cluster_extracellular Extracellular Space cluster_cell1 ADAM9+ Tumor Cell cluster_cell2 Neighboring ADAM9- Tumor Cell IMGC936 IMGC936 ADC ADAM9_receptor ADAM9 Receptor IMGC936->ADAM9_receptor Binding Internalization Receptor-Mediated Internalization ADAM9_receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload (DM21) Release Lysosome->Payload_Release Linker Cleavage Tubulin_Disruption Microtubule Disruption Payload_Release->Tubulin_Disruption Payload_Diffusion DM21 Diffusion Payload_Release->Payload_Diffusion Apoptosis1 Apoptosis Tubulin_Disruption->Apoptosis1 Payload_Uptake DM21 Uptake Payload_Diffusion->Payload_Uptake Tubulin_Disruption2 Microtubule Disruption Payload_Uptake->Tubulin_Disruption2 Apoptosis2 Apoptosis Tubulin_Disruption2->Apoptosis2

Caption: Mechanism of IMGC936 action and its bystander effect on adjacent tumor cells.

Experimental Workflow for Bystander Effect Assay Optimization

Bystander_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_analysis Data Analysis Cell_Lines Select ADAM9+ and ADAM9- Cell Lines Label_Cells Label ADAM9- Cells (e.g., GFP) Cell_Lines->Label_Cells Determine_Ratio Determine Cell Ratio (e.g., 1:1, 1:3, 3:1) Label_Cells->Determine_Ratio Seed_Cells Co-culture Seeding Determine_Ratio->Seed_Cells Dose_Response IMGC936 Dose-Response (e.g., 0.1-1000 nM) Seed_Cells->Dose_Response Incubation Incubate (e.g., 72h, 96h) Dose_Response->Incubation Viability_Assay Measure Viability of ADAM9- Cells Incubation->Viability_Assay Data_Analysis Calculate % Bystander Killing Viability_Assay->Data_Analysis Optimization Optimize Conditions Data_Analysis->Optimization Optimization->Determine_Ratio Iterate Optimization->Dose_Response Iterate

Caption: Workflow for optimizing a co-culture bystander effect assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering toxicities associated with the antibody-drug conjugate (ADC) IMGC936 in preclinical models. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hematological Toxicities

Question 1: We are observing a significant decrease in platelet and neutrophil counts in our cynomolgus monkey study with IMGC936. Is this an expected finding?

Answer: Yes, hematological toxicities, particularly thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), are known class effects for antibody-drug conjugates utilizing maytansinoid payloads like DM4, which is part of IMGC936.[1][2] The cytotoxic payload can affect rapidly dividing hematopoietic stem and progenitor cells in the bone marrow, leading to decreased production of mature blood cells. Preclinical studies with other maytansinoid ADCs have shown similar effects.[1] While specific data for IMGC936 is not publicly detailed, the observed toxicities are consistent with the payload's mechanism of action.[3][4][5][6]

Troubleshooting:

  • Confirm Baseline Values: Ensure that the observed decreases are significant relative to pre-dose baseline values for each animal. Refer to established reference ranges for cynomolgus monkeys.

  • Monitor Trends: Track the nadir (lowest point) and recovery of platelet and neutrophil counts over the dosing cycle. These toxicities are often reversible.

  • Dose Correlation: Evaluate if the severity of hematological toxicity correlates with the administered dose of IMGC936.

  • Histopathology: At the terminal endpoint, bone marrow evaluation can confirm hypocellularity and effects on hematopoietic precursors.

Data Presentation: Representative Hematological Parameters in Cynomolgus Monkeys

ParameterRepresentative Baseline RangePotential IMGC936-Induced Change
Platelets (x10³/µL)150 - 500[7][8][9][10]Decrease (Thrombocytopenia)
Neutrophils (x10³/µL)1.5 - 7.0[7][8][9][10]Decrease (Neutropenia)
White Blood Cells (x10³/µL)4.0 - 15.0[7][8][9][10]Decrease (Leukopenia)
Red Blood Cells (x10⁶/µL)4.5 - 7.5[7][8][9][10]Potential mild decrease
Hemoglobin (g/dL)10 - 16[7][8][9][10]Potential mild decrease

Note: These are representative ranges and may vary based on the specific animal colony, age, and sex. It is crucial to establish baseline values for the study animals.

Hepatic Toxicities

Question 2: We have noted elevated liver enzymes (ALT, AST) in rats and cynomolgus monkeys treated with IMGC936. What is the likely mechanism and how should we investigate this?

Answer: Hepatotoxicity is a frequently observed off-target toxicity for maytansinoid-based ADCs.[11][12][13] The liver plays a significant role in the clearance of ADCs and their catabolites.[13] The cytotoxic payload, DM4, can be released in the liver and cause damage to hepatocytes. The mechanism is thought to involve the disruption of microtubules within hepatocytes, leading to cellular stress, apoptosis, and necrosis.[14][15][16]

Troubleshooting:

  • Comprehensive Liver Panel: Monitor a full panel of liver function markers including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Dose- and Time-Dependence: Characterize the onset, duration, and dose-relationship of the liver enzyme elevations.

  • Histopathology: Conduct a thorough histopathological examination of liver tissues to identify hepatocellular necrosis, apoptosis, inflammation, and any other morphological changes.

  • Mechanism of Injury: Consider further mechanistic studies, such as investigating markers of oxidative stress or apoptosis (e.g., caspase-3 activation) in liver tissue.

Data Presentation: Representative Clinical Chemistry Parameters in Cynomolgus Monkeys

ParameterRepresentative Baseline RangePotential IMGC936-Induced Change
Alanine Aminotransferase (ALT) (U/L)20 - 80[7][9][10][17]Increase
Aspartate Aminotransferase (AST) (U/L)20 - 70[7][9][10][17]Increase
Alkaline Phosphatase (ALP) (U/L)100 - 600[7][9][10][17]Potential Increase
Total Bilirubin (mg/dL)0.1 - 0.5[7][9][10][17]Potential Increase

Note: Baseline ranges can vary. It is essential to use control groups and pre-dose measurements for comparison.

Ocular Toxicities

Question 3: Our preclinical study in rabbits is showing signs of corneal abnormalities. Is this related to IMGC936 and what should we be looking for?

Answer: Yes, ocular toxicities, particularly affecting the cornea, are a known class effect of maytansinoid ADCs, especially those with a DM4 payload.[18][19] These are generally considered off-target toxicities and can occur even if the target antigen (ADAM9) is not expressed in the eye. The rabbit is a sensitive species for detecting these findings. The manifestations can include corneal epithelial changes, such as microcysts, haze, or opacities.[19]

Troubleshooting:

  • Slit-Lamp Examinations: Conduct regular and detailed ophthalmic examinations using a slit-lamp to detect and grade any corneal changes.

  • Scoring System: Utilize a standardized scoring system for ocular irritation and corneal opacity to quantify the findings.[20]

  • Histopathology: At necropsy, perform a detailed histopathological evaluation of the eyes, focusing on the cornea, conjunctiva, and other ocular structures.[21][22][23]

  • Reversibility: If possible within the study design, include recovery groups to assess the reversibility of the ocular findings after cessation of treatment.

Data Presentation: Example Ocular Toxicity Scoring

FindingGrade 0Grade 1Grade 2Grade 3
Corneal Opacity NormalFaint OpacityTranslucent, Iris VisibleOpaque, Iris Not Visible
Conjunctival Redness NormalMild RednessModerate RednessSevere Redness
Iritis NormalMild IritisModerate IritisSevere Iritis

Adapted from standard ocular irritation scoring systems.[20]

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity
  • Animal Model: Cynomolgus Monkey

  • Blood Collection:

    • Collect 1-2 mL of whole blood from a peripheral vein into tubes containing K2-EDTA anticoagulant.

    • Sampling time points: Pre-dose (baseline), and at regular intervals post-dose (e.g., 24, 48, 72, 96, 168 hours) and weekly thereafter.

  • Analysis:

    • Perform a complete blood count (CBC) using a validated automated hematology analyzer.

    • Key parameters to analyze: Platelet count, neutrophil count, white blood cell count, red blood cell count, and hemoglobin.

  • Data Interpretation:

    • Compare post-dose values to individual baseline values and to the control group.

    • Calculate the percentage change from baseline for each animal.

    • Determine the nadir and time to recovery for affected parameters.

Protocol 2: Assessment of Hepatotoxicity
  • Animal Model: Cynomolgus Monkey or Rat

  • Blood Collection:

    • Collect 1-2 mL of whole blood into serum separator tubes.

    • Allow blood to clot, then centrifuge to separate serum.

    • Sampling time points: Pre-dose (baseline), and at regular intervals post-dose (e.g., 24, 72, 168 hours) and weekly.

  • Biochemical Analysis:

    • Use a validated clinical chemistry analyzer to measure ALT, AST, ALP, and total bilirubin.

  • Histopathology (Terminal):

    • Collect liver tissue samples and fix in 10% neutral buffered formalin.

    • Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for evidence of hepatocellular injury.

Protocol 3: Evaluation of Ocular Toxicity
  • Animal Model: Rabbit (e.g., New Zealand White)

  • Ophthalmic Examinations:

    • Perform examinations pre-dose (baseline) and at regular intervals post-dose (e.g., daily for the first week, then weekly).

    • Use a slit-lamp biomicroscope to examine the cornea, conjunctiva, iris, and lens.

    • Record observations using a standardized scoring system.[20]

  • Histopathology (Terminal):

    • Enucleate eyes and fix in Davidson's solution.

    • Process for paraffin embedding, sectioning, and H&E staining.

    • Examine all ocular structures, with a focus on the layers of the cornea.

Visualizations

Signaling and Experimental Workflow Diagrams

IMGC936_Toxicity_Workflow cluster_dosing Dosing & Observation cluster_monitoring Toxicity Monitoring cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome Dosing Administer IMGC936 to Preclinical Model (e.g., Cynomolgus Monkey) Clinical_Obs Regular Clinical Observations (Weight, Behavior) Dosing->Clinical_Obs Hema_Monitor Hematology: CBC Analysis Dosing->Hema_Monitor Hepatic_Monitor Hepatotoxicity: Clinical Chemistry Dosing->Hepatic_Monitor Ocular_Monitor Ocular Toxicity: Slit-Lamp Exams Dosing->Ocular_Monitor Data_Analysis Compare to Baseline & Control Group Clinical_Obs->Data_Analysis Hema_Monitor->Data_Analysis Hepatic_Monitor->Data_Analysis Ocular_Monitor->Data_Analysis PK_PD_Analysis Correlate with PK/PD Data Data_Analysis->PK_PD_Analysis Histopath Terminal Histopathology (Bone Marrow, Liver, Eye) Data_Analysis->Histopath Tox_Profile Characterize Toxicity Profile (Dose-response, Reversibility) PK_PD_Analysis->Tox_Profile Histopath->Tox_Profile

Caption: Experimental workflow for monitoring IMGC936-related toxicities.

Maytansinoid_Hepatotoxicity_Pathway cluster_uptake Hepatic Uptake cluster_cellular_effect Cellular Effect cluster_outcome Hepatocellular Outcome ADC_Uptake IMGC936 Uptake by Hepatocytes (Off-Target) Payload_Release Intracellular Release of DM4 Payload ADC_Uptake->Payload_Release Microtubule_Disruption DM4 Binds to Tubulin, Disrupts Microtubules Payload_Release->Microtubule_Disruption Mito_Stress Mitochondrial Stress & ROS Production Microtubule_Disruption->Mito_Stress ER_Stress Endoplasmic Reticulum Stress Microtubule_Disruption->ER_Stress Apoptosis Activation of Apoptotic Pathways (Caspase Activation) Mito_Stress->Apoptosis Necrosis Cell Membrane Damage & Necrosis Mito_Stress->Necrosis ER_Stress->Apoptosis Enzyme_Release Release of ALT/AST into Circulation Apoptosis->Enzyme_Release Necrosis->Enzyme_Release

Caption: Proposed pathway for maytansinoid-induced hepatotoxicity.

Ocular_Toxicity_Mechanism cluster_exposure Ocular Exposure cluster_cellular_events Cellular Events cluster_clinical_signs Clinical Manifestations Systemic_ADC Systemic Circulation of IMGC936 Corneal_Uptake Uptake of ADC/Payload into Corneal Epithelial Cells Systemic_ADC->Corneal_Uptake MT_Disruption Microtubule Disruption in Corneal Epithelium Corneal_Uptake->MT_Disruption CellCycle_Arrest Cell Cycle Arrest & Impaired Epithelial Regeneration MT_Disruption->CellCycle_Arrest Cell_Death Epithelial Cell Death (Apoptosis/Necrosis) CellCycle_Arrest->Cell_Death Microcysts Formation of Corneal Microcysts Cell_Death->Microcysts Inflammation Inflammatory Response Cell_Death->Inflammation Corneal_Haze Corneal Haze/ Opacity Inflammation->Corneal_Haze

Caption: Putative mechanism of maytansinoid-induced ocular toxicity.

References

Validation & Comparative

A Comparative Guide to ADAM9-Targeting Antibody-Drug Conjugates: IMGC936 and its Successor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of IMGC936 and other ADAM9-targeting agents, with a focus on preclinical data and therapeutic design. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of ADAM9-targeted cancer therapies.

A Disintegrin and Metalloproteinase 9 (ADAM9) is a transmembrane protein overexpressed in various solid tumors, including non-small cell lung, pancreatic, and gastric cancers, while showing limited expression in normal tissues.[1] Its role in tumor progression and metastasis has made it an attractive target for antibody-drug conjugates (ADCs).[2][3] This report details the preclinical evaluation of IMGC936, a first-in-class ADAM9-targeting ADC, and compares it with its next-generation counterpart, MGC028.

IMGC936: A First-Generation ADAM9-Targeting ADC

IMGC936 is an ADC composed of a high-affinity humanized monoclonal antibody targeting ADAM9, site-specifically conjugated to the maytansinoid payload DM21 via a stable tripeptide cleavable linker.[1][2][4] The antibody component was engineered with a YTE mutation to extend its plasma half-life.[1] The drug-to-antibody ratio (DAR) of IMGC936 is approximately 2.[1]

Mechanism of Action

The mechanism of action for IMGC936 begins with the antibody binding to ADAM9 on the surface of tumor cells, leading to the internalization of the ADC.[4] Once inside the cell, the linker is cleaved, releasing the maytansinoid payload. This payload then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalized_ADC Internalized ADC ADAM9->Internalized_ADC Internalization Payload_Release Payload (DM21) Release Internalized_ADC->Payload_Release Linker Cleavage Tubulin_Disruption Tubulin Disruption Payload_Release->Tubulin_Disruption Cell_Death Apoptosis Tubulin_Disruption->Cell_Death

Figure 1: IMGC936 Mechanism of Action.

MGC028: A Second-Generation Approach

MGC028 is a follow-up ADAM9-targeting ADC developed to address the limitations observed with IMGC936. While it also targets ADAM9, MGC028 utilizes a different payload, a topoisomerase I inhibitor (exatecan), and a distinct linker technology.[5] This change in payload was primarily driven by the desire to mitigate the ocular toxicities associated with the maytansinoid payload of IMGC936, which ultimately led to the discontinuation of its clinical development.[5]

Preclinical Performance: A Head-to-Head Comparison

Both IMGC936 and MGC028 have demonstrated potent anti-tumor activity in preclinical models. The following tables summarize the available quantitative data to facilitate a direct comparison.

In Vitro Cytotoxicity
Cell LineCancer TypeIMGC936 IC50 (nM)MGC028 IC50 (nM)
NCI-H1703Non-Small Cell Lung0.2 - 224.0[6]Data not available
SK-MES-1Non-Small Cell Lung0.2 - 224.0[6]Data not available
Calu-3Non-Small Cell Lung0.2 - 224.0[6]Data not available
DLD-1Colorectal0.2 - 224.0[6]Data not available

Note: Specific IC50 values for MGC028 across a comparable panel of cell lines are not publicly available at this time.

In Vivo Efficacy in Xenograft Models

IMGC936 demonstrated significant anti-tumor activity in various cell line-derived (CDX) and patient-derived (PDX) xenograft models.[1] For instance, in the EBC-1 non-small cell lung cancer model, a single intravenous dose of an anti-ADAM9-DM21 conjugate resulted in complete and durable remissions in all treated mice.[3]

MGC028 has also shown specific, dose-dependent in vivo antitumor activity in ADAM9-positive CDX and PDX models.[5] A key advantage highlighted in its preclinical evaluation is the lack of ocular toxicities that were observed with IMGC936.[5]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

IMGC936 In Vitro Cytotoxicity Assay

The anti-tumor activity of IMGC936 was assessed using a standard in vitro cytotoxicity assay. The protocol is as follows:

cytotoxicity_workflow start Start plate_cells Plate ADAM9-positive tumor cells start->plate_cells add_adc Add serial dilutions of IMGC936 plate_cells->add_adc incubate Incubate for a defined period add_adc->incubate measure_viability Measure cell viability (e.g., CellTiter-Glo) incubate->measure_viability calculate_ic50 Calculate IC50 values measure_viability->calculate_ic50

Figure 2: In Vitro Cytotoxicity Assay Workflow.
Xenograft Model for In Vivo Efficacy

The in vivo anti-tumor efficacy of ADAM9-targeting ADCs was evaluated using xenograft models in immunodeficient mice.

Protocol:

  • Cell Implantation: Human tumor cells (CDX) or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Treatment: Mice are treated with the ADC (e.g., IMGC936 or MGC028) or a vehicle control, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a specific size, and the anti-tumor activity is assessed by comparing tumor growth between the treated and control groups.

Other ADAM9-Targeting Agents

Besides IMGC936 and MGC028, other agents targeting ADAM9 are in earlier stages of development. One such example is AEX-6003 , another ADC in the preclinical stage.[7] However, detailed information on its structure and preclinical performance is limited.

Conclusion and Future Directions

IMGC936 established ADAM9 as a viable target for ADC-based cancer therapy. However, its clinical development was halted due to an unfavorable safety and efficacy profile, particularly the payload-related ocular toxicity.[5] The development of MGC028, with its alternative topoisomerase I inhibitor payload, represents a rational next-generation approach to mitigate these toxicities while retaining potent anti-tumor activity. The preclinical data for MGC028 are promising, and its ongoing clinical evaluation will be critical in determining the future of ADAM9-targeting ADCs in the treatment of solid tumors. Further research into novel payloads and linker technologies will continue to refine the therapeutic window for this important class of anti-cancer agents.

References

A Comparative Guide to the Efficacy of IMGC936 Versus Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the comparative efficacy of novel therapeutics against established standards of care is paramount. This guide provides an objective comparison of the preclinical performance of IMGC936, an investigational antibody-drug conjugate (ADC), with standard chemotherapy regimens in various solid tumor models. The information is based on available preclinical data. It is important to note that the clinical development of IMGC936 was discontinued as it did not meet the pre-established clinical safety and efficacy benchmarks in a Phase 1/2 trial.[1][2]

Overview of Therapeutic Agents

IMGC936 is a first-in-class ADC targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9), a protein overexpressed in numerous solid tumors with limited expression in normal tissues.[3][4] Standard chemotherapy encompasses a broad range of cytotoxic agents that have been the foundation of cancer treatment for decades.

FeatureIMGC936Standard Chemotherapy
Drug Class Antibody-Drug Conjugate (ADC)Varies (e.g., Platinum compounds, Taxanes, Antimetabolites)
Target ADAM9 (A Disintegrin and Metalloproteinase Domain 9)Rapidly dividing cells (DNA, microtubules, metabolic pathways)[5]
Mechanism of Action Targeted delivery of a maytansinoid payload (DM21) to ADAM9-expressing cells, leading to microtubule disruption and cell cycle arrest.[6][7]Induces DNA damage, inhibits DNA synthesis, or disrupts microtubule function, leading to apoptosis.[8][9]
Development Status Investigational; Clinical development terminated.[1]Approved and established as standard of care for numerous cancers.

Preclinical Efficacy: IMGC936 vs. Standard Chemotherapy in Xenograft Models

The following tables summarize the antitumor activity of IMGC936 and standard chemotherapy agents in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

Non-Small Cell Lung Cancer (NSCLC)
Model TypeAgentDosingOutcomeCitation
PDXIMGC9368.6 mg/kg, single doseActive or highly active in multiple models; 4 models showed complete regression.[10]
PDXCisplatinNot specifiedDifferential response observed across various PDX models.[11]
PDXPaclitaxelNot specifiedDifferential response observed across various PDX models.[11]
Gastric Cancer
Model TypeAgentDosingOutcomeCitation
PDXIMGC9368.6 mg/kg, single doseActive or highly active in the majority of models tested.[10]
CDX (MKN-45)DocetaxelNot specifiedImproved animal survival by 100%.[12]
CDX (MKN-45)IrinotecanNot specifiedImproved animal survival by 181%.[12]
CDX (MKN-45)5-FUNot specifiedNo significant effect on animal survival.[12]
CDX (MKN-45)OxaliplatinNot specifiedNo significant effect on animal survival.[12]
Colorectal Cancer (CRC)
Model TypeAgentDosingOutcomeCitation
PDXIrinotecanNot specified92% of PDX models responded.[13]
PDX5-FUNot specified45% of PDX models responded.[13]
CDX (HCT-15)Cisplatin3 mg/kg, IP, twice/weekSignificant tumor growth inhibition.[14]
Pancreatic Cancer
Model TypeAgentDosingOutcomeCitation
PDXIMGC9368.6 mg/kg, single doseActive or highly active in the majority of models tested.[10]
PDXGemcitabine100 mg/kg, i.p., once weeklyShowed variable response, with some models exhibiting resistance.[15]
PDXAbraxane50 mg/kg, i.v., once weeklyEfficacy varied across different PDX models.[15]
PDX5-FU + Oxaliplatin80 mg/kg i.p. + 2.4 mg/kg i.p., once weeklyResulted in progressive disease in all three tested models.[15]

Experimental Protocols

IMGC936 Efficacy in Patient-Derived Xenograft (PDX) Models[10]
  • Animal Models : Immunodeficient mice bearing PDX tumors from various solid tumor types (NSCLC, TNBC, pancreatic, gastric).

  • Drug Administration : A single intravenous dose of IMGC936 at 8.6 mg/kg was administered to the mice.

  • Tumor Assessment : ADAM9 expression was quantified by H-score from formalin-fixed, paraffin-embedded samples. Tumor volumes were measured, and anti-tumor activity was defined by NCI standards as the percentage of the median tumor volume of treated mice over control mice (T/C%).

    • Highly Active : T/C% <10%

    • Active : T/C% ≤ 42%

    • Inactive : T/C% > 42%

Standard Chemotherapy in Cell-Line Derived Xenograft (CDX) Models[12][14]
  • Animal Models : Immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation : Human cancer cell lines (e.g., MKN-45 for gastric cancer, HCT-15 for colorectal cancer) were implanted subcutaneously.

  • Drug Administration : Standard chemotherapy agents were administered via clinically relevant routes (e.g., intraperitoneally or intravenously) at established dose schedules. For example, in the HCT-15 model, cisplatin was given at 3 mg/kg, IP, twice a week.[14]

  • Tumor Assessment : Tumor growth was monitored regularly by measuring tumor dimensions with calipers. Efficacy was evaluated based on tumor growth inhibition or improvement in animal survival compared to a vehicle control group.

Visualizing Mechanisms and Workflows

Mechanism of Action: IMGC936

IMGC936_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalization Receptor-Mediated Internalization ADAM9->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Proteolytic Cleavage (Payload Release) Lysosome->Payload_Release Payload DM21 Payload (Maytansinoid) Payload_Release->Payload Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of the antibody-drug conjugate IMGC936.

Preclinical Xenograft Study Workflow

Xenograft_Workflow cluster_treatment Treatment Phase start Tumor Tissue/ Cell Line implant Implantation into Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group_A Group A (Vehicle Control) randomization->group_A group_B Group B (Test Article) randomization->group_B group_C Group C (Standard of Care) randomization->group_C monitoring Monitor Tumor Volume & Body Weight group_A->monitoring group_B->monitoring group_C->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Data Analysis & Efficacy Evaluation endpoint->analysis

Caption: General experimental workflow for in vivo efficacy studies using xenograft models.

Comparative Signaling Pathway Disruption

Signaling_Comparison cluster_IMGC936 IMGC936 cluster_Chemo Standard Chemotherapy (e.g., Platinum Agent) i_start IMGC936 Payload (DM21) i_tubulin Tubulin Binding i_start->i_tubulin i_microtubule Microtubule Destabilization i_tubulin->i_microtubule i_mitosis Mitotic Spindle Failure i_microtubule->i_mitosis i_arrest G2/M Arrest i_mitosis->i_arrest apoptosis Apoptosis i_arrest->apoptosis c_start Cisplatin c_dna Enters Cell & Binds to DNA c_start->c_dna c_adduct DNA Adduct Formation c_dna->c_adduct c_replication Replication & Transcription Block c_adduct->c_replication c_damage DNA Damage Response c_replication->c_damage c_damage->apoptosis

Caption: Comparison of cellular pathways disrupted by IMGC936 and a DNA-damaging agent.

References

ADAM9 as a Biomarker for IMGC936 Response: A Preclinical and Clinical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the validation of A Disintegrin and Metalloproteinase 9 (ADAM9) as a predictive biomarker for response to IMGC936, a first-in-class antibody-drug conjugate (ADC) targeting ADAM9. The development of IMGC936 was discontinued after a Phase 1 clinical trial due to failure to meet safety and efficacy benchmarks. This guide will objectively compare the promising preclinical data with the clinical outcome, offering insights for future biomarker-driven drug development.

IMGC936 and the Rationale for Targeting ADAM9

IMGC936 is an ADC composed of a humanized anti-ADAM9 monoclonal antibody, site-specifically conjugated to the maytansinoid payload DM21, a microtubule-disrupting agent, via a cleavable linker.[1] ADAM9 is a transmembrane protein overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric, pancreatic, triple-negative breast, and colorectal cancers, while showing minimal expression in normal tissues.[1] Its role in tumor progression, metastasis, and angiogenesis made it an attractive therapeutic target.[1] The rationale for developing IMGC936 was based on the premise that its antibody component would selectively deliver the potent cytotoxic payload to ADAM9-expressing tumor cells, leading to their destruction.

Preclinical Validation of ADAM9 as a Biomarker

Preclinical studies using cell lines and patient-derived xenograft (PDX) models initially supported the potential of ADAM9 as a biomarker for IMGC936 response.

In Vitro Cytotoxicity

IMGC936 demonstrated potent and specific cytotoxicity against a panel of ADAM9-positive human tumor cell lines. The cytotoxic activity was significantly greater than that of a non-targeting control ADC, indicating a dependence on ADAM9 expression for its anti-tumor effect.[1]

In Vivo Anti-Tumor Activity in PDX Models

A key study evaluated the anti-tumor activity of IMGC936 in 35 PDX models across various tumor types, including NSCLC, triple-negative breast cancer (TNBC), pancreatic, and gastric cancers.[2] ADAM9 expression in these models was quantified using immunohistochemistry (IHC) and reported as an H-score, which considers both the intensity and percentage of stained tumor cells.

Table 1: Correlation of ADAM9 Expression (H-score) with IMGC936 Activity in PDX Models [2]

Activity CategoryNumber of ModelsRange of ADAM9 H-scores
Highly Active665 - 224
Active1865 - 224
Inactive1127 - 226

Activity was defined by NCI standards: median tumor volume of treated mice over control mice (%) > 42% (inactive), ≤ 42% (active), and <10% (highly active).[2]

The data in Table 1 reveals that while IMGC936 was active in 69% of the PDX models, there was a significant overlap in the range of ADAM9 H-scores between sensitive (active and highly active) and non-sensitive (inactive) models.[2] For instance, some tumors with high ADAM9 expression (H-score > 200) were non-responsive, while others with moderate expression (H-score around 65) showed a complete response.[2] This finding suggests that while ADAM9 expression is necessary for IMGC936 activity, it is not sufficient as a standalone predictive biomarker. The study concluded that "factors independent of ADAM9 expression contribute to model sensitivity toward IMGC936 and warrant further biomarker exploration."[2]

Clinical Evaluation and Discontinuation of IMGC936

A first-in-human, Phase 1 clinical trial (NCT04622774) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of IMGC936 in patients with advanced solid tumors.[3][4] The trial protocol included the collection of tumor specimens for the determination of ADAM9 expression via IHC.[4] However, the clinical development of IMGC936 was terminated because the molecule "did not achieve pre-established clinical safety and efficacy benchmarks."[1] No clinical data has been publicly released to validate a correlation between ADAM9 expression and patient response to IMGC936.

Comparison of ADAM9 with Potential Alternatives

The preclinical data strongly indicates that other biological factors beyond ADAM9 expression levels influence the efficacy of IMGC936. While the preclinical studies did not identify specific alternative biomarkers, potential contributing factors could include:

  • Efficiency of ADC Internalization and Trafficking: The rate at which the ADAM9-IMGC936 complex is internalized and trafficked to the lysosome for payload release could vary between tumors.

  • Lysosomal Protease Activity: The level of specific proteases within the tumor cell's lysosomes responsible for cleaving the linker and releasing the DM21 payload could be a determinant of sensitivity.

  • Expression of Drug Efflux Pumps: Tumor cells can develop resistance to cytotoxic agents by overexpressing drug efflux pumps that actively remove the payload from the cell.

  • Microtubule Dynamics and Sensitivity to Maytansinoids: The inherent sensitivity of a tumor's microtubule network to the disruptive effects of the DM21 payload could differ.

  • Tumor Microenvironment: Factors within the tumor microenvironment could potentially hinder the delivery and efficacy of the ADC.

Further biomarker exploration would be necessary to investigate these and other potential mechanisms of resistance.

Experimental Protocols

ADAM9 Immunohistochemistry (IHC) in Preclinical Studies

The following protocol was used to assess ADAM9 expression in the PDX models:[2]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) primary patient and PDX tumor samples were used.

  • Primary Antibody: The anti-ADAM9 rabbit monoclonal antibody D64B5 from Cell Signaling Technology was utilized.

  • Staining and Visualization: Standard immunohistochemical staining procedures were performed.

  • Quantification (H-score): The expression of ADAM9 was quantified by H-score to capture both the frequency and intensity of staining. The H-score is calculated as follows: H-score = [1 * (% cells with weak intensity) + 2 * (% cells with moderate intensity) + 3 * (% cells with strong intensity)] The resulting score ranges from 0 to 300.

Visualizations

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Internalization Receptor-Mediated Internalization ADAM9->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release DM21 Payload Release Lysosome->Payload_Release 4. Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 5. Payload Action Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 6. Cell Death

Caption: IMGC936 Mechanism of Action.

Experimental_Workflow PDX Patient-Derived Xenograft (PDX) Models Tumor_Collection Tumor Tissue Collection (FFPE) PDX->Tumor_Collection IMGC936_Treatment IMGC936 Treatment PDX->IMGC936_Treatment IHC ADAM9 Immunohistochemistry (IHC) Tumor_Collection->IHC H_score H-score Quantification IHC->H_score Correlation Correlation Analysis H_score->Correlation Tumor_Response Tumor Response Assessment IMGC936_Treatment->Tumor_Response Tumor_Response->Correlation

Caption: Preclinical Biomarker Validation Workflow.

ADAM9_Response_Relationship cluster_legend Legend Necessary Necessary Condition Not_Sufficient Not a Sufficient Condition ADAM9_Expression ADAM9 Expression (H-score) IMGC936_Response IMGC936 Response ADAM9_Expression->IMGC936_Response Necessary for response Other_Factors Other Biological Factors (e.g., internalization, payload sensitivity) Other_Factors->IMGC936_Response Also influence response

Caption: ADAM9 Expression and IMGC936 Response.

Conclusion

The preclinical evaluation of ADAM9 as a biomarker for IMGC936 response presented a complex picture. While ADAM9 expression was a prerequisite for the ADC's activity, the lack of a clear correlation between the level of expression and the degree of anti-tumor response in PDX models highlighted its limitations as a standalone predictive biomarker. The subsequent discontinuation of the IMGC936 clinical trial underscores the challenges of translating promising preclinical findings to the clinical setting. This case serves as a critical reminder for the need to investigate a wider range of potential biomarkers and resistance mechanisms early in the drug development process to improve the success rate of targeted therapies. Future efforts in developing ADCs against ADAM9 or other targets should consider a multi-faceted biomarker strategy that goes beyond simple target expression.

References

A Tale of Two Targets: Deconstructing IMGC936 and PTT-936 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug development, precision and targeted action are paramount. This guide provides a comparative analysis of two distinct investigational therapies: IMGC936 and PTT-936. It is critical to establish from the outset that while both have been explored for cancer treatment, they operate through fundamentally different mechanisms and engage distinct biological targets. IMGC936 is an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9), while PTT-936 is a small molecule activator of Alpha-protein Kinase 1 (ALPK1), a component of the innate immune system.

This analysis will elucidate their respective mechanisms of action, summarize key experimental data, and provide detailed experimental protocols for the methodologies cited, offering a clear resource for researchers, scientists, and drug development professionals.

High-Level Comparison: Two Different Classes of Anti-Cancer Agents

A direct comparison of performance is not feasible due to their disparate mechanisms. However, a high-level overview highlights their unique therapeutic approaches.

FeatureIMGC936PTT-936
Drug Class Antibody-Drug Conjugate (ADC)Small Molecule Innate Immune Agonist
Target ADAM9 (A Disintegrin and Metalloproteinase Domain 9)ALPK1 (Alpha-protein Kinase 1)
Mechanism of Action Delivers a cytotoxic maytansinoid payload (DM21) to tumor cells overexpressing ADAM9, leading to microtubule disruption and cell death.[1][2][3]Activates the ALPK1 signaling pathway, inducing a pro-inflammatory response and anti-tumor immunity through the innate immune system.[4][5][6]
Therapeutic Approach Targeted chemotherapyImmuno-oncology
Administration Route Intravenous (IV) infusion[7]Oral[4][6]
Development Status Development discontinued due to not meeting safety and efficacy benchmarks in Phase 1 trials.[8][9][10]Phase 1/2a clinical trials are ongoing for advanced solid tumors.[11][12][13]

In-Depth Analysis: IMGC936 (Anti-ADAM9 ADC)

IMGC936 was designed as a targeted therapy for solid tumors overexpressing the ADAM9 protein, a practice observed in cancers such as non-small cell lung, pancreatic, and breast cancer.[1][2][14]

Mechanism of Action

IMGC936 is comprised of a humanized monoclonal antibody targeting ADAM9, linked to a potent microtubule-disrupting agent, DM21, via a stable tripeptide linker.[2][3] The antibody component was engineered with a YTE mutation to extend its plasma half-life.[1][8] Upon administration, the antibody binds to ADAM9 on the surface of tumor cells, leading to the internalization of the ADC.[1][3] Inside the cell, the linker is cleaved, releasing the maytansinoid payload. This payload then binds to tubulin, disrupting microtubule dynamics and ultimately causing cell cycle arrest and apoptosis (cell death).[3][15]

IMGC936_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell IMGC936 IMGC936 ADC ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalization Internalization ADAM9->Internalization Receptor-Mediated Lysosome Lysosomal Processing Internalization->Lysosome Trafficking Payload DM21 Payload (Maytansinoid) Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Binding Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Death (Apoptosis) Disruption->Apoptosis

Caption: Mechanism of action for the ADAM9-targeting ADC, IMGC936.
Preclinical and Clinical Data Summary

Preclinical studies demonstrated that IMGC936 had cytotoxic activity against a range of ADAM9-positive tumor cell lines and showed potent anti-tumor effects in xenograft models.[2][16] It also exhibited a favorable safety profile in cynomolgus monkeys.[2][16] However, the first-in-human Phase 1/2 trial (NCT04622774) did not meet its pre-established safety and efficacy benchmarks, leading to the discontinuation of its development.[7][8][10]

ParameterResultSource
In Vitro Cytotoxicity Exhibited targeted cytotoxicity in ADAM9-positive cell lines.[8][17]
In Vivo Efficacy Showed dose-dependent anti-tumor activity in cell line-derived and patient-derived xenograft models.[2][14]
Safety (Preclinical) Favorable safety and toxicokinetic profiles in cynomolgus monkeys.[2][16]
Clinical Outcome Phase 1 trial did not meet safety and efficacy targets; development was terminated.[8][9][10]
Experimental Protocols

In Vitro Cytotoxicity Assay:

  • Cell Lines: A panel of ADAM9-positive human tumor cell lines.

  • Methodology: Cells were seeded in 96-well plates and treated with increasing concentrations of IMGC936. A non-targeting ADC was used as a control. Cell viability was assessed after a set incubation period (e.g., 72-96 hours) using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The concentration resulting in 50% inhibition of cell growth (IC50) was calculated.[17]

Xenograft Tumor Models:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID).

  • Methodology: Human tumor cells (cell line-derived xenografts, CDX) or patient tumor fragments (patient-derived xenografts, PDX) expressing ADAM9 were implanted subcutaneously. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. IMGC936 was administered intravenously at various doses and schedules. Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[2][14][16]

In-Depth Analysis: PTT-936 (ALPK1 Activator)

PTT-936 is a first-in-class, orally bioavailable small molecule that activates the innate immune system by targeting ALPK1.[4][5] This kinase acts as a cytosolic pattern recognition receptor that detects bacterial metabolites, specifically ADP-heptose.[4][18]

Mechanism of Action

PTT-936, an ADP-heptose analog, binds to and activates ALPK1.[4][5] This activation triggers the phosphorylation of TRAF-interacting protein with forkhead-associated domain (TIFA).[4][19] Phosphorylated TIFA molecules then oligomerize to form a larger complex known as the "TIFAsome".[18] This complex recruits and activates downstream signaling molecules, leading to the activation of the NF-κB (nuclear factor kappa-B) pathway.[4][20] NF-κB activation results in the transcription and induction of pro-inflammatory cytokines and chemokines, which in turn recruit and activate immune cells like T cells and Natural Killer (NK) cells to mount an anti-tumor response.[4][6]

PTT936_Mechanism cluster_cytosol Cell Cytosol cluster_nucleus Nucleus cluster_response Immune Response PTT936 PTT-936 ALPK1 ALPK1 PTT936->ALPK1 Binding & Activation TIFA TIFA ALPK1->TIFA Phosphorylation TIFAsome TIFAsome (Oligomerization) TIFA->TIFAsome NFkB_Pathway NF-κB Pathway Activation TIFAsome->NFkB_Pathway Transcription Gene Transcription NFkB_Pathway->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines Induction ImmuneCells Immune Cell Recruitment & Activation (T Cells, NK Cells) Cytokines->ImmuneCells TumorAttack Anti-Tumor Immunity ImmuneCells->TumorAttack

Caption: ALPK1 signaling pathway activated by PTT-936.
Preclinical and Clinical Data Summary

Preclinical data have shown that oral administration of PTT-936 induces dose-dependent tumor growth inhibition in syngeneic mouse models.[6] This anti-tumor effect is correlated with robust cytokine induction and the activation of both innate and adaptive immune cells.[6] PTT-936 has also demonstrated strong synergistic anti-tumor effects when combined with immune checkpoint inhibitors in preclinical settings.[6] The compound is currently being evaluated in a Phase 1/2a clinical trial (NCT06244992) as both a monotherapy and in combination with anti-PD-1/L1 therapy in patients with advanced solid tumors.[12][21]

ParameterResultSource
In Vitro Activity Nanomolar potency for ALPK1 activation; induces cytokine release and activation of NK and T cells in human PBMCs.[6]
In Vivo Efficacy (Monotherapy) Oral administration induced dose-dependent tumor growth inhibition in syngeneic models.[6]
In Vivo Efficacy (Combination) Strong synergistic anti-tumor effects when combined with immune checkpoint inhibitors.[6]
Therapeutic Window Preclinical studies suggest a wide therapeutic window.[5][6]
Clinical Status Phase 1/2a trial ongoing for locally advanced or metastatic solid tumors.[12][13]
Experimental Protocols

Human PBMC Cytokine Release Assay:

  • Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.

  • Methodology: PBMCs are cultured and treated with various concentrations of PTT-936. After a 24-hour incubation, the supernatant is collected. The levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) are quantified using a multiplex immunoassay platform, such as Luminex or Meso Scale Discovery (MSD).[6]

Syngeneic Mouse Tumor Models:

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) bearing syngeneic tumors (e.g., MC38 colon adenocarcinoma).

  • Methodology: Tumor cells are implanted subcutaneously. Once tumors are established, mice are treated with PTT-936 via oral gavage, alone or in combination with an anti-PD-1/L1 antibody. Tumor growth is monitored over time. At the end of the study, tumors and spleens may be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation state of immune cells (e.g., CD8+ T cells, NK cells).[6]

Experimental_Workflow cluster_IMGC936 IMGC936 (ADC) cluster_PTT936 PTT-936 (ALPK1 Activator) I_vitro In Vitro Cytotoxicity (ADAM9+ Cell Lines) I_vivo In Vivo Efficacy (Xenograft Models) I_vitro->I_vivo Progression to Animal Studies I_clinical Phase 1/2 Trial (NCT04622774) I_vivo->I_clinical Clinical Trial (Discontinued) P_vitro In Vitro Activation (Human PBMCs) P_vivo In Vivo Efficacy (Syngeneic Models) P_vitro->P_vivo Progression to Animal Studies P_clinical Phase 1/2a Trial (NCT06244992) P_vivo->P_clinical Clinical Trial (Ongoing)

Caption: Comparative experimental and clinical progression workflow.

References

Navigating the Target Landscape: A Comparative Guide to IMGC936 Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical cross-reactivity and target profile of IMGC936, a first-in-class antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9). While the clinical development of IMGC936 has been discontinued due to not meeting safety and efficacy benchmarks in Phase 1 trials, the preclinical data, particularly from tissue cross-reactivity studies, offers valuable insights for the development of future ADCs.[1] This guide will objectively compare IMGC936 with other ADAM9-targeted ADCs and alternative ADCs for solid tumors, supported by available experimental data and detailed methodologies.

IMGC936: An Overview

IMGC936 is an ADC composed of a humanized anti-ADAM9 monoclonal antibody, site-specifically conjugated to the maytansinoid payload DM21 via a cleavable linker.[2][3] ADAM9 is a compelling therapeutic target due to its overexpression in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric, pancreatic, triple-negative breast, and colorectal cancers, with minimal expression in normal tissues.[2][4][5][6] The proposed mechanism of action for IMGC936 involves binding to ADAM9 on tumor cells, internalization of the ADC, and subsequent release of the DM21 payload, which disrupts microtubule dynamics and leads to cell death.[7]

Comparative Analysis of ADAM9-Targeted ADCs

While IMGC936 was the first ADAM9-targeted ADC to enter clinical trials, other ADCs targeting ADAM9 are in preclinical development.[8] This section compares IMGC936 to these emerging alternatives.

FeatureIMGC936MGC028AEX-6003
Target ADAM9ADAM9ADAM9
Antibody Humanized anti-ADAM9ADAM9-targeting antibodyADAM9-targeting antibody
Payload DM21 (Maytansinoid)Exatecan (Topoisomerase I inhibitor)DM4 (Maytansinoid)
Linker Cleavable tri-peptideCleavable (SYNtecan E™)Cleavable SPDB
Drug-to-Antibody Ratio (DAR) ~24Not publicly available
Development Stage Phase 1 (Discontinued)PreclinicalPreclinical
Reported Preclinical Safety Notes Ocular toxicities observed in non-human primates.[9][10]No ocular toxicities observed in a pilot non-human primate toxicology study.[10]Not publicly available

Cross-Reactivity Profile of IMGC936

A crucial aspect of preclinical ADC development is the assessment of on-target and off-target binding in normal tissues. A Good Laboratory Practice (GLP) human tissue cross-reactivity study was conducted for IMGC936.

Summary of IMGC936 Human Tissue Cross-Reactivity Findings:

Tissue TypeStaining Characteristics
Epithelial Cells Limited frequency and intensity of membrane and cytoplasmic staining was observed in various epithelial cell types, including the bladder, cervix, esophagus, fallopian tube, kidney, large intestine, lung, mammary gland, ovary, pancreas, prostate, salivary gland, tonsil, ureter, and uterus.
Mononuclear Cells Membrane and cytoplasmic staining was noted in mononuclear cells across various tissues, including lymphoid tissues.
Hematopoietic Precursor Cells Staining was observed in the membrane and cytoplasm of hematopoietic precursor cells in the bone marrow.
Comparison to Cynomolgus Monkey Staining patterns in membrane and cytoplasmic compartments were generally comparable between human and cynomolgus monkey tissues, supporting the use of the cynomolgus monkey as an appropriate model for toxicology studies.

Alternative ADC Therapies for IMGC936-Indicated Cancers

Given the discontinuation of IMGC936, it is relevant to consider other ADCs being developed for the same solid tumor types.

ADC NameTargetPayloadApproved/Investigational for
Trastuzumab deruxtecan (Enhertu) HER2Topoisomerase I inhibitor (Deruxtecan)NSCLC, Gastric Cancer[2][11]
Sacituzumab govitecan (Trodelvy) TROP2Topoisomerase I inhibitor (SN-38)Breast Cancer, Urothelial Cancer
Telisotuzumab vedotin c-METMMAENSCLC[2]
Disitamab vedotin (RC48) HER2MMAEGastric Cancer[11]
SYSA-1801 Claudin 18.2MMAEGastric Cancer[7]
BAY 94-9343 MesothelinNot specifiedPancreatic Cancer[12]
Amanitin-based ADCs (e.g., hRS7-amanitin) TROP2AmanitinPancreatic Cancer[13]

Experimental Protocols

Signaling Pathway of IMGC936 Action

The following diagram illustrates the proposed mechanism of action for IMGC936.

IMGC936_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 Binding Internalization Receptor-Mediated Internalization ADAM9->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload (DM21) Release Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Proposed mechanism of action for the IMGC936 antibody-drug conjugate.

Experimental Workflow for Tissue Cross-Reactivity Study

The diagram below outlines a typical workflow for a GLP-compliant tissue cross-reactivity study using immunohistochemistry (IHC).

TCR_Workflow cluster_prep Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Tissue_Selection Select Human Tissues (FDA/EMA Panel) Tissue_Sectioning Cryosectioning of Frozen Tissues Tissue_Selection->Tissue_Sectioning Fixation Fixation Tissue_Sectioning->Fixation Blocking Blocking of Non-specific Binding Sites Fixation->Blocking Primary_Ab Incubation with IMGC936 (Test Article) Blocking->Primary_Ab Controls Negative Control (Isotype Matched Ab) Blocking->Controls Secondary_Ab Incubation with Labeled Secondary Ab Primary_Ab->Secondary_Ab Controls->Secondary_Ab Detection Chromogenic or Fluorescent Detection Secondary_Ab->Detection Microscopy Microscopic Examination Detection->Microscopy Pathologist_Review Pathologist Review & Scoring Microscopy->Pathologist_Review Reporting GLP-compliant Reporting Pathologist_Review->Reporting

Caption: A generalized workflow for a GLP tissue cross-reactivity study.

Logical Comparison of ADAM9-Targeted ADC Payloads

This diagram illustrates the differing mechanisms of the payloads used in IMGC936 and its potential successor, MGC028.

Payload_Comparison cluster_IMGC936 IMGC936 cluster_MGC028 MGC028 IMGC936_Payload DM21 (Maytansinoid) IMGC936_MoA Microtubule Inhibitor IMGC936_Payload->IMGC936_MoA IMGC936_Toxicity Associated with Ocular Toxicity IMGC936_MoA->IMGC936_Toxicity MGC028_Payload Exatecan MGC028_MoA Topoisomerase I Inhibitor MGC028_Payload->MGC028_MoA MGC028_Toxicity No Ocular Toxicity Observed Preclinically MGC028_MoA->MGC028_Toxicity

References

A Head-to-Head Comparison of ADC Linker Technologies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of different ADC linker technologies, supported by experimental data and detailed methodologies, to inform rational ADC design. The linker is a pivotal component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical nature dictates the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic index.[1][2]

The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed based on the specific target, payload, and desired mechanism of action.[1][2][3][4]

Mechanism of Action: A Tale of Two Release Strategies

Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the target cancer cell.[1][2] This controlled release allows for the delivery of the unmodified, potent payload in the vicinity of or inside the cancer cell.[2] In contrast, non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to an amino acid residue from the antibody.[3]

The choice between a cleavable and non-cleavable linker significantly impacts the ADC's performance in terms of stability, efficacy, and the potential for off-target toxicity.[2]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to provide a comparative overview of ADC performance with different linker technologies. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.

Table 1: Comparative Plasma Stability of ADCs with Different Linker Technologies

Linker TypeSpecific Linker ExampleADC ConstructSpeciesPlasma Half-life (t½)Reference
Acid-CleavableSilyl Ether LinkerTrastuzumab-MMAEHuman> 7 days[5]
Acid-CleavableHydrazine LinkerNot SpecifiedHuman~2 days[5]
Acid-CleavableCarbonate LinkerSacituzumab govitecanHuman~36 hours[5]
Peptide-CleavableValine-Citrulline (vc)Anti-CD79b-MMAERat(Data not explicitly provided, but tandem-cleavage linkers showed improved stability)[6]
Peptide-CleavableTandem-Cleavage (Glucuronide-vc)Anti-CD79b-MMAERatSignificantly more stable than standard vc-linker[6]
Disulfide-CleavableNovel Disulfide LinkerAnti-CD22-PBDMouse(Data not explicitly provided, but showed higher MTD suggesting better stability)[5]
Non-CleavableSMCCTrastuzumab-DM1 (T-DM1)Human(Generally high stability is a known characteristic)[3]
Non-CleavableOHPAS LinkerITC6103ROMouse/HumanStable[7]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeSpecific Linker ExampleADC ConstructCell LineIC50 (nmol/L)Reference
Peptide-CleavableValine-Citrulline (vc)Trastuzumab-vc-seco-DUBAHER2+ cells(High potency demonstrated)[8]
Non-CleavableSMCCTrastuzumab-smcc-DM1 (T-DM1)HER2+ cells(Potent, but generally less so than cleavable counterparts for bystander killing)[8]
Peptide-CleavableEGCitAnti-HER2-MMAEKPL-4, JIMT-1(Demonstrated high potency)[9]
Non-Cleavable(Linker without cleavable peptide)Noncleavable anti-HER2 ADCKPL-4, JIMT-1Far greater EC50 values compared to cleavable ADCs[9]
Acid-CleavableSilyl Ether LinkerTrastuzumab-MMAEHER2+ cell lines0.028–0.170[5]

Table 3: Comparative In Vivo Efficacy of ADCs with Different Linker Technologies

Linker TypeSpecific Linker ExampleADC ConstructXenograft ModelEfficacy MetricReference
Peptide-CleavableTandem-Cleavage (P1' modified)Anti-CD79b-MMAEJeko-1 (non-Hodgkin lymphoma)Superior tumor growth inhibition compared to P3 modified tandem-cleavage linker[6]
Peptide-CleavableTandem-CleavageAnti-CD79b-MMAEGranta 519Equal or better efficacy compared to vedotin conjugate[6]
Disulfide-CleavableNovel Disulfide LinkerAnti-CD22-PBDHuman non-Hodgkin lymphomaSimilar activity to vc-PBD-ADC but with a higher MTD (10 vs. 2.5 mg/kg)[5]
Non-CleavableCX linkerAnti-EGFR/EpCAM-DM1EGFR and EpCAM xenograftsMore active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg; 50-fold higher therapeutic index[5]
Peptide-CleavableExo-linkerTrastuzumab-ExatecanNCI-N87 gastric cancerSlightly higher tumor growth inhibition than T-DXd (no statistical difference)[10]

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload diffuses out of the target cancer cell and kills neighboring antigen-negative tumor cells.[8] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. Non-cleavable linkers, which release a payload-amino acid complex that is less membrane-permeable, generally exhibit a reduced or absent bystander effect.[4]

One study quantified the bystander effect by co-culturing antigen-positive and antigen-negative cells.[8] For an ADC with a cleavable linker (T-vc-MMAE), the bystander effect increased with a higher fraction of antigen-positive cells and higher antigen expression levels.[8] The Bystander Effect Coefficient (φBE) was found to be as high as 41% in a co-culture with BT474 cells, which have high HER2 expression.[8]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell lines (adherent or suspension)

  • Appropriate cell culture medium and supplements

  • 96-well microplates

  • ADC constructs and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of the ADC constructs and control antibodies in the cell culture medium.

  • Remove the existing medium from the wells and add the ADC dilutions. Include wells with untreated cells as a control.

  • Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • For adherent cells, carefully aspirate the medium and add solubilization buffer to dissolve the formazan crystals. For suspension cells, the solubilization buffer can be added directly.

  • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Plasma Stability Assay

This assay measures the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • ADC constructs

  • Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human)

  • Incubator at 37°C

  • Analytical method for quantifying intact ADC and/or free payload (e.g., ELISA, LC-MS)

Procedure:

  • Incubate the ADC construct in the plasma at a defined concentration at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately process the samples to stop any further degradation, for example, by freezing or adding specific inhibitors.

  • Quantify the amount of intact ADC remaining in the plasma at each time point using a validated analytical method such as ELISA, which can detect the antibody-drug conjugate.

  • Alternatively, or in addition, quantify the amount of free payload that has been released into the plasma using a sensitive method like LC-MS/MS.

  • Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC remaining over time.

Visualizing ADC Mechanisms and Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation vitro_stability Plasma Stability Assay (ELISA, LC-MS) pk_study Pharmacokinetics Study vitro_stability->pk_study cytotoxicity Cytotoxicity Assay (MTT, etc.) efficacy Xenograft Efficacy Study cytotoxicity->efficacy bystander Bystander Effect Assay (Co-culture) bystander->efficacy toxicity Toxicity Study pk_study->toxicity efficacy->toxicity adc_cleavable ADC with Cleavable Linker adc_cleavable->vitro_stability adc_cleavable->cytotoxicity adc_cleavable->bystander adc_noncleavable ADC with Non-Cleavable Linker adc_noncleavable->vitro_stability adc_noncleavable->cytotoxicity adc_noncleavable->bystander cleavable_linker_mechanism cluster_cell Target Cancer Cell cluster_bystander Bystander Effect internalization Internalization endosome Endosome/Lysosome (Low pH, High Protease) internalization->endosome Endocytosis release Payload Release endosome->release Linker Cleavage apoptosis Apoptosis release->apoptosis Target Interaction diffusion Payload Diffusion release->diffusion Membrane Permeable adc ADC with Cleavable Linker receptor Tumor Antigen adc->receptor Binding receptor->internalization neighbor_cell Neighboring Antigen-Negative Cell diffusion->neighbor_cell neighbor_apoptosis Apoptosis neighbor_cell->neighbor_apoptosis noncleavable_linker_mechanism cluster_cell Target Cancer Cell internalization Internalization lysosome Lysosome internalization->lysosome Endocytosis degradation Antibody Degradation lysosome->degradation Fusion release Payload-Linker-AA Release degradation->release apoptosis Apoptosis release->apoptosis Target Interaction no_bystander Minimal Bystander Effect release->no_bystander Membrane Impermeable adc ADC with Non-Cleavable Linker receptor Tumor Antigen adc->receptor Binding receptor->internalization

References

Validating IMGC936: A Comparative Guide to its Anti-Tumor Activity in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of IMGC936 in patient-derived xenograft (PDX) models, supported by available preclinical experimental data. IMGC936 is an antibody-drug conjugate (ADC) that targets A Disintegrin and Metalloproteinase domain 9 (ADAM9), a protein overexpressed in various solid tumors.[1][2][3][4][5][6] The ADC is composed of a humanized anti-ADAM9 antibody, a cleavable linker, and a maytansinoid payload, DM21-C, which is a potent microtubule inhibitor.[1][3][4][5][6][7][8]

Executive Summary

Preclinical studies have demonstrated that IMGC936 exhibits significant anti-tumor activity in a range of patient-derived xenograft (PDX) models of solid tumors, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), pancreatic cancer, and gastric cancer. A single dose of IMGC936 was shown to be well-tolerated and resulted in activity, defined by National Cancer Institute standards, in 69% of the tested PDX models, with complete regressions observed in several models. This guide will delve into the quantitative data from these preclinical studies, outline the experimental methodologies, and visualize the key mechanisms of action.

Quantitative Data Summary

The following tables summarize the anti-tumor activity of IMGC936 in various patient-derived xenograft models. The data is compiled from preclinical studies presented at scientific conferences and published in peer-reviewed journals.

Table 1: Anti-Tumor Activity of IMGC936 in Various Patient-Derived Xenograft (PDX) Models

Tumor TypeNumber of Models TestedNumber of Active Models (%)*Number of Highly Active Models (%)**Number of Models with Complete Regression
All Types 3524 (69%)-6
NSCLC ---4
TNBC ---2
Pancreatic ----
Gastric ----

*Activity is defined as a median tumor volume of treated mice over control mice (%) ≤ 42%. **High activity is defined as a median tumor volume of treated mice over control mice (%) <10%. Data on the specific number of models tested for each tumor type and the breakdown of active vs. highly active models were not fully available in the public domain.

Experimental Protocols

The anti-tumor efficacy of IMGC936 in PDX models was evaluated using standardized preclinical testing protocols.

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

Patient-derived tumor tissues were obtained from consenting patients and surgically implanted into immunocompromised mice, typically NSG (NOD scid gamma) mice.[9][10] The engrafted tumors were then passaged in subsequent generations of mice for expansion and banking. All procedures were conducted in accordance with institutional animal care and use committee guidelines. The histology and key molecular features of the PDX models were confirmed to be consistent with the original patient tumors.[9]

In Vivo Anti-Tumor Efficacy Studies

For efficacy studies, fragments of established PDX tumors were implanted subcutaneously into the flank of immunocompromised mice.[9] When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. IMGC936 was administered intravenously (IV) as a single dose. The control group typically received a vehicle control or a non-targeting ADC.

Tumor Growth Assessment

Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.[11] The primary endpoint was typically tumor growth inhibition, with response criteria often based on the standards set by the National Cancer Institute. This includes classifications of inactive, active, and highly active based on the percentage of tumor growth in the treated group compared to the control group.

Immunohistochemistry

ADAM9 expression in both human tumor samples and the corresponding PDX models was evaluated by immunohistochemistry (IHC) using an anti-ADAM9 antibody.[5] The expression levels were often quantified using an H-score to correlate target expression with anti-tumor activity.

Mechanism of Action and Signaling Pathways

The anti-tumor activity of IMGC936 is a result of the targeted delivery of a potent cytotoxic payload to ADAM9-expressing cancer cells.

IMGC936 Mechanism of Action

The following diagram illustrates the proposed mechanism of action for IMGC936.

IMGC936_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane cluster_intracellular Intracellular Space IMGC936 IMGC936 (ADC) ADAM9 ADAM9 Receptor IMGC936->ADAM9 1. Binding Endosome Endosome ADAM9->Endosome 2. Internalization cell_membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload DM21-C Payload (Maytansinoid) Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis

Caption: IMGC936 binds to ADAM9 on the tumor cell surface, is internalized, and releases its cytotoxic payload, leading to cell death.

ADAM9 Signaling and Role in Cancer

ADAM9 is a transmembrane protein with both proteolytic and cell adhesion functions that is implicated in tumor progression, invasion, and metastasis.[2][12][13] Its overexpression has been correlated with poor prognosis in several cancers.[2] ADAM9 can cleave various cell surface proteins, including growth factor precursors, leading to the activation of downstream signaling pathways that promote cell proliferation and survival.[12][13]

ADAM9_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ADAM9 ADAM9 Pro_HB_EGF pro-HB-EGF ADAM9->Pro_HB_EGF Cleavage Integrins Integrins ADAM9->Integrins Interaction HB_EGF HB-EGF Pro_HB_EGF->HB_EGF Cell_Adhesion Cell Adhesion & Migration Integrins->Cell_Adhesion EGFR EGFR PI3K PI3K EGFR->PI3K HB_EGF->EGFR Activation AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: ADAM9 promotes tumor progression through cleavage of growth factor precursors and interaction with integrins.

Maytansinoid DM21-C Mechanism of Action

The cytotoxic payload of IMGC936, DM21-C, is a potent maytansinoid derivative.[7][8] Maytansinoids function by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[14][15] Disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).[7][16]

Maytansinoid_Mechanism cluster_cytosol Cytosol DM21C DM21-C Tubulin Tubulin Dimers DM21C->Tubulin Binds to Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption of Dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: The maytansinoid payload DM21-C disrupts microtubule assembly, leading to cell cycle arrest and apoptosis.

Comparison with Alternatives

A direct comparison of IMGC936 with other anti-cancer agents in head-to-head PDX studies is not extensively available in the public domain. However, the potent single-agent activity observed in a high percentage of ADAM9-expressing PDX models suggests that IMGC936 held promise as a targeted therapy for this patient population. The primary alternative for these patients would be standard-of-care chemotherapy or other targeted agents depending on the specific tumor type and its molecular profile. The rationale for developing IMGC936 was to offer a more targeted approach with a potentially wider therapeutic window compared to traditional chemotherapy.

Conclusion

The preclinical data from patient-derived xenograft models strongly supported the anti-tumor activity of IMGC936 in a variety of ADAM9-expressing solid tumors. The ADC demonstrated potent and targeted cytotoxicity, leading to significant tumor growth inhibition and, in some cases, complete tumor regression. While the clinical development of IMGC936 was discontinued, the preclinical findings presented in this guide remain valuable for the scientific community, highlighting the potential of targeting ADAM9 with antibody-drug conjugates and providing a benchmark for the development of future therapies aimed at this pathway. The detailed methodologies and data presented here can inform the design of subsequent preclinical studies in oncology drug development.

References

Benchmarking IMGC936 Against Next-Generation ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) is rapidly evolving, with next-generation therapies demonstrating significant improvements in efficacy and safety. This guide provides an objective comparison of IMGC936, an ADC targeting A Disintegrin and Metalloproteinase domain 9 (ADAM9), with other notable next-generation ADCs. While the clinical development of IMGC936 was discontinued in March 2024 due to not meeting safety and efficacy benchmarks in a Phase 1 trial, a retrospective analysis of its preclinical and early clinical data in comparison to successful ADCs offers valuable insights for future ADC design and development. This guide will focus on a comparison with MGC028, a second-generation ADAM9-targeting ADC, as well as two approved and widely recognized next-generation ADCs, trastuzumab deruxtecan and sacituzumab govitecan.

Comparative Overview of ADC Characteristics

A summary of the key characteristics of IMGC936 and the selected next-generation ADCs is presented in the table below. This includes their respective targets, payloads, linkers, and approved or investigated indications.

FeatureIMGC936MGC028Trastuzumab Deruxtecan (Enhertu®)Sacituzumab Govitecan (Trodelvy®)
Target Antigen ADAM9[1][2]ADAM9HER2 (Human Epidermal Growth Factor Receptor 2)[3]Trop-2 (Trophoblast Cell Surface Antigen 2)[4]
Antibody Humanized IgG1 with YTE mutation[1][2]Humanized IgG1Humanized anti-HER2 IgG1Humanized anti-Trop-2 IgG1κ
Payload Maytansinoid (DM21)[1][2]Topoisomerase I inhibitor (Exatecan derivative)Topoisomerase I inhibitor (Deruxtecan)[3]Topoisomerase I inhibitor (SN-38)[4][5]
Linker Cleavable tripeptide linker[1][2]Cleavable linkerCleavable maleimide tetrapeptide linkerHydrolyzable linker (CL2A)[4]
Drug-to-Antibody Ratio (DAR) ~2[1][2]Not specified8~7.6[4]
Indications (Investigated/Approved) Advanced solid tumors (discontinued)[1][2]Advanced solid tumors (Phase 1)[6]HER2-positive breast cancer, HER2-low breast cancer, HER2-mutant NSCLC, HER2-positive gastric cancerMetastatic triple-negative breast cancer, metastatic urothelial cancer, HR+/HER2- metastatic breast cancer

Preclinical Performance Data

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a critical measure of its potency against cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity.

ADCCell Line(s)Target ExpressionIC50 Value(s)
IMGC936 Various human tumor cell linesADAM9-positive0.2 to 224 nmol/L[1]
Trastuzumab Deruxtecan HER2-positive breast cancer cell linesHER2-positive0.3 to 14.4 nM (ORM-5029, a similar ADC)[7]
Sacituzumab Govitecan CVX8 (cervical cancer)High Trop-2Significantly lower than control ADC (3.3-fold decrease)[8]
ADX3 (cervical cancer)High Trop-2Significantly lower than control ADC (1.9-fold decrease)[8]
KRCH31, OVA1, OVA10 (ovarian cancer)High Trop-2Significantly lower than control ADC (4.0-4.43-fold increase in cytotoxicity)[5]
In Vivo Efficacy in Xenograft Models

The antitumor activity of ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted in immunocompromised mice.

ADCXenograft Model(s)Key Findings
IMGC936 Cell line-derived and patient-derived xenografts of various solid tumorsPotent antitumor activity[1][2][9]
MGC028 Patient-derived xenograft modelsCompelling anti-tumor activity
Trastuzumab Deruxtecan HER2 3+ USC xenograft modelTumor growth suppression and prolonged survival[10]
Sacituzumab Govitecan Poorly differentiated, chemotherapy-resistant EC xenograftsImpressive tumor growth inhibition (p = 0.011)[11][12]
Chemotherapy-resistant EOC xenograftsImpressive anti-tumor activity[5]
Low-grade serous ovarian cancer PDX modelSignificant tumor growth inhibition (p < .0001) and prolonged survival[13]

Clinical Performance Data

A summary of key clinical trial results for the comparator ADCs is provided below. The development of IMGC936 was terminated before the completion of its Phase 1/2 trial (NCT04622774).

ADCClinical TrialIndicationKey Efficacy Results
Trastuzumab Deruxtecan DESTINY-Breast01 (Phase 2, NCT03248492)HER2-positive metastatic breast cancerORR: 60.9% Median PFS: 16.4 months Median OS: Not reached at primary analysis
Sacituzumab Govitecan ASCENT (Phase 3, NCT02574455)Metastatic triple-negative breast cancerMedian PFS: 5.6 months (vs. 1.7 months with chemotherapy) Median OS: 12.1 months (vs. 6.7 months with chemotherapy)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol describes a common method for assessing the cytotoxic effects of ADCs on cancer cell lines.

  • Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The ADC and a non-targeting control ADC are serially diluted and added to the cells.

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for the cytotoxic effects to manifest.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the WST-8 or MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Bystander Effect Assay (General Protocol)

The bystander effect, where an ADC kills neighboring antigen-negative cells, is a crucial characteristic of next-generation ADCs.

  • Cell Culture: Both antigen-positive and antigen-negative cancer cell lines are cultured. The antigen-negative cells are often engineered to express a fluorescent protein for easy identification.

  • Co-culture Seeding: A mixed population of antigen-positive and antigen-negative cells is seeded into 96-well plates.

  • ADC Treatment: The cells are treated with the ADC or a control.

  • Imaging and Analysis: The viability of the fluorescently labeled antigen-negative cells is monitored over time using automated microscopy. A decrease in the number of fluorescent cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.

In Vivo Xenograft Study (General Protocol)

This protocol outlines the methodology for evaluating the antitumor activity of ADCs in animal models.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once the tumors reach a specified size, the mice are randomized into treatment groups and receive intravenous injections of the ADC, a control ADC, or vehicle.

  • Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. The primary endpoint is often a delay in tumor growth or tumor regression.

  • Toxicity Assessment: The general health of the animals, including body weight, is monitored as an indicator of treatment-related toxicity.

Visualizations

ADAM9 Signaling Pathway in Cancer

ADAM9_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADAM9 ADAM9 Integrins Integrins ADAM9->Integrins Interaction EGF_ligands EGF Ligands ADAM9->EGF_ligands Shedding ECM_proteins ECM Proteins ADAM9->ECM_proteins Degradation EGFR EGFR PI3K PI3K EGFR->PI3K Integrins->PI3K EGF_ligands->EGFR Activation AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Gene_expression Gene Expression (Proliferation, Survival, Invasion) NFkB->Gene_expression

Caption: ADAM9 signaling pathway promoting cancer progression.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Serial Dilutions of ADC seed->treat incubate Incubate for 3-5 Days treat->incubate viability Measure Cell Viability (e.g., MTT Assay) incubate->viability analyze Analyze Data and Calculate IC50 viability->analyze end End analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of an ADC.

Logical Relationship of ADC Components and Action

ADC_Components ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody (Targets Antigen) ADC->Antibody Linker Linker (Connects Antibody and Payload) ADC->Linker Payload Cytotoxic Payload (Kills Cancer Cell) ADC->Payload Tumor_Cell Tumor Cell (Expresses Target Antigen) ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Bystander_Effect Bystander Effect Payload_Release->Bystander_Effect Payload Diffusion Bystander_Cell Neighboring Tumor Cell (Antigen-Negative) Bystander_Effect->Bystander_Cell Induces Death

References

Safety Operating Guide

Navigating the Disposal of Investigational Antibody-Drug Conjugates: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural guidance for the safe handling and disposal of the investigated antibody-drug conjugate (ADC) IMGC936, which is likely the compound referred to by the designation "CI-936."

IMGC936 is an investigational ADC that was being co-developed by ImmunoGen and MacroGenics.[1][2] It is composed of a humanized antibody targeting ADAM9, a cell surface protein, conjugated to the maytansinoid microtubule-disrupting payload DM21.[1][2][3] Preclinical studies showed that IMGC936 had cytotoxic activity against various tumor cell lines.[1][2][3] However, the clinical development of IMGC936 was discontinued after Phase 1 trials due to not meeting the desired safety and efficacy benchmarks.[2]

Due to its status as a discontinued investigational compound, a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for IMGC936 is not available. However, based on its composition as a cytotoxic ADC, general principles for the disposal of potent compounds, cytotoxic agents, and biohazardous materials must be strictly followed.

Quantitative Data and Disposal Parameters

The disposal of IMGC936, like other cytotoxic and investigational compounds, is governed by local, state, and federal regulations. Quantitative limits for disposal are not compound-specific but are determined by the waste stream classification. All waste containing IMGC936 must be treated as hazardous chemical and potentially biohazardous waste.

ParameterGuidelineNotes
EPA Waste Code To be determined by a certified waste disposal professional.Likely to be classified as chemotherapeutic/cytotoxic waste.
Waste Segregation MandatoryAll contaminated materials must be segregated from regular trash.
Concentration Limits for Sewer Disposal Strictly ProhibitedDue to its cytotoxic nature, sewer disposal is not an option.
Decontamination Required for all surfaces and equipment.Use an appropriate decontamination solution (e.g., bleach solution followed by a neutralizing agent, or a validated commercial product).

Experimental Protocols for Decontamination and Disposal

The following protocols provide a general framework for the safe handling and disposal of IMGC936 waste. These should be adapted to comply with your institution's specific safety guidelines and regulatory requirements.

Personnel Protective Equipment (PPE) is mandatory at all stages of handling and disposal. This includes, but is not limited to:

  • Disposable gown

  • Two pairs of chemotherapy-tested gloves

  • Eye protection (safety glasses or goggles)

  • Face shield if there is a risk of splashing

Step-by-Step Disposal Procedure:

  • Segregation at the Point of Generation:

    • Immediately segregate all materials that have come into contact with IMGC936 into designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

    • This includes unused solutions, contaminated labware (pipette tips, tubes, flasks), and contaminated PPE.

  • Liquid Waste Management:

    • Collect all liquid waste containing IMGC936 in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Chemical deactivation of the cytotoxic payload may be possible but should only be performed by trained personnel following a validated and approved protocol.

  • Solid Waste Management:

    • Place all contaminated solid waste (e.g., gloves, gowns, bench paper, plasticware) in a designated cytotoxic waste container.

    • Sharps (needles, scalpels) must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all surfaces (e.g., biological safety cabinet, benchtops) where IMGC936 was handled.

    • A common procedure involves a three-step process:

      • Application of a deactivating agent (e.g., 10% bleach solution).

      • Wiping with the deactivating agent and allowing for the appropriate contact time.

      • Rinsing with a neutralizing agent (e.g., 70% ethanol or sterile water) to remove the deactivating agent.

    • All cleaning materials must be disposed of as cytotoxic waste.

  • Container Management and Final Disposal:

    • Ensure all waste containers are securely closed and properly labeled with the contents ("Cytotoxic Waste," "IMGC936 Waste") and the date.

    • Store the waste in a designated, secure area until it is collected by your institution's hazardous waste management service.

    • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of IMGC936.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment cluster_3 Final Disposition A IMGC936 Handling (Experimentation, Reconstitution) B Identify Waste Type A->B C Liquid Waste (Unused solution, contaminated media) B->C Liquid D Solid Waste (PPE, plasticware, glassware) B->D Solid E Sharps Waste (Needles, contaminated glass) B->E Sharps F Sealed, Labeled Liquid Cytotoxic Waste Container C->F G Labeled, Leak-proof Solid Cytotoxic Waste Bag/Container D->G H Puncture-resistant Cytotoxic Sharps Container E->H I Store in Designated Secure Hazardous Waste Area F->I G->I H->I J Arrange for Pickup by Certified Hazardous Waste Disposal Vendor I->J

Disposal workflow for IMGC936 waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of the investigational ADC IMGC936, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and protocols.

References

Essential Safety and Handling Protocols for CI-936

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of the Potent NQO1 Inhibitor, CI-936.

This document provides immediate and essential safety, operational, and disposal guidance for handling this compound (CAS 192820-78-3), also known as ES 936. Given its nature as a potent NQO1 inhibitor, a cautious approach is paramount to ensure the safety of all laboratory personnel.[1][2] In the absence of a specific published Occupational Exposure Limit (OEL), this compound should be handled as a potent pharmaceutical compound, necessitating stringent containment and personal protective measures.

Occupational Exposure Banding

A compound is generally classified as potent if it has an OEL of ≤ 10 μg/m³, a daily therapeutic dose of ≤ 10 mg/day, or exhibits high pharmacological selectivity.[3] In the absence of specific OEL data for this compound, a risk-based approach using Occupational Exposure Bands (OEBs) is recommended.[3][4][5] OEBs categorize chemicals into bands based on their potential toxicity and potency, guiding the implementation of appropriate safety protocols.[3][4][5] Given its high potency, this compound would likely fall into OEB 3 or 4, requiring rigorous containment and handling procedures.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times when in the laboratory.
GogglesRequired when there is a risk of splashing or aerosolization.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. Gloves should be inspected for integrity before each use and changed immediately if contact with the compound occurs.
Body Protection Laboratory CoatA standard laboratory coat is required. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory Protection RespiratorRecommended if handling the powder outside of a ventilated enclosure or if aerosolization is possible. An N95 or higher-rated particulate respirator should be used.
Engineering Controls and Safe Handling

Engineering controls should be the primary method for exposure control.

Control/PracticeRecommendation
Ventilation Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Handling Practices Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. All manipulations of the solid compound should be performed in a contained manner to prevent dust generation.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures must be followed.

ProcedureAction
Spill Containment In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed, labeled container for disposal.
Disposal Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Contaminated PPE and materials should be disposed of as hazardous waste.

Visual Guides to Safety Protocols

To further clarify the procedural steps for ensuring safety when working with this compound, the following diagrams illustrate the decision-making process for PPE selection and the workflow for proper disposal.

PPE_Selection_Workflow This compound: PPE Selection Workflow start Start: Prepare to Handle this compound assess_risk Assess Risk of Exposure (e.g., quantity, duration, procedure) start->assess_risk ppe_decision Select Appropriate PPE assess_risk->ppe_decision low_risk Low Risk (e.g., small quantity, short duration, no aerosolization) ppe_decision->low_risk Low high_risk High Risk (e.g., large quantity, extended duration, potential for aerosolization) ppe_decision->high_risk High standard_ppe Standard PPE: - Safety Glasses - Lab Coat - Single Pair of Nitrile/Neoprene Gloves low_risk->standard_ppe enhanced_ppe Enhanced PPE: - Goggles - Disposable Gown - Double Gloves (Nitrile/Neoprene) - N95 Respirator high_risk->enhanced_ppe handle_compound Proceed with Handling this compound standard_ppe->handle_compound enhanced_ppe->handle_compound end End handle_compound->end

Caption: Workflow for selecting appropriate PPE when handling this compound.

Disposal_Plan This compound: Disposal Plan start Start: Disposal Required identify_waste Identify Waste Type start->identify_waste waste_type Waste Category? identify_waste->waste_type solid_waste Contaminated Solid Waste (e.g., gloves, wipes, weigh paper) waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste (e.g., solutions containing this compound) waste_type->liquid_waste Liquid unused_compound Unused/Expired this compound waste_type->unused_compound Unused Compound package_solid Place in a labeled, sealed hazardous waste bag/container solid_waste->package_solid package_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->package_liquid package_unused Keep in original, sealed container and label as hazardous waste unused_compound->package_unused store_waste Store in designated hazardous waste accumulation area package_solid->store_waste package_liquid->store_waste package_unused->store_waste dispose Arrange for disposal by certified hazardous waste vendor store_waste->dispose end End dispose->end

Caption: Step-by-step guidance for the safe disposal of this compound and contaminated materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.